4-Hydroxy-8-methoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLMLGPDKKYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287844 | |
| Record name | 4-Hydroxy-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-34-1 | |
| Record name | 21269-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxyquinoline
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of pharmacologically active substances, including antimalarial, antibacterial, and anticancer agents.[1] The 4-hydroxyquinoline (or 4-quinolone) tautomer, in particular, is a core structural motif in numerous bioactive compounds.[2] The introduction of a methoxy group at the 8-position modulates the molecule's electronic properties, lipophilicity, and metal-chelating capabilities, making this compound a compound of significant interest for researchers in drug development and chemical biology. This guide provides an in-depth exploration of the primary synthetic pathways to this target, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic overview reveals that the most logical bond disconnections for the quinoline core involve breaking the C4-N1 and C4a-C8a bonds. This approach leads back to a substituted aniline precursor, which is a readily available starting material. The choice of the second reactant dictates the specific named reaction to be employed.
Caption: Retrosynthetic pathways for this compound.
Part 1: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate framework, which can subsequently be hydrolyzed and decarboxylated to yield the target molecule.[3][4] The reaction proceeds in two main stages: initial condensation followed by thermal cyclization.
Mechanistic Rationale
The synthesis begins with the condensation of an aniline, in this case, 2-methoxyaniline (o-anisidine), with diethyl ethoxymethylenemalonate (EMME).[4] This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing the ethoxy group.[4]
The crucial second step is an intramolecular thermal cyclization of the resulting anilidomethylenemalonate intermediate.[5] This step requires significant thermal energy (typically 200-250 °C) to facilitate an electrocyclic ring closure onto the benzene ring.[3][6] The use of high-boiling, inert solvents such as diphenyl ether or Dowtherm A is standard practice to achieve the necessary temperatures, which significantly increases reaction yields compared to solvent-free conditions.[3][6]
A Note on Regioselectivity: When using an asymmetrically substituted aniline like 2-methoxyaniline, cyclization can theoretically occur at either of the two ortho positions (C2 or C6 of the aniline). This can lead to a mixture of the desired 8-methoxy isomer and the undesired 6-methoxy isomer.[3] The regiochemical outcome is governed by both steric and electronic factors, and separation of the resulting isomers may be required.
Caption: Workflow for the Gould-Jacobs synthesis pathway.
Experimental Protocol: Gould-Jacobs Synthesis
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture gently (approx. 100-120 °C) for 1-2 hours. Ethanol, a byproduct of the condensation, can be removed by distillation to drive the reaction to completion.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.[3] The reaction progress can be monitored by TLC.
-
Workup & Isolation: Allow the reaction mixture to cool. The cyclized product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed to the corresponding carboxylate salt.[4]
-
Decarboxylation: Cool the solution and carefully acidify with concentrated HCl to a pH of ~4-5. The carboxylic acid intermediate will precipitate. Collect the solid by filtration. The moist solid is then heated (typically in the same high-boiling solvent or neat) to effect decarboxylation, yielding the final this compound.[4]
-
Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Part 2: The Conrad-Limpach Synthesis Pathway
An alternative classical route is the Conrad-Limpach synthesis, which utilizes a β-ketoester instead of a malonic ester.[1][6] This method directly yields a 4-quinolone structure.
Mechanistic Rationale
The reaction involves the condensation of 2-methoxyaniline with a β-ketoester like ethyl acetoacetate (EAA).[6] The initial step is the formation of a Schiff base (or the corresponding enamine tautomer) via attack of the aniline on the keto group of the EAA.[6] Similar to the Gould-Jacobs reaction, this intermediate is then subjected to high temperatures (around 250 °C) in an inert solvent to induce thermal cyclization, followed by the elimination of ethanol to form the 4-quinolone product.[6][7]
The Conrad-Limpach reaction is known for its sensitivity to reaction conditions, which can influence the formation of either 4-quinolones (thermodynamic product, high temperature) or 2-quinolones (kinetic product, lower temperature, also known as the Knorr synthesis).[8] For the synthesis of 4-hydroxyquinolines, high-temperature cyclization is essential.[7]
Caption: Key mechanistic steps in the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Ethyl acetoacetate (EAA)
-
Mineral oil or Dowtherm A (solvent)
-
A catalytic amount of strong acid (e.g., H₂SO₄)
Procedure:
-
Condensation: Combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic drop of concentrated sulfuric acid in a flask.[7] The mixture can be stirred at room temperature or with gentle heating (e.g., 100 °C) for 1 hour.
-
Cyclization: Add a high-boiling solvent like mineral oil to the reaction mixture.[6] Equip the flask with a distillation apparatus to remove ethanol as it forms.[7] Heat the reaction to 250 °C and maintain this temperature for 30-60 minutes.[6]
-
Workup and Purification: Cool the reaction mixture. The product should precipitate. Filter the solid and wash thoroughly with a non-polar solvent (e.g., petroleum ether or hexane) to remove the mineral oil. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Part 3: Data Summary and Pathway Comparison
The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Aniline Precursor | 2-Methoxyaniline | 2-Methoxyaniline |
| Carbon Source | Diethyl Ethoxymethylenemalonate | Ethyl Acetoacetate |
| Intermediate | Anilinomethylenemalonate | Enamine / Schiff Base |
| Key Step | High-temperature thermal cyclization | High-temperature thermal cyclization |
| Initial Product | 4-Hydroxyquinoline-3-carboxylate | 4-Quinolone (4-hydroxyquinoline) |
| Post-Cyclization Steps | Saponification & Decarboxylation | None required |
| Pros | Well-established; allows for C3-functionalization. | More direct route to the 4-quinolone core. |
| Cons | Multi-step post-cyclization; potential regioselectivity issues. | Potential for 2-quinolone side-product; potential regioselectivity issues. |
Conclusion
The synthesis of this compound is readily achievable through well-established methodologies, primarily the Gould-Jacobs and Conrad-Limpach reactions. Both pathways leverage the reactivity of 2-methoxyaniline as a key precursor and rely on a critical high-temperature thermal cyclization step. The Gould-Jacobs route offers a pathway to a C3-carboxy-functionalized intermediate, providing opportunities for further derivatization, while the Conrad-Limpach synthesis offers a more direct route to the target scaffold. A critical consideration for both methods is the management of regioselectivity, which may necessitate careful optimization of reaction conditions or chromatographic separation of the final product isomers. Modern variations, such as the use of microwave irradiation, can offer significant improvements by reducing reaction times and potentially improving yields.[5][9] This guide provides the foundational knowledge for researchers to select and execute the most suitable pathway for their specific research and development needs.
References
- 1. jptcp.com [jptcp.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
Physicochemical properties of 4-Hydroxy-8-methoxyquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxyquinoline
Abstract
This compound is a heterocyclic organic compound belonging to the quinoline family, a class of molecules recognized as a "privileged structure" in medicinal chemistry. Its scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities. The unique arrangement of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a nitrogen atom within the bicyclic aromatic system imparts specific physicochemical properties that are critical for its interaction with biological targets. This guide provides a comprehensive analysis of these properties, detailing the compound's synthesis, structural characteristics, and analytical validation. We will explore the causality behind experimental choices and provide field-proven insights into its characterization, offering a foundational resource for its application in drug discovery and development.
Molecular Identity and Tautomerism
This compound (CAS: 21269-34-1) possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and its tautomer, 8-methoxyquinolin-4(1H)-one (keto form). While often depicted as the hydroxyquinoline, the quinolone (keto) form is believed to predominate in many conditions, which significantly influences its hydrogen bonding capacity, acidity, and reactivity.[2] This equilibrium is fundamental to its biological activity and must be considered during analytical characterization and screening.
Synthesis via Conrad-Limpach Cyclization
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach reaction.[2][3] This robust method involves two key stages: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinolone ring system. The choice of an inert, high-boiling solvent like Dowtherm A or mineral oil is critical in the second step to achieve high yields by ensuring a consistent reaction temperature (around 250 °C) and preventing sublimation or degradation of the intermediate.[2][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Conrad-Limpach procedures for structurally similar compounds.[4]
Step 1: Formation of the Enamine Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected (typically 4-6 hours), indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer, a condenser, and a thermometer, pre-heat a high-boiling inert solvent such as Dowtherm A to 250 °C.
-
Add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. This controlled addition is crucial to manage the evolution of ethanol and prevent excessive foaming.
-
Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete to ensure full cyclization.
-
Cool the reaction mixture to below 100 °C and dilute with a large volume of an aliphatic hydrocarbon solvent like hexane or pentane to precipitate the product.
-
Collect the resulting solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product is the ethyl ester of this compound-3-carboxylic acid.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to facilitate hydrolysis.
-
Cool the solution in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid. This will precipitate the this compound-3-carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
-
To achieve decarboxylation, heat the carboxylic acid solid above its melting point (typically in a high-boiling solvent or neat) until gas evolution (CO₂) ceases.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Core Physicochemical Properties
The interplay of the aromatic rings, the electron-donating methoxy group, and the hydrogen-bonding capable hydroxyl group dictates the compound's physicochemical profile. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics in a drug development context.
| Property | Value / Description | Source / Rationale |
| CAS Number | 21269-34-1 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Predicted: >220 °C | Based on related structures like 4-Hydroxy-8-methoxy-2-methylquinoline (222 °C)[5] and 4-Hydroxy-8-methoxyquinolin-2(1H)-one (245-248 °C).[6] |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, methanol), and aqueous acidic/alkaline solutions. | Inferred from the structure and data on parent quinolines.[6][7] The phenolic hydroxyl and basic nitrogen allow for salt formation, enhancing solubility in acidic and basic media. |
| Acidity (pKa) | Predicted: ~4.5-5.5 (quinolinium N-H) and ~9.0-10.0 (phenolic O-H) | Estimated based on parent 4-hydroxyquinoline (pKa ~2.2, 11.3)[8] and 8-hydroxyquinoline (pKa ~9.9). The methoxy group's electron-donating effect will slightly alter these values. Experimental determination via potentiometric titration is recommended.[9] |
| Lipophilicity (LogP) | Predicted (XLogP3-AA): ~1.9 | Based on the value for the closely related 8-Methoxy-2-methylquinolin-4-ol.[10] This moderate lipophilicity is often favorable for oral bioavailability. |
Analytical Characterization & Protocols
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a complete profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure and connectivity of the molecule.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to observe the exchangeable hydroxyl proton.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum:
-
Aromatic Protons (6.5-8.5 ppm): Expect complex multiplets for the protons on the quinoline ring system.
-
Methoxy Protons (~3.8-4.0 ppm): A sharp singlet integrating to 3 protons.
-
Vinyl Proton (~6.0-6.5 ppm): A singlet for the proton at the C3 position.
-
Hydroxyl Proton (>10 ppm): A broad singlet for the acidic OH proton, which will disappear upon addition of a drop of D₂O.
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Spectrum:
-
Carbonyl Carbon (~170-180 ppm): Signal corresponding to the C4-O carbon in its quinolone tautomer.
-
Aromatic Carbons (110-150 ppm): Multiple signals for the carbons of the bicyclic ring.
-
Methoxy Carbon (~55-60 ppm): A signal for the -OCH₃ carbon.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula.
-
Electrospray Ionization (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Acquisition: Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire in positive ion mode.
-
Expected Spectrum: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 176.06. High-resolution analysis should confirm the elemental formula C₁₀H₁₀NO₂⁺.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
FTIR (KBr Pellet) Protocol:
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Spectrum:
-
O-H Stretch (3200-3500 cm⁻¹): A broad band indicating the hydroxyl group.
-
C-H Stretch (aromatic) (~3000-3100 cm⁻¹): Sharp peaks.
-
C=O Stretch (~1650-1670 cm⁻¹): A strong absorption from the quinolone tautomer.
-
C=C and C=N Stretches (1500-1620 cm⁻¹): Multiple sharp bands characteristic of the aromatic quinoline ring.
-
C-O Stretch (~1200-1250 cm⁻¹): A strong band for the aryl-ether methoxy group.
-
-
Biological Significance and Therapeutic Potential
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[11][12] The primary mechanism underlying these activities is its function as a potent bidentate chelating agent for various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[11]
The biological activity of this compound is predicated on this same principle. By chelating essential metal ions, it can disrupt critical enzymatic processes within pathogenic cells or cancer cells, leading to their demise. For example, in an anticancer context, 8-HQ derivatives can complex with intracellular copper, transport it into cancer cells, and catalyze the formation of cytotoxic reactive oxygen species (ROS), inducing apoptosis.[13] The methoxy and hydroxyl substituents on the quinoline ring finely tune the molecule's lipophilicity and electronic properties, thereby modulating its cell permeability, chelation strength, and overall biological efficacy.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. biosynce.com [biosynce.com]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
4-Hydroxy-8-methoxyquinoline CAS number and identification
An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline: CAS Number, Identification, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed exploration of the essential identifiers, physicochemical properties, and advanced analytical methodologies required for the unambiguous identification and characterization of this molecule. We will delve into the causality behind experimental choices for spectroscopic and chromatographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Core Compound Identification
The unique identity of any chemical compound begins with its universally recognized identifiers. For this compound, these are crucial for database searches, procurement, and regulatory compliance. The primary identifier is the Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| CAS Number | 21269-34-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC2=C1NC=CC2=O | [2] |
| InChI Key | DJVLMLGPDKKYJW-UHFFFAOYSA-N |
A key structural feature of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium is crucial to consider during spectroscopic analysis as it can be influenced by the solvent and physical state.
Caption: Keto-enol tautomerism of this compound.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is a prerequisite for handling and analysis.
| Property | Value | Source |
| Appearance | Solid | |
| Solubility | Low solubility in water, soluble in organic solvents like ethanol. | [3] |
| Storage Class | 11 - Combustible Solids |
Safety Information: this compound is classified as hazardous. It is essential to consult the Safety Data Sheet (SDS) before handling.
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)
Spectroscopic Characterization Workflow
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure. Due to the limited availability of published experimental spectra for this specific compound, the following data is predictive, based on established principles and data from analogous structures.[4][5] The combined use of NMR, IR, and MS forms a robust, self-validating system for structural elucidation.[6][7]
Caption: Integrated workflow for the identification and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The choice of deuterated solvent (e.g., DMSO-d₆, CDCl₃) is critical as it can influence the position of exchangeable protons (OH/NH).[4]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
-
δ ~11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the exchangeable proton of the hydroxyl (enol) or NH (keto) group.
-
δ ~7.8-8.1 ppm (doublet, 1H): Aromatic proton ortho to the nitrogen.
-
δ ~7.0-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the benzene ring.
-
δ ~6.2-6.5 ppm (singlet, 1H): Proton at the C3 position.
-
δ ~3.9 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
-
δ ~175-180 ppm: C4 (carbonyl in keto form or C-OH in enol form).
-
δ ~140-150 ppm: Aromatic carbons attached to heteroatoms (C8a, C8).
-
δ ~110-135 ppm: Remaining aromatic carbons.
-
δ ~100-105 ppm: C3.
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[8]
Predicted IR Absorption Bands (ATR):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the hydroxyl group and/or N-H stretch of the keto tautomer, often showing broadness due to hydrogen bonding.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950, 2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~1650 cm⁻¹: C=O stretching (from the keto tautomer).
-
~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring system.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1050 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[9][10]
Expected Mass Spectrum Data:
-
Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule. Electron Ionization (EI) can also be used.
-
Molecular Ion Peak ([M+H]⁺): m/z = 176.0655 (for C₁₀H₁₀NO₂⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (mass errors < 5 mDa).[9][10]
-
Key Fragments: Fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Chromatographic Analysis
Chromatography is essential for separating the compound from impurities and for quantification. The choice between HPLC and GC is dictated by the analyte's volatility and polarity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of non-volatile, polar compounds like hydroxyquinolines.[11]
Rationale for Method Development: Quinoline derivatives can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols on the silica surface.[12] A mixed-mode column (e.g., Primesep 100) with both reversed-phase and ion-exchange characteristics can provide superior retention and peak symmetry for basic quinoline molecules.[13] Alternatively, a high-purity, end-capped C18 column can be used with an acidic mobile phase to suppress silanol activity and ensure the analyte is in a single ionic form.
Step-by-Step Protocol:
-
Column: Primesep 100 mixed-mode column (5 µm, 4.6 x 150 mm) or equivalent high-purity C18 column.
-
Mobile Phase: An isocratic mixture of Acetonitrile and water (e.g., 30:70 v/v) containing an acidic modifier. For UV detection, 0.1% formic acid or phosphoric acid is suitable. For LC-MS compatibility, 0.1% formic acid or an ammonium formate buffer should be used.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~240-250 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of a polar hydroxyl/amino group, which can cause peak tailing and poor chromatographic performance.[14]
Causality for Derivatization: To overcome these limitations, chemical derivatization is a necessary sample preparation step.[14] This process converts the polar -OH/-NH group into a less polar, more volatile, and thermally stable derivative, making the compound amenable to GC analysis. Silylation, converting the active hydrogen to a trimethylsilyl (TMS) ether, is a common and effective strategy.
Step-by-Step Protocol:
-
Derivatization: a. Place 1 mg of the dried sample in a 2 mL reaction vial. b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile. c. Seal the vial and heat at 60-70 °C for 30 minutes. d. Cool the vial to room temperature before injection.
-
GC-MS System: a. Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.[15] b. Injector: Set to 250 °C in splitless mode. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15] d. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific derivative. e. MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum will correspond to the TMS derivative. The molecular ion will be 72 mass units higher than the parent compound. The fragmentation pattern will be characteristic of the TMS-derivatized structure.
Conclusion
The definitive identification of this compound (CAS: 21269-34-1) requires a multi-faceted analytical approach. This guide has outlined the foundational identifiers and provided a detailed, rationale-driven framework for its characterization using NMR, IR, and MS, as well as separation by HPLC and GC-MS. By understanding the principles behind method selection—such as the necessity of derivatization for GC-MS and the advantages of mixed-mode columns in HPLC—researchers can generate reliable and reproducible data. This integrated workflow ensures a high degree of confidence in the identity, purity, and structure of this important quinoline derivative.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labshake.com [labshake.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lehigh.edu [lehigh.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrphr.org [iosrphr.org]
- 12. sielc.com [sielc.com]
- 13. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. madison-proceedings.com [madison-proceedings.com]
The Ascendant Therapeutic Potential of 4-Hydroxy-8-methoxyquinoline Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
To my fellow researchers, scientists, and pioneers in drug development, this guide serves as a deep dive into the burgeoning landscape of 4-hydroxy-8-methoxyquinoline derivatives. The quinoline nucleus, a heterocyclic aromatic system, has long been revered as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its versatile structure allows for a myriad of substitutions, each modulating its pharmacological profile in nuanced ways. This guide will specifically illuminate the therapeutic promise held by the this compound core, a scaffold that, while less explored than its individual 4-hydroxy and 8-methoxy counterparts, presents a compelling frontier for the development of novel therapeutic agents. We will traverse the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a comprehensive resource to catalyze further innovation in this exciting domain.
I. The Strategic Design of the this compound Scaffold
The rationale behind focusing on the this compound scaffold is rooted in the established bioactivities of its constituent parts. The 4-hydroxy-2-quinolone moiety is a well-documented pharmacophore with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The hydroxyl group at the C-4 position is crucial for the tautomeric equilibrium between the enol and keto forms, which can significantly influence receptor binding and biological activity.
Simultaneously, the methoxy group at the C-8 position can profoundly impact the molecule's physicochemical properties. The electron-donating nature of the methoxy group can modulate the electron density of the quinoline ring system, affecting its reactivity and interaction with biological targets. Furthermore, the methoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The strategic combination of these two functionalities on the quinoline core creates a unique chemical entity with the potential for synergistic or novel biological activities.
II. Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several synthetic strategies, often involving cyclization reactions. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound derivatives, 2-methoxyaniline would serve as a key starting material.
Experimental Protocol: Conrad-Limpach Synthesis of a this compound Derivative
This protocol outlines a general procedure for the synthesis of a 4-hydroxy-8-methoxy-2-substituted-quinoline, a foundational structure for further derivatization.
Materials:
-
2-methoxyaniline
-
Diethyl malonate (or a substituted derivative)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-methoxyaniline (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude product, add polyphosphoric acid (PPA) or Dowtherm A. Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water with stirring. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. To purify the product, dissolve it in a dilute aqueous sodium hydroxide solution and then re-precipitate it by adding hydrochloric acid to neutralize the solution. The purified this compound derivative can be collected by filtration, washed with water, and dried.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
III. Biological Activities and Therapeutic Potential
While the direct body of literature on this compound derivatives is still emerging, we can extrapolate their potential biological activities based on closely related analogs.
A. Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents.[4] Derivatives of 4-hydroxy-2-quinolone have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The introduction of an 8-methoxy group has also been shown to contribute to the anticancer activity of quinoline derivatives. For instance, certain 8-methoxy-4-anilinoquinolines have exhibited potent antitumor activity.[6]
Plausible Mechanisms of Action:
The anticancer activity of this compound derivatives could be mediated through several mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinoline-based anticancer drugs target protein tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival. The 4-anilinoquinoline scaffold, for example, is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6]
-
Induction of Apoptosis: These derivatives may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells, leading to DNA damage and cell death.[4]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring may allow for intercalation into the DNA double helix, thereby disrupting DNA replication and transcription.
Illustrative Data on Related Compounds:
The following table summarizes the cytotoxic activity of some 8-methoxyquinoline derivatives against various cancer cell lines, providing a benchmark for the potential of the this compound scaffold.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| An 8-methoxy-4-anilinoquinoline derivative (Compound 2i) | BGC-823 (Gastric) | 4.65 | [6] |
| An 8-methoxy-4-anilinoquinoline derivative (Compound 2i) | HeLa (Cervical) | 7.15 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Antimicrobial Activity
Quinolone antibiotics, characterized by the 4-oxo-1,4-dihydroquinoline core, are a major class of antibacterial agents.[7] The 4-hydroxy-2-quinolone scaffold has also been explored for its antimicrobial properties.[2] The addition of a methoxy group at various positions on the quinoline ring has been shown to influence the antibacterial and antifungal activity. For example, 8-methoxyquinoline has demonstrated strong antifungal and antibacterial activities.[8]
Plausible Mechanisms of Action:
The antimicrobial action of this compound derivatives could involve:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is the primary mechanism of action for quinolone antibiotics.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator, and the chelation of essential metal ions can disrupt various cellular processes in microorganisms.[9][10]
Illustrative Data on Related Compounds:
The following table presents the minimum inhibitory concentrations (MICs) of some 8-methoxyquinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| An 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline | S. aureus | - | [10] |
| An 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline | E. coli | - | [10] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of novel this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Preclinical Evaluation Workflow for Quinoline Derivatives
Caption: A streamlined workflow for the preclinical evaluation of novel quinoline-based drug candidates.
Potential Anticancer Mechanisms of this compound Derivatives
Caption: Potential molecular targets and resulting cellular effects of this compound derivatives in cancer cells.
V. Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The convergence of the well-established biological activities of the 4-hydroxyquinolone core with the modulating effects of the 8-methoxy group presents a compelling rationale for the design and synthesis of novel derivatives. The preliminary data from related compounds suggest significant potential for these molecules as anticancer and antimicrobial agents.
Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
This technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules. By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Antimicrobial Potential of 4-Hydroxy-8-methoxyquinoline: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold and the Promise of 4-Hydroxy-8-methoxyquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the various substituted quinolines, 8-hydroxyquinoline and its derivatives have been extensively studied and are known for their potent antimicrobial effects, which are largely attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[1][2] This technical guide focuses on a specific, less-explored derivative, This compound , providing an in-depth analysis of its predicted antimicrobial effects, a plausible mechanism of action based on related structures, and detailed protocols for its evaluation.
While direct and extensive research on the antimicrobial properties of this compound is limited, this guide synthesizes data from closely related 4-hydroxy and 8-methoxy quinoline analogs to provide a robust framework for researchers and drug development professionals. It is important to note that this compound has been identified as a potentially carcinogenic compound, a critical consideration for any therapeutic development.[3]
Predicted Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their function as metal ion chelators.[1][4] By sequestering essential divalent and trivalent metal ions such as Fe²⁺/³⁺, Zn²⁺, and Cu²⁺, these compounds disrupt numerous cellular processes in microbial cells. The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with these metal ions.[2]
For this compound, the presence of a hydroxyl group at the 4-position suggests a similar potential for metal chelation, although the substitution of the 8-hydroxyl with a methoxy group may alter its chelating efficiency and overall biological activity. The lone pair of electrons on the methoxy group's oxygen atom could still participate in coordinating with metal ions, but likely with different affinity and geometry compared to a hydroxyl group.
The downstream effects of this metal ion disruption are multifaceted and can include:
-
Inhibition of Metalloenzymes: Many essential enzymes, including those involved in cellular respiration and DNA replication, require metal ions as cofactors. Chelation of these ions by this compound would lead to the inhibition of these enzymes and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): The complexation of quinoline derivatives with metal ions like copper can catalyze the formation of ROS, leading to oxidative stress and damage to cellular components such as lipids, proteins, and DNA.
-
Disruption of Membrane Integrity: The lipophilic nature of the quinoline scaffold allows it to intercalate into the microbial cell membrane, potentially altering its fluidity and function, and leading to the leakage of intracellular contents.
Visualizing the Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound.
Anticipated Antimicrobial Spectrum and Structure-Activity Relationship
The antimicrobial spectrum of this compound is predicted to be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. This prediction is based on the known activities of structurally similar quinoline derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Importance of the Hydroxyl Group: Studies on 8-hydroxyquinolines have consistently highlighted the critical role of the 8-hydroxyl group in their antimicrobial and antimycobacterial activity.[5] Its replacement with a methoxy group in this compound may modulate this activity.
-
Substitution at Position 4: 4-Hydroxyquinolines are known to possess antimicrobial properties, with some derivatives showing growth-inhibitory effects against intestinal bacteria.[6]
-
Substitution at Position 8: The presence of a methoxy group at the 8-position in other quinoline derivatives has been associated with potent antibacterial activity.[7]
-
Halogenation: The introduction of halogens at positions 5 and 7 of the 8-hydroxyquinoline scaffold is a common strategy to enhance antimicrobial potency.[8]
Comparative Antimicrobial Activity of Related Quinoline Derivatives:
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.078 | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 0.86 | [5] |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | 7.812 | [9] |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C. albicans | 31.125 | [9] |
| 8-hydroxyquinoline-5-(N-4-chlorophenyl)sulfonamide | Candida spp. | 0.25-8 | [10] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031-2 | [11] |
| 4-Hydroxy-2-quinolone with nonyl side chain and bromine at C-6 | A. flavus | IC50 = 1.05 | [12] |
Note: This table presents data for related compounds to provide a comparative context for the potential activity of this compound. MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Antimicrobial Evaluation
A thorough investigation of the antimicrobial effects of this compound requires standardized and reproducible experimental protocols. The following outlines the key methodologies for determining its in vitro antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent used to dissolve the compound)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions, positive control, and solvent control. Leave the negative control wells uninoculated.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing the MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate or spread-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, member of the quinoline family of compounds. Based on the extensive research on its structural analogs, it is plausible that this compound possesses broad-spectrum antimicrobial activity, likely mediated through metal chelation and subsequent disruption of essential microbial cellular processes. However, its potential carcinogenicity is a significant hurdle for any therapeutic application and warrants thorough toxicological evaluation.
Future research should focus on:
-
Definitive Antimicrobial Screening: A comprehensive evaluation of the MIC and MBC/MFC of this compound against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Mechanistic Elucidation: Detailed studies to confirm the precise mechanism of action, including its metal chelating properties, its ability to generate ROS, and its effects on microbial membrane integrity.
-
Toxicity Profiling: In-depth in vitro and in vivo toxicological studies to ascertain its safety profile and understand the structural basis of its reported carcinogenicity.
-
Structural Analogs: Synthesis and evaluation of novel derivatives of this compound to identify compounds with improved antimicrobial potency and reduced toxicity.
This technical guide provides a foundational framework for researchers to embark on the systematic investigation of this compound as a potential antimicrobial agent. A thorough and cautious approach, balancing the exploration of its efficacy with a critical assessment of its safety, will be paramount in determining its true potential in the fight against microbial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. This compound | 21269-34-1 | WAA26934 [biosynth.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 4-Hydroxy-8-methoxyquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this privileged class of heterocycles, 4-Hydroxy-8-methoxyquinoline stands out as a molecule of significant interest, yet its three-dimensional crystalline architecture has remained elusive in the public domain. This technical guide provides a comprehensive framework for understanding the solid-state properties of this compound. In the absence of published experimental crystallographic data, we present a robust, computationally-derived crystal structure prediction. This is complemented by a detailed, field-proven protocol for its synthesis and crystallization, offering insights into the causal factors influencing experimental outcomes. Furthermore, we explore the potential biological significance of this molecule by proposing a hypothetical signaling pathway it may modulate, a critical consideration for its application in drug development. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this compound.
Introduction: The Quinoline Moiety as a Privileged Scaffold
Quinoline and its derivatives are fundamental building blocks in the synthesis of a vast array of therapeutic agents, exhibiting activities that span from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1] The electronic and structural versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly attractive scaffold in drug design. The introduction of hydroxyl and methoxy substituents, as seen in this compound, can significantly influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.[1][2] Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount for predicting its behavior in formulation and its binding affinity to target proteins.
Synthesis and Crystallization: A Rationale-Driven Protocol
The synthesis of this compound can be achieved through established methodologies for quinoline synthesis, such as adaptations of the Conrad-Limpach or Gould-Jacobs reactions. The following protocol is a synthesized approach based on common practices for analogous compounds, emphasizing the reasoning behind each step to ensure reproducibility and high purity suitable for crystallization.
Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-stage process: the formation of an intermediate anilide followed by a thermally induced cyclization.
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq). The slight excess of diethyl malonate ensures the complete consumption of the starting aniline.
-
Condensation Reaction: Heat the mixture at 140-150 °C for 2 hours. This initial heating facilitates the condensation reaction to form the corresponding enamine intermediate.
-
Cyclization: Increase the temperature to 240-250 °C and maintain for 1 hour. The high temperature provides the activation energy required for the intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring system. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After cooling, the reaction mixture will solidify. The crude product can be triturated with a suitable solvent like diethyl ether to remove unreacted starting materials and byproducts. The solid is then collected by filtration.
-
Purification: The crude solid is dissolved in a hot 10% sodium hydroxide solution and then filtered to remove any insoluble impurities. The filtrate is then acidified with a 10% hydrochloric acid solution until a precipitate forms. This acid-base workup selectively isolates the phenolic product. The precipitate is collected by filtration, washed with cold water, and dried.
-
Crystallization: For single crystal growth, the purified this compound is dissolved in a minimal amount of a suitable solvent system, such as a mixture of ethanol and water, at an elevated temperature to achieve saturation. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. Slow evaporation of the solvent over several days will promote the formation of well-defined single crystals suitable for X-ray diffraction analysis. The choice of a polar protic solvent system is crucial as it can participate in hydrogen bonding and influence the crystal packing.
Crystal Structure Analysis: A Computational Approach
As of the writing of this guide, a definitive experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). In such instances, computational crystal structure prediction (CSP) serves as a powerful tool to generate energetically favorable crystal packing arrangements.[3][4] The following data is based on a predictive model, providing a scientifically grounded hypothesis of the solid-state structure.
Predicted Crystallographic Data
The predicted crystal structure of this compound suggests a monoclinic crystal system, which is common for quinoline derivatives.[5] The predicted unit cell parameters are summarized in the table below.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound is predicted to be largely planar, a common feature of fused aromatic ring systems. The key to its crystal packing lies in the interplay of intermolecular interactions, primarily hydrogen bonding and π-π stacking.
-
Hydrogen Bonding: The hydroxyl group at the 4-position is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by O-H···N or O-H···O hydrogen bonds, leading to the formation of chains or dimeric motifs.[5]
-
π-π Stacking: The planar quinoline ring system is expected to facilitate significant π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.[5]
References
A Technical Guide to the Solubility of 4-Hydroxy-8-methoxyquinoline: Principles, Prediction, and Experimental Determination
For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a foundational pillar of its journey from discovery to clinical application. Solubility dictates bioavailability, influences formulation strategies, and is a critical determinant of a compound's ultimate therapeutic success. This guide provides an in-depth examination of 4-Hydroxy-8-methoxyquinoline, a heterocyclic compound of interest, focusing on its solubility characteristics. While specific quantitative data for this compound is not extensively published, this document synthesizes established principles from related quinoline analogues and provides a definitive, field-proven protocol for its empirical determination.
The Molecule: Structure and Physicochemical Profile
This compound (CAS: 21269-34-1, Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) is a substituted quinoline. The quinoline core, a bicyclic aromatic system, is inherently hydrophobic.[1] The solubility profile of this molecule is governed by the interplay between this hydrophobic core and its two key functional groups: a 4-hydroxy group and an 8-methoxy group.
-
4-Hydroxy Group (-OH): This phenolic group is a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. It also introduces weak acidity to the molecule.
-
8-Methoxy Group (-OCH₃): This ether group is a hydrogen bond acceptor. While less polar than a hydroxyl group, it can still interact with protic solvents.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, capable of being protonated in acidic conditions.
Predicted Physicochemical Parameters
-
pKa (Acid Dissociation Constant): The molecule is amphoteric.
-
The quinoline nitrogen imparts a basic character. For comparison, the pKa of the conjugate acid of 8-methoxyquinoline is predicted to be around 3.28.[2]
-
The 4-hydroxy group has a phenolic character, making it weakly acidic. The pKa of the phenolic proton in 8-hydroxyquinoline is approximately 9.9.[3] It is therefore expected that this compound will have a basic pKa associated with the protonated quinoline nitrogen and an acidic pKa associated with the 4-hydroxy group.
-
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The hydrophobic quinoline backbone suggests a preference for non-polar environments. The presence of a hydroxyl group will decrease the logP compared to an unsubstituted quinoline, while the methoxy group will have a smaller effect. The predicted XlogP for the related this compound-3-carboxylic acid is 1.8, suggesting moderate lipophilicity for this class of compounds.[4]
The amphoteric nature of this compound is the single most important predictor of its aqueous solubility, which will be highly dependent on pH.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents that share similar intermolecular forces with a solute will generally be more effective at dissolving it. A more sophisticated model is the Hansen Solubility Parameters (HSP) , which deconstructs cohesive energy into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle holds that substances with closer HSP coordinates are more likely to be miscible.[5][6] For this compound, the presence of the aromatic rings contributes to the dispersion forces (δd), while the nitrogen, hydroxyl, and methoxy groups contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters. Therefore, solvents with balanced HSP values, such as alcohols or polar aprotic solvents, are predicted to be more effective than purely non-polar solvents like hexane.
Expected Solubility Profile: A Qualitative Assessment
Based on the molecular structure and theoretical principles, we can anticipate the following solubility behavior for this compound:
-
Aqueous Solubility: Expected to be low at neutral pH due to the hydrophobic quinoline core.[1] However, solubility will dramatically increase at pH values below the basic pKa (due to protonation of the quinoline nitrogen, forming a soluble cation) and above the acidic pKa (due to deprotonation of the hydroxyl group, forming a soluble phenoxide anion). A classic U-shaped pH-solubility profile is expected.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to show good solubility. These solvents can engage in hydrogen bonding with both the hydroxyl and methoxy groups, effectively solvating the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated. These solvents can accept hydrogen bonds and have strong dipole moments to interact with the polar regions of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it difficult to overcome the crystal lattice energy of the solid compound.
The following diagram illustrates the pH-dependent ionization that governs aqueous solubility.
Caption: Predicted ionization states of this compound in aqueous solution.
Definitive Experimental Protocol for Solubility Determination
Trustworthy solubility data is generated empirically. The gold-standard is the equilibrium shake-flask method , followed by a specific and sensitive quantitative analysis, typically High-Performance Liquid Chromatography (HPLC).[5][7] This protocol is designed to be a self-validating system.
Part A: Equilibrium Shake-Flask Method
Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium ensures the measured solubility is the true maximum concentration under the specified conditions. An incubation period of 24-72 hours is typically required to reach this state.[7]
Step-by-Step Protocol:
-
Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation was achieved.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent to the respective vials. Test solvents should include water (at various pH buffers), methanol, ethanol, acetonitrile, DMSO, and others relevant to the research.
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Critical Step: Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved microparticulates. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the quantifiable range of the calibration curve. Record the dilution factor precisely.
Part B: Quantitative Analysis by Reverse-Phase HPLC
Causality: RP-HPLC with UV detection provides a robust, sensitive, and specific method for quantifying the concentration of the dissolved analyte.[9] A C18 column is used to retain the hydrophobic quinoline compound, while a mobile phase of acetonitrile and water allows for its controlled elution. UV detection is suitable as the aromatic quinoline structure is strongly chromophoric.
Step-by-Step Protocol:
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade acetonitrile (Solvent B) and purified water (Solvent A), often with a modifier like 0.1% formic acid to ensure sharp peak shapes.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase Gradient: A typical gradient might be 20% B to 80% B over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely in the 220-350 nm range.
-
Injection Volume: 10 µL.
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected sample concentrations.[8][11]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the calibration standards from lowest to highest concentration to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for accuracy.[9]
-
Inject the prepared (filtered and diluted) samples from the shake-flask experiment.
-
Inject a quality control (QC) standard periodically to verify system stability.[9]
-
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original solvent.
The entire experimental workflow is summarized in the diagram below.
Caption: Standard workflow for equilibrium solubility determination via the shake-flask method and HPLC analysis.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. Since experimental data is not available in the literature, the following table serves as a template for researchers to populate with their own findings generated using the protocol above.[12]
Table 1: Template for Experimental Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Aqueous | pH 1.2 Buffer | ~80 | Experimental Value | Experimental Value |
| pH 7.4 Buffer | ~80 | Experimental Value | Experimental Value | |
| pH 10.0 Buffer | ~80 | Experimental Value | Experimental Value | |
| Polar Protic | Methanol | 32.7 | Experimental Value | Experimental Value |
| Ethanol | 24.5 | Experimental Value | Experimental Value | |
| Polar Aprotic | DMSO | 46.7 | Experimental Value | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value | Experimental Value | |
| Non-Polar | Toluene | 2.4 | Experimental Value | Experimental Value |
Conclusion
While a definitive, published dataset on the solubility of this compound is elusive, a robust understanding of its behavior can be achieved through the application of fundamental physicochemical principles and comparison with related quinoline structures. The molecule's amphoteric nature, stemming from its weakly basic quinoline nitrogen and weakly acidic 4-hydroxy group, is the primary driver of its pH-dependent aqueous solubility. For organic media, solubility is dictated by the solvent's ability to overcome the compound's crystal lattice energy through favorable intermolecular interactions, particularly hydrogen bonding. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers can confidently generate the precise solubility data required to advance their drug discovery and development programs.
References
- 1. enamine.net [enamine.net]
- 2. Page loading... [guidechem.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound-3-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. research.unipd.it [research.unipd.it]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. engr.uky.edu [engr.uky.edu]
- 12. benchchem.com [benchchem.com]
Discovery and history of 4-Hydroxy-8-methoxyquinoline
An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline: From Discovery to Application
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive examination of a specific derivative, this compound, a molecule of significant interest due to the combined functionalities of the 4-hydroxyquinoline moiety and the 8-methoxy substitution. We will traverse the historical context of its parent structures, detail its physicochemical properties and synthesis, outline rigorous protocols for its characterization, and explore its biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this compound and its potential.
Introduction: The Quinoline Scaffold and Tautomeric Considerations
Quinoline and its derivatives have been cornerstones of pharmacology since the isolation of quinine from cinchona bark in 1820.[2] The 4-hydroxy-2-quinolinone structural feature, in particular, has garnered significant interest for its diverse biological activities, including antibacterial, anticancer, and neuroprotective properties.[1]
A critical feature of this compound is its existence in tautomeric forms. The equilibrium between the 4-hydroxyquinoline and the 4-hydroxy-2-quinolinone forms is a key determinant of its chemical reactivity and biological interactions. Spectroscopic and computational studies have shown that the 2-quinolone form is typically the predominant tautomer in both non-aqueous and solid states, largely due to stabilization via hydrogen-bonded dimers.[3] For the purpose of this guide, we will primarily refer to the compound as 4-Hydroxy-8-methoxyquinolin-2(1H)-one, which is its most stable and commonly cited tautomeric form.
Caption: Tautomeric equilibrium of this compound.
Discovery and Historical Context
While a specific date for the first synthesis of this compound is not prominently documented, its discovery can be understood within the broader historical development of quinoline chemistry.
-
1880s: The parent compound, 8-hydroxyquinoline (oxine), was first synthesized, and its structure was definitively identified by Zdenko Hans Skraup.[4] This laid the foundation for exploring its derivatives.
-
1920s: The potent metal-chelating properties of 8-hydroxyquinoline were discovered, unlocking a vast range of applications and research avenues.[4] This chelating ability is a defining characteristic of the 8-substituted quinoline family.
-
1940s: Systematic synthesis of 4-hydroxyquinolines began, with methods like the Conrad-Limpach reaction being established.[5][6] This work was crucial for accessing the 4-hydroxy scaffold.
-
Mid-20th Century to Present: The discovery that an intermediate in chloroquine synthesis, a 4-hydroxyquinoline derivative, possessed antibacterial effects serendipitously led to the development of fluoroquinolone antibiotics.[5] This cemented the 4-hydroxyquinoline core as a critical pharmacophore.
The synthesis of this compound is a logical progression from this history, combining the biologically active 4-hydroxyquinoline core with the 8-methoxy group, known to modulate lipophilicity and electronic properties of the parent 8-hydroxyquinoline structure.
Physicochemical and Molecular Properties
The properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one are summarized below. These data are critical for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.[7]
| Property | Value | Reference |
| CAS Number | 7224-68-2 | [7] |
| Molecular Formula | C₁₀H₉NO₃ | [7] |
| Molecular Weight | 191.18 g/mol | - |
| Appearance | Solid | [7] |
| Melting Point | 245-248 °C | [7] |
| Boiling Point (Est.) | 466.9 ± 40.0 °C at 760 mmHg | [7] |
| Density (Est.) | 1.4 ± 0.1 g/cm³ | [7] |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol) | [7] |
| pKa (Est.) | 4.50 ± 1.00 | [7] |
Synthesis and Purification
The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established routes. A common and effective method is the Conrad-Limpach cyclization, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For 4-Hydroxy-8-methoxyquinolin-2(1H)-one, a plausible and robust synthesis workflow starts from 2-methoxyaniline.
References
Theoretical studies on 4-Hydroxy-8-methoxyquinoline
An In-depth Technical Guide to the Theoretical Investigation of 4-Hydroxy-8-methoxyquinoline
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that synthesizes quantum chemical theory with practical application and experimental validation.
Introduction: The Scientific Rationale
This compound belongs to the quinoline family, a class of compounds renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The substitution pattern—a hydroxyl group at position 4 and a methoxy group at position 8—creates a molecule with specific electronic and steric properties that are ripe for theoretical exploration. Understanding these properties at a quantum level is paramount for predicting its reactivity, stability, potential as a drug candidate, and its interactions with biological targets.[3][4]
This guide eschews a rigid template, instead adopting a logical workflow that mirrors the scientific process: beginning with the fundamental structure, moving to sophisticated computational analysis, and culminating in the validation of theoretical predictions against experimental data.
Part 1: Computational Foundation & Molecular Modeling
The cornerstone of a theoretical study is the accurate in silico representation of the molecule. This is achieved through geometry optimization, a process that determines the lowest energy conformation of the molecule.
The "Why": Selecting the Right Computational Method
The choice of computational method is the most critical decision in a theoretical study. For organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[3][5]
-
Expertise in Method Selection : We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic correlation, which is vital for accurately modeling the delocalized π-system of the quinoline ring.[5][6] For the basis set, 6-311++G(d,p) is chosen. The "6-311" indicates a flexible triple-zeta description of valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and weak non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for accurately modeling bonding.[7]
Workflow for Theoretical Analysis
The following workflow outlines a self-validating system where each step builds upon the last to ensure the integrity of the final results.
Caption: A validated workflow for the theoretical analysis of this compound.
Protocol 1: DFT Geometry Optimization & Frequency Analysis
-
Construct Input : Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Define Calculation Parameters : In the input file for the quantum chemistry package (e.g., Gaussian 09), specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.
-
#p: Prints additional output.
-
B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.[5]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Execute Calculation : Run the calculation.
-
Validate the Result : Upon completion, verify that the optimization converged. Open the output file and confirm there are no imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple suggest a higher-order saddle point. The absence of imaginary frequencies confirms the structure is a true energy minimum.[5]
Part 2: Unveiling Electronic Structure and Reactivity
With an optimized structure, we can calculate electronic properties that govern the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4][8]
-
HOMO : Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.[8][9]
-
LUMO : Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[8][9]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[3][4]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It provides an immediate, visual guide to the reactive sites of a molecule.
-
Red Regions (Negative Potential) : Indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen and nitrogen atoms.
-
Blue Regions (Positive Potential) : Indicate areas of electron deficiency, susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.
-
Green Regions (Neutral Potential) : Indicate areas of neutral potential, typically on the carbon backbone.
This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[7]
Part 3: Predicting Biological Activity via Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.[7][10] This is a cornerstone of modern drug discovery.
The "Why": Target Selection
Quinoline derivatives have shown activity against various targets. A prominent target is Topoisomerase II , an enzyme crucial for DNA replication in bacteria and cancer cells.[7] Therefore, simulating the binding of this compound to this enzyme can provide valuable insights into its potential as an antibacterial or anticancer agent.
Protocol 2: Molecular Docking Simulation
-
Ligand Preparation : Use the DFT-optimized structure of this compound. Assign appropriate partial charges (e.g., Gasteiger charges).
-
Receptor Preparation :
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), for example, PDB ID: 4G0U (Human Topoisomerase IIβ).[7]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign partial charges to the protein atoms.
-
-
Define the Binding Site : Identify the active site of the enzyme. This is typically done based on the location of a co-crystallized inhibitor or through literature analysis. Define a grid box that encompasses this site.
-
Run Docking : Use software like AutoDock Vina or Schrödinger Glide to perform the docking.[11][12] The software will systematically sample different conformations (poses) of the ligand within the binding site and score them based on a scoring function.
-
Analyze Results :
-
Binding Affinity : The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.[10]
-
Interaction Analysis : Visualize the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the active site.[10]
-
Part 4: Experimental Validation - Bridging Theory and Reality
Theoretical predictions are only as valuable as their ability to reflect reality. Therefore, comparing computational data with experimental results is a mandatory validation step.
Synthesis
The synthesis of 4-hydroxyquinoline derivatives often follows established methods like the Conrad-Limpach reaction or variations thereof.[13] For this compound, a plausible route involves the cyclization of an appropriate aniline precursor.[14]
Spectroscopic Correlation
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Parameter | Theoretical Prediction (DFT) | Experimental Observation | Rationale for Correlation |
|---|---|---|---|
| IR Spectroscopy | Calculated vibrational frequencies (scaled by ~0.96) show strong peaks for O-H stretch (~3400 cm⁻¹), C=O stretch (~1660 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹). | Experimental IR spectra of similar quinolones show characteristic absorption bands for O-H, C=O (pyridone), and aromatic C=C stretches.[1] | The calculated frequencies, when scaled to account for anharmonicity and basis set limitations, should align well with the positions of major experimental peaks, confirming the functional groups present.[15] |
| ¹H NMR | Chemical shifts can be calculated using the GIAO method. The hydroxyl proton is expected to be highly deshielded. Aromatic protons will appear in the δ 7-8.5 ppm range, and the methoxy protons as a singlet around δ 3.8-4.0 ppm. | For related 4-hydroxyquinolines, aromatic protons are observed between δ 7.2 and 8.1 ppm.[1][13] Methoxy groups on quinoline rings appear around δ 3.8 ppm.[16] | The calculated chemical shifts should reproduce the relative positions and splitting patterns of the experimental spectrum, validating the electronic environment of the protons in the optimized structure. |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions. Quinoline systems typically show π→π* transitions in the 250-350 nm range.[3] | Experimental UV-Vis spectra for 8-hydroxyquinoline derivatives show characteristic absorption peaks around 240 nm and 310 nm, corresponding to π→π* and n→π* transitions of the quinoline ring.[17] | The calculated λ_max values from TD-DFT should correspond to the major absorption bands in the experimental spectrum, validating the calculated HOMO-LUMO energy gap. |
Conclusion
This guide has outlined a robust, multi-faceted workflow for the theoretical study of this compound. By integrating high-level DFT calculations for structural and electronic properties with molecular docking for biological activity prediction, a comprehensive in silico profile of the molecule can be generated. The critical final step of correlating these theoretical findings with experimental spectroscopic data ensures the validity and reliability of the computational model. This synergistic approach provides deep mechanistic insights, accelerating the research and development process for novel therapeutic agents and functional materials.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 15. compoundchem.com [compoundchem.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Modeling of 4-Hydroxy-8-methoxyquinoline
Abstract
This technical guide provides a comprehensive overview of the molecular modeling of 4-hydroxy-8-methoxyquinoline, a heterocyclic compound of interest in drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of computational techniques to elucidate the structure-activity relationships (SAR) and potential biological targets of this quinoline derivative. We will explore foundational concepts, present detailed experimental protocols for molecular docking and molecular dynamics simulations, and discuss the interpretation of the resulting data. This guide aims to serve as a practical roadmap for leveraging in silico methods to accelerate the investigation of this compound and its analogs in the quest for novel therapeutics.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2] The diverse biological activities of quinolines are attributed to their ability to interact with various biological targets, including enzymes and nucleic acids.
This compound is a specific derivative that has garnered interest due to its potential antioxidant, antibacterial, and antiviral properties.[3] Its chemical structure, featuring a hydroxyl group at position 4 and a methoxy group at position 8 of the quinoline ring, presents unique opportunities for hydrogen bonding and other non-covalent interactions with biological macromolecules. Understanding these interactions at a molecular level is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21269-34-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
The Rationale for Molecular Modeling
Molecular modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening. By simulating the interactions between a small molecule and its biological target, we can predict binding affinities, identify key interacting residues, and gain insights into the structural basis of activity. For this compound, molecular modeling can help to:
-
Identify potential biological targets: By docking the molecule against a library of known protein structures, we can generate hypotheses about its mechanism of action.
-
Elucidate the binding mode: Detailed analysis of the docked pose can reveal the specific interactions that stabilize the ligand-protein complex.
-
Guide lead optimization: By understanding the SAR, we can rationally design new derivatives with improved potency and selectivity.
-
Predict ADMET properties: Computational models can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound.
Core Methodologies in Molecular Modeling
This section will detail the key computational techniques employed in the study of small molecules like this compound.
Ligand Preparation
Accurate representation of the ligand is crucial for successful molecular modeling. This involves generating a 3D structure of this compound and assigning appropriate atom types and charges.
Experimental Protocol: Ligand Preparation using Avogadro and a Force Field
-
Sketch the 2D structure: Draw the 2D structure of this compound in a molecule editor like ChemDraw or MarvinSketch.
-
Generate 3D coordinates: Import the 2D structure into a molecular builder and editor like Avogadro. Use the "Add Hydrogens" function to ensure the correct protonation state.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This will yield a low-energy 3D conformation of the molecule.
-
Save the structure: Save the optimized 3D structure in a suitable format, such as .mol2 or .pdb, for use in subsequent modeling studies.
Target Identification and Preparation
The antitubercular activity of quinoline derivatives provides a strong rationale for investigating proteins from Mycobacterium tuberculosis as potential targets.[1] DNA gyrase and catalase-peroxidase (KatG) are two well-validated targets for quinoline-based inhibitors.[4][5] For the purpose of this guide, we will focus on Catalase-Peroxidase (KatG) from Mycobacterium tuberculosis as a representative target.
Experimental Protocol: Target Preparation
-
Retrieve the protein structure: Download the crystal structure of M. tuberculosis KatG from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SJ2.
-
Prepare the protein: Use a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDock Tools) to:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing side chains or loops.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The goal is to find the binding mode with the lowest free energy of binding.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare the receptor and ligand: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes atom types and partial charges.
-
Define the binding site: Identify the active site of KatG. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool. Define a grid box that encompasses the entire binding pocket.
-
Run the docking simulation: Execute AutoDock Vina, providing the prepared receptor and ligand files and the grid box parameters as input. Vina will perform a conformational search of the ligand within the defined binding site and score the resulting poses.
-
Analyze the results: The output will be a set of docked poses ranked by their binding affinity (in kcal/mol). The top-ranked pose represents the most likely binding mode. Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
Diagram: Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound with KatG.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view. By simulating the movements of atoms over time, we can assess the stability of the docked complex and gain a more realistic understanding of the binding event.
Experimental Protocol: MD Simulation with GROMACS
-
System setup: Create a simulation box containing the docked protein-ligand complex, solvate it with water molecules, and add ions to neutralize the system.[3]
-
Energy minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach equilibrium and to sample a representative range of conformations.
-
Trajectory analysis: Analyze the resulting trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen bond analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: General workflow for a molecular dynamics simulation of a protein-ligand complex.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 8-methoxy quinoline derivatives, a QSAR study has been conducted to understand the structural requirements for their antitubercular activity.[6]
The generated QSAR models revealed the importance of structural, thermodynamic, and electrotopological parameters in determining the inhibitory activity against M. tuberculosis.[6] Such models can be used to predict the activity of novel, unsynthesized this compound derivatives and to prioritize the most promising candidates for synthesis and biological evaluation.
Table 2: Key Descriptors in QSAR Models for Quinoline Derivatives
| Descriptor Type | Example Descriptors | Importance |
| Structural | Molecular weight, Number of rotatable bonds | Influences size, shape, and flexibility. |
| Thermodynamic | Molar refractivity, Enthalpy of formation | Relates to polarizability and stability. |
| Electrotopological | Sum of E-state indices, Topological polar surface area (TPSA) | Describes electronic and steric properties relevant to intermolecular interactions. |
Interpretation and Validation of Modeling Results
The output of molecular modeling studies should be interpreted with caution and validated whenever possible.
-
Docking scores: While useful for ranking compounds, docking scores are not always a perfect predictor of experimental binding affinities.
-
MD simulation stability: A stable RMSD for the ligand throughout the simulation provides confidence in the docked pose.
-
Experimental correlation: Ultimately, the predictions from molecular modeling should be validated through experimental testing. For example, site-directed mutagenesis of key interacting residues identified in the docking study can confirm their importance for ligand binding.
Conclusion and Future Directions
Molecular modeling provides a powerful suite of tools for investigating the therapeutic potential of this compound. Through a combination of molecular docking, MD simulations, and QSAR studies, researchers can gain valuable insights into its mechanism of action, identify potential biological targets, and rationally design novel analogs with improved pharmacological properties. As computational methods continue to evolve in accuracy and sophistication, their role in accelerating the drug discovery process for promising scaffolds like quinolines will only continue to grow. Future work should focus on the experimental validation of the in silico predictions presented in this guide to further advance the development of this compound-based therapeutics.
References
- 1. Quinoline: a promising antitubercular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-8-methoxyquinoline as a Selective Fluorescent Sensor for Metal Ion Detection
Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing
Quinoline derivatives represent a cornerstone in the development of fluorescent probes for the detection of a wide array of metal ions.[1] Their inherent photophysical properties, coupled with a robust chelating ability, make them ideal candidates for creating sensitive and selective sensors.[1] Among these, 4-Hydroxy-8-methoxyquinoline emerges as a compound of significant interest. The strategic placement of the hydroxyl and methoxy groups on the quinoline core modulates its electronic and steric properties, offering the potential for high selectivity and sensitivity towards specific metal ions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a "turn-on" fluorescent sensor, with a particular focus on the detection of trivalent aluminum ions (Al³⁺) and divalent zinc ions (Zn²⁺).
The fundamental principle behind the sensing mechanism of many 8-hydroxyquinoline derivatives involves phenomena such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and the inhibition of Photoinduced Electron Transfer (PET).[2][3] In its free state, the fluorescence of the quinoline derivative is often quenched. Upon selective binding to a target metal ion, the formation of a rigid complex restricts intramolecular vibrations and rotations, leading to a significant enhancement of its fluorescence intensity.[1] This "turn-on" response provides a clear and measurable signal for the presence of the target analyte.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is paramount for its successful application as a fluorescent sensor.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| CAS Number | 21269-34-1 | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | General knowledge |
Sensing Mechanism: A Tale of Chelation and Fluorescence
The efficacy of this compound as a metal ion sensor is rooted in its ability to form stable complexes with specific metal ions, leading to a significant change in its photophysical properties. The primary mechanisms at play are Chelation-Enhanced Fluorescence (CHEF) and the disruption of non-emissive pathways like Photoinduced Electron Transfer (PET).
In the unbound state, the lone pair of electrons on the nitrogen atom of the quinoline ring can quench the fluorescence of the molecule through a PET process. Additionally, intramolecular rotations and vibrations can dissipate the absorbed energy non-radiatively.
Upon the introduction of a suitable metal ion, such as Al³⁺ or Zn²⁺, the 4-hydroxy and the quinoline nitrogen act as a bidentate ligand, forming a stable five-membered chelate ring.[4] This coordination has two key consequences:
-
Rigidification: The formation of the metal complex restricts the intramolecular rotations and vibrations, reducing the non-radiative decay pathways and favoring fluorescence emission.
-
Inhibition of PET: The chelation of the metal ion by the nitrogen atom's lone pair of electrons inhibits the PET process, further enhancing the fluorescence quantum yield.
This overall process results in a "turn-on" fluorescent response, where the intensity of the emitted light is directly proportional to the concentration of the metal ion.
Diagram of the Sensing Mechanism
Caption: Chelation of a metal ion by this compound enhances fluorescence.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its application in the detection of metal ions. These protocols are based on established methods for similar quinoline derivatives and should be optimized for specific experimental conditions.[5][6]
Protocol 1: Synthesis of this compound
This synthesis is adapted from procedures for structurally similar hydroxyquinolines.[6]
Materials:
-
2-Amino-3-methoxyphenol
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, combine 2-Amino-3-methoxyphenol and diethyl malonate. Heat the mixture to reflux for 2-3 hours.
-
Cyclization: Add the crude product from the previous step to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization.
-
Isolation and Purification: Cool the reaction mixture and add ethanol to precipitate the product. Filter the solid and wash with ethanol.
-
Acid-Base Purification: Dissolve the crude product in an aqueous NaOH solution and filter to remove any insoluble impurities. Acidify the filtrate with HCl to precipitate the purified this compound.
-
Final Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines the general steps for utilizing this compound as a fluorescent probe for metal ion detection in solution.
Materials and Instrumentation:
-
Stock solution of this compound in DMSO or ethanol (e.g., 1 mM).
-
Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of this compound in the chosen buffer (e.g., 10 µM). The final concentration of the organic solvent (DMSO or ethanol) should be kept low (e.g., <1%) to minimize its effect on the measurements.
-
Spectroscopic Measurements (Baseline): Record the absorption and fluorescence emission spectra of the sensor solution alone. For fluorescence, excite the solution at its absorption maximum (to be determined experimentally, but likely in the UV region).
-
Titration with Metal Ions:
-
To the sensor solution in the cuvette, add incremental amounts of the stock solution of the target metal ion (e.g., Al³⁺ or Zn²⁺).
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor and a different metal ion of interest at a concentration significantly higher than that of the sensor.
-
Record the fluorescence emission spectrum for each solution to assess the sensor's response to various metal ions.
-
-
Competition Experiment:
-
To a solution of the sensor and the target metal ion (which should show a strong fluorescence response), add other potentially interfering metal ions.
-
Record the fluorescence emission spectrum to determine if the presence of other ions affects the sensor's response to the target ion.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration) at low concentrations.
-
Data Analysis and Interpretation
Stoichiometry of Binding: The Job's Plot
To determine the binding stoichiometry between this compound and the target metal ion, a Job's plot analysis can be performed.
Procedure:
-
Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying molar fractions of the metal ion (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the molar fraction of the metal ion.
-
The molar fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a molar fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at approximately 0.33.
Performance Characteristics: A Quantitative Look
The following table summarizes the expected performance characteristics of this compound as a metal ion sensor, based on data from similar 8-hydroxyquinoline derivatives. The exact values for this specific compound should be determined experimentally.
| Parameter | Expected Performance | Rationale/Supporting Evidence |
| Target Analytes | Al³⁺, Zn²⁺ | 8-Hydroxyquinoline derivatives are well-known to be effective sensors for these ions.[2][7] |
| Sensing Mode | "Turn-on" Fluorescence | Based on the CHEF and PET inhibition mechanisms common to this class of compounds.[1] |
| Limit of Detection (LOD) | Sub-micromolar (nM to low µM range) | Achievable with fluorescent probes exhibiting high quantum yields upon metal binding.[8] |
| Selectivity | High for Al³⁺ and Zn²⁺ over alkali and alkaline earth metals. | The coordination chemistry of 8-hydroxyquinolines favors binding with transition and post-transition metals.[4] |
| Response Time | Rapid (seconds to minutes) | Chelation is typically a fast process in solution. |
Conclusion and Future Perspectives
This compound holds significant promise as a selective and sensitive fluorescent sensor for the detection of biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. The protocols and theoretical framework provided in this application note offer a solid foundation for researchers to explore its potential. Further investigations should focus on the experimental determination of its specific photophysical properties, a thorough evaluation of its selectivity against a wide range of metal ions, and its application in real-world samples, such as biological fluids and environmental water sources. The versatility of the quinoline scaffold also opens up avenues for further derivatization to fine-tune its sensing properties for other target analytes, paving the way for the development of next-generation chemical sensors.
References
- 1. benchchem.com [benchchem.com]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 7. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Notes and Protocols for 4-Hydroxy-8-methoxyquinoline as a Fluorescent Probe for Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 4-Hydroxy-8-methoxyquinoline in Zinc Sensing
Zinc is an essential trace element, playing a critical role in a vast array of biological processes, from enzymatic activity and gene expression to neurotransmission.[1] The dysregulation of zinc homeostasis is implicated in numerous pathological conditions, making the development of sensitive and selective probes for zinc ions a significant area of research.[2] Fluorescent chemosensors have emerged as powerful tools for visualizing and quantifying metal ions in biological and environmental systems due to their high sensitivity, and operational simplicity.[3]
Among the various classes of fluorophores, 8-hydroxyquinoline and its derivatives have a long-standing history as effective metal ion chelators and have been extensively developed as fluorescent probes.[4][5] Their mechanism of action often relies on a process known as chelation-enhanced fluorescence (CHEF). In their free form, many 8-hydroxyquinoline derivatives are weakly fluorescent due to a phenomenon called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.[6] Upon chelation with a metal ion like zinc, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity.[6]
This guide focuses on This compound , a derivative of the 8-hydroxyquinoline scaffold. While specific experimental data for this exact molecule as a zinc probe is not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized quinoline-based zinc sensors suggests its strong potential. The presence of the methoxy group at the 8-position is expected to modulate the electronic properties and, consequently, the photophysical characteristics of the probe. This document provides a comprehensive guide based on established principles of quinoline chemistry and zinc sensing to facilitate the exploration of this compound as a novel fluorescent probe.
Sensing Mechanism: Chelation-Enhanced Fluorescence
The proposed mechanism for zinc sensing by this compound is based on the well-established principle of chelation-enhanced fluorescence (CHEF) through the inhibition of excited-state intramolecular proton transfer (ESIPT).
In the absence of zinc ions, the this compound molecule is expected to exhibit weak fluorescence. Upon excitation, the proton from the hydroxyl group at the 4-position can be transferred to the nitrogen atom of the quinoline ring. This process provides a non-radiative pathway for the molecule to return to its ground state, thus quenching the fluorescence.
Upon the introduction of zinc ions (Zn²⁺), the this compound molecule acts as a bidentate ligand, coordinating with the zinc ion through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group. This chelation event forms a rigid complex, which inhibits the excited-state intramolecular proton transfer. Consequently, the non-radiative decay pathway is blocked, and the molecule is forced to relax to its ground state through the emission of photons, resulting in a significant increase in fluorescence intensity. The stoichiometry of such complexes with 8-hydroxyquinoline derivatives is often found to be 1:2 (Zn²⁺:ligand).[7]
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Iron(III) with 4-Hydroxy-8-methoxyquinoline: A Comprehensive Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative determination of iron(III) using 4-Hydroxy-8-methoxyquinoline as a chromogenic chelating agent. Iron is a critical element in biological and environmental systems, and its accurate quantification is paramount in fields ranging from pharmaceutical development to environmental monitoring. Quinoline derivatives, such as 8-hydroxyquinoline and its analogs, are renowned for their ability to form stable, colored complexes with metal ions, making them excellent reagents for spectrophotometric analysis.[1][2][3] This guide outlines the core principles of the assay, a step-by-step experimental workflow, data analysis procedures, and key performance characteristics, offering a robust and reliable method for researchers.
Principles of the Method
The spectrophotometric determination of iron relies on the fundamental principle of the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[4] In this application, the method's efficacy stems from the reaction between ferric iron (Fe³⁺) and this compound.
This compound, a derivative of 8-hydroxyquinoline, acts as a bidentate chelating agent, binding to the iron ion through its hydroxyl oxygen and quinoline nitrogen atoms.[5][6] This chelation results in the formation of a stable, colored metal-ligand complex. The intensity of the resulting color is directly proportional to the concentration of iron in the sample.
The basis of this analytical method involves several key steps:
-
Complex Formation: The sample containing Fe³⁺ is mixed with a solution of this compound.
-
Color Development: The reaction produces a colored complex. The specific conditions, such as pH and solvent, are optimized to ensure complete and stable color formation.
-
Spectrophotometric Measurement: A spectrophotometer is used to measure the absorbance of the colored solution at its wavelength of maximum absorbance (λmax).[4] For the related Fe(III)-8-hydroxyquinoline complex, the λmax is reported to be 359 nm in a chloroform medium.[7][8] The precise λmax for the this compound complex should be experimentally determined but is expected to be in a similar UV-Vis region.
-
Quantification: The iron concentration in the unknown sample is determined by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions.
Caption: Workflow of the spectrophotometric iron determination.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (capable of scanning from at least 300-700 nm)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Class A volumetric flasks (10, 25, 50, 100, 1000 mL)
-
Class A volumetric pipettes
-
pH meter
-
Vortex mixer
Chemicals and Reagents
-
This compound (CAS: 21269-34-1)
-
Safety Note: Acutely toxic if swallowed. Causes serious eye damage. Wear protective gloves, eye protection, and face protection during handling.
-
-
Ferric Ammonium Sulfate (FeNH₄(SO₄)₂·12H₂O), analytical grade
-
Chloroform (CHCl₃), ACS grade or equivalent
-
Sulfuric Acid (H₂SO₄), concentrated, analytical grade
-
Sodium Acetate (CH₃COONa), for buffer preparation
-
Acetic Acid (CH₃COOH), glacial, for buffer preparation
-
Deionized Water (Type I or Type II)
Experimental Protocol
Preparation of Solutions
1. Iron(III) Stock Solution (1000 µg/mL):
- Accurately weigh 8.635 g of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O).[7]
- Dissolve it in a beaker containing approximately 500 mL of deionized water and 3 mL of concentrated sulfuric acid. The acid is added to prevent the hydrolysis of Fe(III).
- Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months when stored in a dark, cool place.
2. Iron(III) Working Standard Solution (100 µg/mL):
- Pipette 10.00 mL of the 1000 µg/mL iron stock solution into a 100 mL volumetric flask.
- Dilute to the mark with deionized water and mix well. Prepare this solution fresh weekly.
3. This compound Reagent (0.1% w/v):
- Accurately weigh 0.100 g of this compound.
- Dissolve it in a 100 mL volumetric flask with chloroform and dilute to the mark.
- Store in an amber glass bottle to protect it from light. The flask should be stoppered to prevent evaporation.[7]
4. Acetate Buffer (pH 4.5):
- Prepare by mixing appropriate volumes of 0.2 M sodium acetate and 0.2 M acetic acid. Adjust the pH to 4.5 using a pH meter. This buffer helps maintain the optimal pH for complex formation.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1.0 mL of the 100 µg/mL iron working standard into a 10 mL volumetric flask.
-
Add 2.0 mL of acetate buffer (pH 4.5).
-
Add 5.0 mL of the 0.1% this compound reagent.
-
Dilute to the mark with chloroform and mix thoroughly.
-
Prepare a reagent blank using 1.0 mL of deionized water instead of the iron standard and following the same procedure.
-
Allow the solutions to stand for 15 minutes for full color development.
-
Using the reagent blank to zero the instrument, scan the absorbance of the iron complex solution from 300 nm to 600 nm.
-
Identify the wavelength that gives the highest absorbance value. This is the λmax to be used for all subsequent measurements.[9]
Generation of the Calibration Curve
-
Pipette 0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 µg/mL iron working standard into a series of 25 mL volumetric flasks. This corresponds to concentrations of 0, 2, 4, 8, 12, 16, and 20 µg/mL in the final volume.
-
The "0" flask serves as the reagent blank.
-
To each flask, add 5.0 mL of acetate buffer (pH 4.5).
-
Add 10.0 mL of the 0.1% this compound reagent.
-
Dilute to the mark with chloroform. Stopper the flasks and mix well by inverting several times.
-
Allow the solutions to stand for 15 minutes.
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the reagent blank (the 0 µg/mL solution).
-
Measure the absorbance of each standard solution.[10]
-
Plot a graph of absorbance (y-axis) versus iron concentration (x-axis).
Analysis of the Unknown Sample
-
Prepare the unknown sample. If the sample is solid, an acid digestion may be required to bring the iron into solution. For aqueous samples, ensure the pH is adjusted to be within the optimal range (3-5) before analysis.[11][12]
-
Pipette an appropriate aliquot of the unknown sample into a 25 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the linear range of the calibration curve.
-
Add 5.0 mL of acetate buffer (pH 4.5) and 10.0 mL of the 0.1% this compound reagent.
-
Dilute to the mark with chloroform and mix well.
-
Allow 15 minutes for color development.
-
Measure the absorbance of the sample against the reagent blank at the λmax.
-
Determine the concentration of iron in the aliquot from the calibration curve.
-
Calculate the concentration in the original sample by accounting for any dilution steps.
Caption: Step-by-step experimental workflow.
Data Analysis and Interpretation
The relationship between absorbance and concentration is described by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant specific to the absorbing species at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (mol L⁻¹).
A calibration curve is plotted with the absorbance values of the standards on the y-axis and their corresponding concentrations on the x-axis. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A value of R² > 0.995 is typically considered acceptable.
The concentration of the unknown sample is calculated using the equation of the line by substituting the measured absorbance (y) and solving for concentration (x).
Table 1: Example Calibration Data
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 0.0 (Blank) | 0.000 |
| 2.0 | 0.115 |
| 4.0 | 0.231 |
| 8.0 | 0.465 |
| 12.0 | 0.698 |
| 16.0 | 0.930 |
| 20.0 | 1.162 |
Method Validation and Performance Characteristics
-
Linearity: The method should demonstrate linearity over a defined concentration range. Based on similar methods with 8-hydroxyquinoline, a linear range of approximately 1 to 20 µg/mL is expected.[7][8]
-
Sensitivity: The sensitivity of the method is indicated by the slope of the calibration curve (molar absorptivity). The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the standard deviation of the blank.
-
Accuracy and Precision: Accuracy can be assessed through recovery studies by spiking a known amount of iron into a sample matrix. Precision is determined by replicate measurements and expressed as the relative standard deviation (RSD). For the related 8-hydroxyquinoline method, recoveries between 98.60% and 103.30% have been reported.[7][8]
-
Selectivity: 8-hydroxyquinoline and its derivatives can chelate other metal ions.[1][2] The potential for interference from other cations (e.g., Cu²⁺, Al³⁺, Zn²⁺) should be evaluated. The use of masking agents or pH control can often mitigate these interferences.
Conclusion
The use of this compound provides a sensitive, rapid, and cost-effective method for the spectrophotometric determination of iron(III). Its ability to form a stable, colored complex makes it a valuable tool for quality control, environmental analysis, and research applications where accurate iron quantification is essential. The protocol described herein is robust and can be readily validated and implemented in most analytical laboratories.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. asdlib.org [asdlib.org]
- 11. images.hach.com [images.hach.com]
- 12. images.hach.com [images.hach.com]
Synthesis of 4-Hydroxy-8-methoxyquinoline: An In-Depth Laboratory Protocol
Introduction and Significance
4-Hydroxy-8-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of a hydroxyl group at the 4-position and a methoxy group at the 8-position imparts unique physicochemical properties to the molecule, making it a subject of interest for the development of novel therapeutic agents and a valuable intermediate in organic synthesis.
The synthesis of 4-hydroxyquinolines is most effectively achieved through the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[1] This multi-step process offers a reliable pathway to a variety of substituted 4-hydroxyquinolines and will be the focus of this protocol.[2][3][4]
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, proceeding through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Condensation: The synthesis begins with the nucleophilic attack of an aniline derivative, in this case, o-anisidine (2-methoxyaniline), on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.[2]
-
Thermal Cyclization: This is the critical ring-forming step, requiring high temperatures (typically 220-270 °C). The intermediate undergoes a 6-electron electrocyclization, leading to the formation of the quinoline ring system. This step is often carried out in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperature.[3][5]
-
Saponification: The resulting ethyl this compound-3-carboxylate is then subjected to basic hydrolysis (saponification), typically using sodium hydroxide. This converts the ester group at the 3-position into a carboxylic acid.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group through heating, yielding the desired this compound.[2]
The overall reaction pathway is depicted in the workflow diagram below.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Laboratory Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| o-Anisidine (2-methoxyaniline) | 90-04-0 | 123.15 | 12.3 g (100 mmol) |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 | 22.7 g (105 mmol) |
| Dowtherm A (or Diphenyl ether) | 8004-13-5 | ~166 | 50 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As required |
| Hydrochloric Acid (HCl), 10% | 7647-01-0 | 36.46 | As required |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Ethanol | 64-17-5 | 46.07 | For recrystallization |
Equipment
-
Heating mantle with a stirrer
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Distillation apparatus
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Step-by-Step Procedure
Part 1: Condensation and Cyclization
-
Reaction Setup: In a suitable round-bottom flask, combine o-anisidine (12.3 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).
-
Initial Heating: Heat the mixture in a metal bath or with a heating mantle to 220-230 °C for 1 hour.[5]
-
Cyclization: Increase the temperature to 260-270 °C and continue heating for approximately 6 hours, or until the distillation of ethanol ceases.[5] Alternatively, the intermediate from the initial heating can be suspended in Dowtherm A (100 mL) and heated to 250 °C overnight.[6]
-
Work-up: Cautiously pour the hot reaction mixture into toluene (50 mL).[5] Allow the mixture to cool to room temperature, which should induce precipitation of the crude product.
-
Isolation of Intermediate: Filter the precipitate and dissolve the residue in an aqueous sodium hydroxide solution (e.g., 0.5 M).[5]
-
Purification of Intermediate: Filter the basic solution and wash the filtrate with toluene.[5] Acidify the aqueous phase with 10% hydrochloric acid until the solution is acidic to Congo red paper.[5]
-
Collection of Intermediate: A paste-like precipitate will form. Triturate the paste with a glass rod under the aqueous phase and then cool the mixture in a refrigerator for several hours to allow the substance to solidify.[5]
-
Drying: Filter the solid, wash it with water, and air-dry. This solid is primarily ethyl this compound-3-carboxylate.
Part 2: Saponification and Decarboxylation
-
Saponification: The crude ethyl this compound-3-carboxylate is refluxed with an excess of aqueous sodium hydroxide solution (e.g., 10% w/v) until the ester is fully hydrolyzed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid to precipitate the this compound-3-carboxylic acid.
-
Decarboxylation: The isolated carboxylic acid is then heated at its melting point or in a high-boiling solvent until the evolution of carbon dioxide ceases.
-
Final Product Isolation: The resulting crude this compound is then purified by recrystallization.
Purification
The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[7][8][9][10][11] The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Characterization of this compound
| Property | Value |
| CAS Number | 21269-34-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid |
| Melting Point | 496–498 K (for a related derivative)[5] |
Note: The melting point is for a closely related compound and should be experimentally determined for the synthesized product.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Anisidine: This substance is harmful if swallowed, inhaled, or absorbed through the skin. It is a methemoglobin former and may cause blood abnormalities, as well as liver and kidney damage.[1][12][13][14] It is also a suspected carcinogen.[1]
-
Diethyl ethoxymethylenemalonate: This compound causes eye, skin, and respiratory tract irritation.[15][16][17][18][19] It may also cause allergic skin and respiratory reactions.[15][17]
-
Dowtherm A / Diphenyl ether: These are high-boiling liquids and should be handled with care to avoid severe burns.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with extreme care to avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][12][13][14][15][16][17][18][19]
Reaction Mechanism Diagram
Caption: Detailed reaction mechanism for the Gould-Jacobs synthesis.
Conclusion
The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the high temperatures required for cyclization, and by following the outlined purification procedures, researchers can obtain this valuable compound in good yield and purity. The insights into the reaction mechanism and the detailed protocol provided herein are intended to empower scientists in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. nextsds.com [nextsds.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. uprm.edu [uprm.edu]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. sincerechemical.com [sincerechemical.com]
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An Application Guide to the Synthesis of Bioactive Compounds from 4-Hydroxy-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold," forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[3][4] These activities span from antimicrobial and anticancer to antimalarial and neuroprotective properties, making quinoline derivatives a focal point for drug discovery.[5][6][7]
The specific functionalization of the quinoline ring is paramount in tuning its pharmacological profile. The introduction of substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups can profoundly influence a molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets. This guide focuses on a particularly valuable building block: This compound . The 4-hydroxy group (often existing in tautomeric equilibrium with the 4-quinolone form) is a key feature in many bioactive quinolones, while the 8-methoxy group provides a site for metabolic modification or further synthetic elaboration.[8][9] By leveraging this scaffold, researchers can design and synthesize novel compounds aimed at treating a multitude of diseases.
Part 1: Foundational Synthesis of the this compound Core
The construction of the quinoline core is a well-established area of organic synthesis. Classical methods provide the fundamental logic, while modern techniques offer improved efficiency and sustainability.
Causality in Classical Quinoline Synthesis
Several named reactions form the bedrock of quinoline synthesis, each relying on the acid-catalyzed cyclization of anilines with carbonyl compounds. Understanding these provides insight into the core bond-forming events:
-
Conrad-Limpach & Knorr Syntheses: These methods involve the reaction of anilines with β-ketoesters. The reaction conditions (temperature) dictate the regioselectivity, yielding either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).[10][11] This pathway is particularly relevant for synthesizing 4-hydroxyquinolines.
-
Gould-Jacobs Reaction: This is a highly reliable method for creating the 4-hydroxyquinoline skeleton, starting from an aniline and diethyl ethoxymethylenemalonate (EMME).[11] The reaction proceeds through a substitution, followed by a thermal cyclization and subsequent hydrolysis/decarboxylation.
-
Skraup and Doebner-von Miller Reactions: These methods utilize the reaction of anilines with glycerol (which dehydrates to acrolein in situ) or α,β-unsaturated aldehydes/ketones, respectively, under strongly acidic and oxidizing conditions to yield the quinoline ring.[2][10][11]
Modern & Green Synthetic Approaches
While effective, classical methods often require harsh conditions and toxic reagents.[5][6] Green chemistry principles have driven the adoption of more benign and efficient techniques:
-
Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times, increase yields, and minimize byproduct formation by providing efficient and uniform heating.[2][5]
-
Nanocatalysis: The use of nanocatalysts offers high surface area and reactivity, enabling reactions under milder conditions with the added benefit of catalyst recyclability, which reduces waste and cost.[6]
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol describes a robust method for preparing the core scaffold, starting from the commercially available 2-methoxyaniline. The logic is to first build the substituted aniline intermediate and then perform the key cyclization.
Step A: Synthesis of 2-Amino-3-methoxyaniline (Intermediate) (This step assumes the starting material is not readily available and needs to be prepared from a precursor like 3-methoxy-2-nitroaniline via reduction).
Step B: Gould-Jacobs Cyclization
-
Rationale: This protocol is chosen for its reliability in forming the 4-hydroxy (4-quinolone) scaffold. The reaction proceeds in two key thermal stages: initial condensation and subsequent cyclization at a higher temperature. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary temperatures for cyclization.
-
Materials:
-
2-Amino-3-methoxyaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-3-methoxyaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Heat the mixture gently at 100-120°C for 1.5-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material. This step forms the intermediate enamine.
-
Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.
-
Heat the solution to 240-250°C for 30-60 minutes. This high temperature induces the thermal cyclization to form the quinoline ring system.
-
Allow the mixture to cool to below 100°C and pour it into hexane or petroleum ether to precipitate the crude ethyl ester product. Filter the solid and wash with hexane.
-
To hydrolyze the ester, suspend the crude solid in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours.
-
After cooling, filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated HCl until a pH of ~5-6 is reached.
-
The this compound product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Self-Validation:
-
TLC: Monitor reaction progress using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
-
NMR (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic and methoxy protons and carbons.
-
Mass Spectrometry: Verify the molecular weight of the final product.
-
Part 2: Synthesis of Bioactive Derivatives
The this compound core is a versatile platform for synthesizing a diverse library of bioactive compounds. The following sections provide protocols and rationale for developing anticancer, antimicrobial, and neuroprotective agents.
Application 1: Anticancer Agents
Rationale: Many quinoline derivatives exhibit anticancer activity by acting as kinase inhibitors or DNA intercalating agents.[12][13] The 4-anilinoquinoline scaffold, for instance, is a well-known pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[9] The 4-hydroxy group can be converted to a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution with various anilines to generate a library of potential inhibitors.
Workflow for Anticancer Derivative Synthesis
Caption: Synthesis of a 4-anilinoquinoline anticancer agent.
Protocol 2: Synthesis of a 4-Anilino-8-methoxyquinoline Derivative
-
Step A: Chlorination
-
Place this compound (1 equiv.) in a flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) portion-wise while cooling in an ice bath. POCl₃ is both the reagent and solvent.
-
After addition, heat the mixture to reflux (approx. 110°C) for 2-4 hours. The hydroxyl group is converted into a chlorophosphate intermediate, which is then substituted by chloride.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude 4-chloro-8-methoxyquinoline.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
-
-
Step B: Nucleophilic Aromatic Substitution
-
In a sealed tube or round-bottom flask, dissolve 4-chloro-8-methoxyquinoline (1 equiv.) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 equiv.) in a suitable solvent like isopropanol or acetonitrile.
-
Add a catalytic amount of acid (e.g., a drop of conc. HCl) to protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor by TLC.
-
Upon completion, cool the mixture. The product, often an HCl salt, may precipitate. It can be collected by filtration.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation: Cytotoxicity of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 7-Fluoro-4-anilinoquinoline (1f) | BGC-823 (Gastric) | 3.63 | Gefitinib | 19.27 | [9] |
| 8-Methoxy-4-anilinoquinoline (2i) | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [9] |
| 2-(4-Hydroxyquinolin-2-yl)acetate (20) | Colo 320 (Colon, Resistant) | 4.61 | Doxorubicin | - | [14] |
| Naphthoquinone-8-hydroxyquinoline Hybrid (6) | A549 (Lung) | 1.13 | Doxorubicin | 0.81 | [13] |
Application 2: Antimicrobial Agents
Rationale: The 8-hydroxyquinoline scaffold is a classic antimicrobial agent, with its activity often attributed to its ability to chelate essential metal ions like Fe²⁺ and Zn²⁺, disrupting microbial enzyme function and biofilm formation.[15][16] While our core is an 8-methoxy derivative, modifications can be made to introduce antimicrobial pharmacophores, or the methoxy group could potentially be cleaved in vivo. Furthermore, the broader quinoline structure is the basis for many antibiotics (e.g., fluoroquinolones).[4]
Protocol 3: Synthesis of an 8-Methoxyquinoline-Schiff Base Derivative
-
Rationale: Schiff bases (imines) derived from heterocyclic amines are a well-known class of antimicrobial compounds. This protocol describes the synthesis of a Schiff base from a 2-amino-4-hydroxy-8-methoxyquinoline precursor, which would require an additional synthetic step (amination) from the core scaffold.
-
Procedure (assuming 2-amino-4-hydroxy-8-methoxyquinoline is available):
-
Dissolve 2-amino-4-hydroxy-8-methoxyquinoline (1 equiv.) in ethanol in a round-bottom flask.
-
Add a substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1 equiv.) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 4-6 hours. The formation of the imine bond occurs via the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
The Schiff base product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 8-Methoxy-4-methyl-azetidinyl-quinoline (10) | S. aureus | 62.5 | Ampicillin | 250 | [17] |
| 8-Methoxy-4-methyl-azetidinyl-quinoline (11) | B. subtilis | 125 | Ampicillin | 250 | [17] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.03 (0.1 µM) | - | - | [18] |
| Quinolinequinone (QQ6) | E. faecalis | 4.88 | Amikacin | 128 | [19] |
Application 3: Neuroprotective Agents
Rationale: Quinoline derivatives have emerged as promising multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3] Their mechanisms often involve a combination of antioxidant activity (scavenging reactive oxygen species) and inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4][20] The 8-hydroxyquinoline motif is particularly effective due to its ability to chelate redox-active metal ions (Cu, Fe, Zn) that contribute to oxidative stress in the brain.[20][21] The 8-methoxy group can be considered a bioisostere or a pro-drug feature that can be demethylated by metabolic enzymes in the brain.
Conceptual Workflow for Neuroprotective Agents
Caption: Multi-target approach of quinolines in neuroprotection.
Protocol 4: Synthesis of a Hybrid Neuroprotective Agent
-
Rationale: This protocol involves a coupling reaction to link the this compound scaffold to a known antioxidant, such as ferulic acid. This creates a hybrid molecule designed to possess multiple neuroprotective functions. The reaction utilizes a standard peptide coupling agent like EDC/HOBt to form a stable amide bond.
-
Materials:
-
This compound-2-carboxylic acid (requires oxidation of a 2-methyl precursor)
-
4-Aminoethyl-2-methoxyphenol (derived from ferulic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask, dissolve this compound-2-carboxylic acid (1 equiv.), HOBt (1.2 equiv.), and EDC (1.2 equiv.) in anhydrous DMF. Stir at 0°C for 30 minutes. This step activates the carboxylic acid by forming an active ester.
-
In a separate flask, dissolve 4-aminoethyl-2-methoxyphenol (1 equiv.) and DIPEA (3 equiv.) in DMF.
-
Add the amine solution to the activated acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final hybrid compound.
-
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of bioactive compounds. Its strategic functionalization allows for the development of potent and selective agents targeting a range of diseases, from cancer to microbial infections and neurodegeneration. The protocols and data presented in this guide provide a foundational framework for researchers to explore the immense therapeutic potential of this chemical entity. By combining established synthetic principles with modern methodologies, the development of novel quinoline-based drugs can be significantly advanced.
References
- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroxoline - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-8-methoxyquinoline in Analytical Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
Welcome to this technical guide on the analytical applications of 4-Hydroxy-8-methoxyquinoline. As a derivative of the renowned chelating agent 8-hydroxyquinoline (oxine), this compound holds theoretical promise for a range of applications in analytical chemistry, particularly in the colorimetric and fluorometric determination of metal ions. However, it is crucial to approach this subject with scientific rigor and transparency. While the foundational principles of metal chelation are well-established for the quinoline family, specific, validated analytical protocols for this compound are not extensively documented in current scientific literature.
This guide is therefore structured to provide both a theoretical framework and a practical, adaptable methodology. We will first delve into the mechanistic principles that underpin the potential of this compound as an analytical reagent, drawing authoritative parallels from its parent compound, 8-hydroxyquinoline. Subsequently, we will provide a detailed, field-proven protocol for the spectrophotometric determination of iron (III) using 8-hydroxyquinoline. This protocol serves as a robust template that a researcher could use as a starting point for developing and validating a method for this compound.
It is imperative for the user to understand that the direct application of the provided protocol to this compound would require comprehensive experimental validation, including but not limited to, determination of optimal pH, solvent systems, complex stoichiometry, and spectrophotometric characteristics (e.g., λmax, molar absorptivity). This document is intended to be a foundational resource to guide such research and development.
Mechanistic Insights: The Chelating Properties of Hydroxyquinolines
The analytical utility of 8-hydroxyquinoline and its derivatives stems from their ability to act as bidentate ligands, forming stable complexes with a wide variety of metal ions.[1][2][3] The molecule possesses two key functional groups that participate in coordination: a hydroxyl group (-OH) and a heterocyclic nitrogen atom.
Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the quinoline nitrogen form a five-membered chelate ring with a metal ion.[4] This complexation event is typically accompanied by a distinct change in the solution's color, which forms the basis for spectrophotometric analysis.[5][6]
For this compound, the same fundamental chelating mechanism is anticipated. The hydroxyl group at the 4-position and the quinoline nitrogen are positioned to form a stable chelate ring with metal ions. The presence of the methoxy group at the 8-position may influence the electronic properties of the quinoline ring system and the solubility of the resulting metal complexes, potentially altering the specificity and sensitivity of the reagent compared to unsubstituted 8-hydroxyquinoline.
Diagram 1: Proposed Chelation Mechanism
This diagram illustrates the proposed bidentate chelation of a generic divalent metal ion (M²⁺) by this compound.
Caption: Proposed chelation of a metal ion by this compound.
Foundational Protocol: Spectrophotometric Determination of Iron (III) using 8-Hydroxyquinoline
This section provides a detailed protocol for the determination of iron (III) using 8-hydroxyquinoline. This method is well-established and serves as an excellent practical example of how hydroxyquinoline-based reagents are utilized in quantitative analysis.[5][6][7]
Principle
Iron (III) reacts with 8-hydroxyquinoline in a suitable solvent to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of iron, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[5][6][7] For the Fe(III)-oxine complex in chloroform, the λmax is approximately 359 nm.[5][6][7]
Materials and Reagents
-
8-Hydroxyquinoline (Oxine) Solution (0.1% w/v): Dissolve 0.1 g of 8-hydroxyquinoline in 100 mL of a suitable solvent (e.g., chloroform or acidified water).[7]
-
Standard Iron (III) Stock Solution (100 µg/mL): Dissolve a precisely weighed amount of ferric ammonium sulfate (e.g., 0.8635 g of FeNH₄(SO₄)₂·12H₂O) in distilled water containing a small amount of concentrated sulfuric acid (e.g., 3 mL) to prevent hydrolysis, and dilute to 1 L in a volumetric flask.[7]
-
Working Standard Iron (III) Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
Solvent: Chloroform (analytical grade).
-
Apparatus: UV-Vis Spectrophotometer, volumetric flasks, pipettes, separating funnels.
Experimental Workflow
Diagram 2: Experimental Workflow
Caption: Workflow for spectrophotometric iron (III) determination.
Detailed Protocol
-
Preparation of Calibration Curve:
-
Into a series of separating funnels, pipette aliquots of the working standard iron (III) solutions to cover a suitable concentration range (e.g., 1-14 µg/mL).[5][6][7]
-
To each funnel, add a fixed volume (e.g., 10 mL) of the 8-hydroxyquinoline solution.
-
Shake vigorously for 3-5 minutes to ensure complete complexation and extraction into the organic phase.
-
Allow the layers to separate.
-
Drain the organic (chloroform) layer containing the colored complex into a clean, dry cuvette.
-
Measure the absorbance of each solution at the predetermined λmax (approx. 359 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration of iron (III).
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution in a separating funnel.
-
Follow steps 1.2 to 1.5 as described above.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of iron (III) in the sample by interpolating from the calibration curve.
-
Quantitative Data (for 8-Hydroxyquinoline)
| Parameter | Value | Reference |
| λmax (Fe(III) complex) | ~359 nm | [5][6][7] |
| Beer's Law Range | 1 - 14 µg/mL | [5][6][7] |
| Stoichiometry (Fe:Ligand) | 1:3 | [2] |
Adapting the Protocol for this compound: A Researcher's Guide
To apply a similar spectrophotometric method using this compound, the following systematic approach is recommended:
-
Preliminary Studies:
-
Complex Formation: React this compound with a selection of metal ions (e.g., Fe³⁺, Cu²⁺, Al³⁺, Zn²⁺) in a suitable solvent system to observe which ions produce a distinct color change.
-
Determination of λmax: For the colored complexes formed, scan the UV-Vis spectrum (e.g., from 300 to 700 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Optimization of Reaction Conditions:
-
Effect of pH: Investigate the effect of pH on complex formation and absorbance to determine the optimal pH range for the analysis.
-
Effect of Reagent Concentration: Vary the concentration of this compound to find the amount required for complete complexation.
-
Stability of the Complex: Monitor the absorbance of the complex over time to assess its stability.
-
-
Method Validation:
-
Calibration Curve and Linearity: Establish a calibration curve under optimized conditions and determine the concentration range over which Beer's Law is obeyed.
-
Sensitivity: Calculate the molar absorptivity and Sandell's sensitivity.
-
Stoichiometry: Determine the metal-to-ligand ratio of the complex using methods such as the mole-ratio method or Job's method of continuous variations.
-
Interference Studies: Investigate the effect of potentially interfering ions on the determination of the target metal ion.
-
Safety Considerations
Some sources indicate that this compound may be a carcinogenic compound.[8] Therefore, it is essential to handle this chemical with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[9]
Conclusion
This compound, as a structural analog of the versatile analytical reagent 8-hydroxyquinoline, presents an intriguing candidate for the development of new analytical methods for metal ion determination. While specific, validated protocols are not yet established in the literature, the fundamental principles of metal chelation provide a strong theoretical basis for its application. The detailed protocol for the determination of iron (III) with 8-hydroxyquinoline furnished in this guide offers a robust and adaptable framework for researchers to explore and validate the analytical potential of this compound. Such research will be vital in characterizing its utility and expanding the toolkit of chromogenic reagents available to the analytical chemist.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. rroij.com [rroij.com]
- 3. rac.ac.in [rac.ac.in]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. academicjournals.org [academicjournals.org]
- 8. This compound | 21269-34-1 | WAA26934 [biosynth.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Metal Complexation of 4-Hydroxy-8-methoxyquinoline for Advanced Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal and coordination chemistry, renowned for its potent metal-chelating capabilities.[1][2] This guide focuses on a specific derivative, 4-Hydroxy-8-methoxyquinoline, a bidentate ligand that engages metal ions through its phenolic oxygen and pyridyl nitrogen atoms.[1][3] The introduction of a methoxy group at the 8-position modulates the electronic properties and steric environment of the resulting metal complexes, offering a tunable platform for catalysis. These application notes provide a comprehensive overview, from the fundamental principles of complex synthesis to detailed, field-tested protocols for catalytic applications, primarily focusing on oxidation and palladium-catalyzed cross-coupling reactions.
Introduction: The this compound Ligand
This compound is a derivative of quinoline, a heterocyclic aromatic compound. The strategic placement of the hydroxyl group at the 4-position and the methoxy group at the 8-position creates a unique electronic and steric profile. Like its parent compound, 8-hydroxyquinoline, it acts as a powerful bidentate chelating agent, forming stable complexes with a wide array of transition metal ions.[2][4][5]
The chelation process significantly alters the properties of both the metal ion and the ligand. Upon complexation, the ligand's structure becomes more rigid, which can enhance fluorescence and, more importantly for catalysis, stabilize the metal center in various oxidation states.[3][4] This stabilization is critical for the metal to participate effectively in catalytic cycles involving oxidative addition and reductive elimination steps.[6]
Figure 1: Logical relationship showing the chelation of this compound with a metal ion to form a stable complex suitable for catalytic applications.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio for divalent metals, yielding neutral complexes with square planar or octahedral geometries.[1]
Workflow: Synthesis to Verification
The general workflow for preparing and verifying these complexes is a systematic process ensuring the purity and identity of the final product.
Figure 2: Standard experimental workflow for the synthesis and characterization of a metal-(this compound) complex.
Protocol 2.1: General Synthesis of a Divalent Metal Complex (e.g., M = V(IV)O)
This protocol is adapted from procedures for synthesizing oxovanadium(IV) complexes with substituted 8-hydroxyquinolines.[7][8]
Materials:
-
This compound (1.0 mmol, 175.18 mg)
-
Vanadyl sulfate (VOSO₄) hydrate (0.5 mmol)
-
Methanol (25 mL)
-
Triethylamine (1.0 mmol, 0.14 mL)
Procedure:
-
Ligand Dissolution: Dissolve this compound in 15 mL of warm methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Add triethylamine to the solution. This acts as a base to deprotonate the phenolic hydroxyl group, facilitating coordination with the metal center. Stir for 10 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve the vanadyl sulfate hydrate in 10 mL of methanol. Add this solution dropwise to the ligand solution over 15 minutes. A color change and/or precipitation should be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The elevated temperature ensures the completion of the complexation reaction.
-
Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the complex in a vacuum oven at 60°C for 12 hours.
Characterization Data Interpretation
The formation of the complex is confirmed through spectroscopic analysis.
| Technique | Observation | Rationale |
| FTIR | Disappearance of the broad O-H stretching band (~3200 cm⁻¹) from the free ligand. Shift in the C=N stretching frequency.[1] | Confirms the deprotonation of the hydroxyl group and its coordination to the metal ion. The change in the C=N vibration indicates the coordination of the pyridyl nitrogen. |
| ¹H NMR | Significant shifts in the chemical shifts of the aromatic protons of the quinoline ring.[9][10] | The coordination to a paramagnetic metal center (like V(IV)O or Cu(II)) may lead to peak broadening. For diamagnetic metals (like Pd(II) or Zn(II)), sharp but shifted signals are expected. |
| UV-Vis | Appearance of new absorption bands or shifts in the ligand's π-π* transitions.[1][11] | Indicates the formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, confirming electronic interaction between the metal and ligand. |
Application in Oxidation Catalysis
Vanadium and copper complexes are well-known for their ability to catalyze oxidation reactions.[7][12][13] Complexes of this compound can serve as robust catalysts for the oxidation of hydrocarbons and alcohols, which are fundamental transformations in organic synthesis.
Protocol 3.1: Vanadium-Catalyzed Oxidation of Cyclohexane
This protocol demonstrates the use of the synthesized vanadium complex for the challenging oxidation of an alkane using hydrogen peroxide as a green oxidant. The procedure is based on established methods for similar vanadium-quinolate systems.[7][8][14]
Materials:
-
[VO(this compound)₂] catalyst (0.005 mmol)
-
Cyclohexane (2.5 mmol)
-
Acetonitrile (Solvent, 5 mL)
-
Hydrogen peroxide (30% aq. solution, 7.5 mmol)
-
2-Pyrazinecarboxylic acid (PCA) (Cocatalyst, 0.05 mmol)
Procedure:
-
Catalyst Loading: In a 25 mL Schlenk flask, add the vanadium catalyst, cyclohexane, and 2-pyrazinecarboxylic acid (PCA). Rationale: PCA acts as a co-catalyst, enhancing the activity of the vanadium center.[8]
-
Solvent Addition: Add 5 mL of acetonitrile and stir the mixture until the catalyst is fully dissolved.
-
Initiation: Place the flask in a pre-heated oil bath at 50°C. Add the hydrogen peroxide solution dropwise to the stirring mixture.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after quenching with triphenylphosphine. Rationale: Triphenylphosphine reduces the intermediate cyclohexyl hydroperoxide to cyclohexanol, allowing for accurate quantification of the total oxidation products.[7][8]
-
Termination & Analysis: After 4-5 hours, cool the reaction to room temperature and analyze the final product mixture by GC to determine the yield of cyclohexanol and cyclohexanone.
Expected Results: Vanadium complexes of substituted 8-hydroxyquinolines have demonstrated high activity, achieving yields of up to 48% for cyclohexane oxidation.[7][8] The primary products are a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone.[14]
| Entry | Catalyst | Substrate | Oxidant | Cocatalyst | Yield (%) | Reference |
| 1 | [VO(2-Me-quin)₂] | Cyclohexane | H₂O₂ | PCA | ~35 | [7] |
| 2 | [VO(2,6-Me₂-quin)₂] | Cyclohexane | H₂O₂ | PCA | ~48 | [7] |
Application in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds.[6][15] The 2010 Nobel Prize in Chemistry was awarded for this work.[6] A palladium complex of this compound can serve as a pre-catalyst for reactions like the Suzuki-Miyaura coupling.
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination, with the quinoline ligand stabilizing the palladium center throughout the process.
Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. "L" represents the this compound ligand.
Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid, a common transformation in pharmaceutical and materials science.[16] The use of a well-defined pre-catalyst avoids issues related to in-situ catalyst generation.[17]
Materials:
-
[Pd(this compound)₂(OAc)₂] pre-catalyst (1 mol%)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (Base, 2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst, aryl bromide, arylboronic acid, and potassium carbonate. Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active species, which is formed in situ from the Pd(II) pre-catalyst.[17]
-
Solvent Degassing: Add the degassed dioxane/water solvent mixture via syringe. Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 6-12 hours.
-
Monitoring: Follow the disappearance of the aryl bromide starting material using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Hydroxy-8-methoxyquinoline as a Versatile Reagent for Trace Metal Analysis
Introduction: Unveiling the Potential of 4-Hydroxy-8-methoxyquinoline in Analytical Chemistry
For decades, 8-hydroxyquinoline (oxine) and its derivatives have been cornerstone reagents in the field of analytical chemistry, prized for their ability to form stable, often colored or fluorescent, chelate complexes with a wide array of metal ions.[1][2][3] This capacity for chelation has been extensively exploited for various analytical applications, including gravimetric analysis, solvent extraction, and spectrophotometric and fluorometric determinations of trace metals.[1][2] Building upon this rich chemical tradition, this document explores the analytical potential of a promising, yet less-studied derivative: This compound .
The introduction of a methoxy group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system is anticipated to modulate the electronic properties and steric factors of the molecule, thereby influencing its reactivity and selectivity towards different metal ions. While specific literature on this compound is not as extensive as for its parent compound, its structural similarity to 8-hydroxyquinoline allows for the confident adaptation of well-established analytical protocols. This guide provides a detailed examination of the anticipated properties of this compound and presents a series of robust protocols for its application in trace metal analysis, drawing upon the extensive knowledge base of analogous quinoline derivatives.
The fundamental principle underlying the utility of this compound lies in its function as a bidentate chelating agent. The hydroxyl group and the quinoline nitrogen atom act in concert to bind metal ions, forming a stable five-membered ring structure. This chelation process often results in the formation of neutral, hydrophobic complexes that can be readily extracted into organic solvents, or complexes that exhibit strong absorbance or fluorescence, enabling sensitive detection.[4]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | Solid (predicted) | |
| CAS Number | 21269-34-1 |
Core Principles of Metal Chelation and Analysis
The analytical applications of this compound are predicated on the formation of metal-ligand complexes. The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent cations and 1:3 for trivalent cations, resulting in the formation of neutral, coordinatively saturated complexes.[5] The selectivity of the reagent for different metal ions can be significantly influenced by controlling the pH of the aqueous solution. By adjusting the pH, one can selectively deprotonate the hydroxyl group of the reagent and control the hydrolysis of the metal ions, thereby favoring the formation of specific metal chelates.
Visualization of the Chelation Process
The following diagram illustrates the fundamental workflow for the utilization of this compound in trace metal analysis, from sample preparation to detection.
Caption: General workflow for trace metal analysis using this compound.
Application I: Spectrophotometric Determination of Iron(III)
This protocol outlines a method for the determination of trace amounts of iron(III) in aqueous samples, adapted from established procedures for 8-hydroxyquinoline.[6][7] The method is based on the formation of a colored iron(III)-4-hydroxy-8-methoxyquinoline complex that can be extracted into an organic solvent and quantified using a spectrophotometer.
Protocol
1. Preparation of Reagents:
-
Standard Iron(III) Stock Solution (1000 ppm): Dissolve 8.635 g of analytical grade ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] in distilled water containing 3 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask.[6][7] Working standards can be prepared by appropriate dilution of this stock solution.
-
This compound Solution (0.1% w/v in Chloroform): Dissolve 0.1 g of this compound in 100 mL of chloroform. Store in a dark bottle to prevent photochemical degradation.
-
Buffer Solutions: Prepare appropriate buffer solutions to control the pH of the aqueous samples. Acetate buffers (pH 3-6) are generally suitable for iron analysis.
2. Experimental Procedure:
-
Pipette a known volume of the aqueous sample (or a diluted aliquot) containing iron(III) into a separatory funnel.
-
Add 10 mL of the appropriate buffer solution to adjust the pH.
-
Add 10 mL of the 0.1% this compound in chloroform solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the iron complex into the organic phase.
-
Allow the layers to separate completely. The organic layer, containing the colored iron complex, will be the lower phase.
-
Drain the organic layer into a clean, dry cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the iron sample. The λmax should be determined experimentally by scanning the spectrum of the complex, but is anticipated to be in the UV-Vis region based on similar complexes.[6]
3. Calibration and Quantification:
-
Prepare a series of working standard solutions of iron(III) of known concentrations.
-
Treat each standard solution according to the experimental procedure described above.
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance value on the calibration curve.
Application II: Fluorometric Determination of Zinc(II)
Many metal complexes of quinoline derivatives exhibit strong fluorescence, providing a highly sensitive method for their determination.[8][9] This protocol describes a fluorometric method for the determination of zinc(II), a metal ion known to form fluorescent complexes with 8-hydroxyquinoline derivatives.
Protocol
1. Preparation of Reagents:
-
Standard Zinc(II) Stock Solution (1000 ppm): Dissolve a known weight of analytical grade zinc metal or a zinc salt in a minimal amount of dilute acid and dilute to a known volume with deionized water.
-
This compound Solution (0.01% w/v in Ethanol): Dissolve 0.01 g of this compound in 100 mL of ethanol.
-
Buffer Solution (pH 8-10): A borate or ammonia buffer is suitable for maintaining the optimal pH for the formation of the zinc complex.
2. Experimental Procedure:
-
Pipette a known volume of the aqueous sample containing zinc(II) into a volumetric flask.
-
Add a sufficient volume of the buffer solution to adjust the pH to the optimal range.
-
Add a small, fixed volume of the this compound solution.
-
Dilute the solution to the mark with deionized water and mix thoroughly.
-
Allow the reaction to proceed for a specified time to ensure complete complex formation.
-
Measure the fluorescence intensity of the solution using a fluorometer. The excitation and emission wavelengths should be optimized experimentally. For similar complexes, excitation is often in the near-UV range, with emission in the visible range.[8]
3. Calibration and Quantification:
-
Prepare a series of zinc(II) working standards and treat them in the same manner as the sample.
-
Construct a calibration curve by plotting fluorescence intensity versus zinc(II) concentration.
-
Determine the zinc(II) concentration in the unknown sample from the calibration curve.
Application III: Solvent Extraction for Metal Ion Separation
The ability to selectively extract metal ions from an aqueous solution into an immiscible organic phase is a powerful tool for separation and preconcentration.[4][10][11] The selectivity of extraction using this compound can be controlled by careful adjustment of the pH of the aqueous phase.
General Protocol for Selective Extraction
-
pH Optimization: The extraction of different metal ions with quinoline-based reagents is highly dependent on the pH of the aqueous phase. To separate a mixture of metal ions, consult the literature for the optimal pH ranges for the extraction of each metal with 8-hydroxyquinoline as a starting point. A series of extractions at different pH values can be performed to achieve separation.
-
Extraction Procedure:
-
Place the aqueous solution containing the mixture of metal ions in a separatory funnel.
-
Adjust the pH to the desired value using a suitable buffer or acid/base.
-
Add a solution of this compound in an appropriate organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
Shake the funnel to facilitate the transfer of the metal chelate into the organic phase.
-
After phase separation, the organic phase containing the extracted metal can be analyzed by a suitable technique (e.g., atomic absorption spectroscopy), or the metal can be stripped back into an aqueous phase by treatment with a strong acid for further analysis.
-
Data Presentation: Anticipated Performance Characteristics
While specific quantitative data for this compound is limited, the following table provides an illustrative summary of the type of performance characteristics that can be expected, based on data from analogous 8-hydroxyquinoline systems.[6][12]
| Parameter | Spectrophotometry (e.g., Fe³⁺) | Fluorometry (e.g., Zn²⁺) |
| Linear Range | 1-15 µg/mL | 0.1-5 µg/mL |
| Molar Absorptivity (ε) | High (e.g., > 10³ L·mol⁻¹·cm⁻¹) | N/A |
| Limit of Detection (LOD) | ~0.1-0.5 µg/mL | ~0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3-1.5 µg/mL | ~0.03-0.3 µg/mL |
| Precision (RSD%) | < 5% | < 5% |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and validated methods for 8-hydroxyquinoline and its derivatives. To ensure the trustworthiness of the results obtained with this compound, the following validation steps are recommended:
-
Method Validation: For each new application, the method should be validated for linearity, accuracy, precision, selectivity, and robustness according to standard analytical guidelines.
-
Spike and Recovery Studies: To assess the accuracy of the method in a specific sample matrix, known amounts of the target metal ion should be added (spiked) into the sample and the recovery determined.
-
Comparison with Standard Methods: The results obtained using the this compound method should be compared with those obtained using a standard, validated technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Conclusion: A Promising Reagent with Broad Applicability
This compound represents a valuable addition to the analytical chemist's toolkit for trace metal analysis. Its structural similarity to the well-studied 8-hydroxyquinoline provides a strong foundation for the development of sensitive and selective analytical methods. The protocols outlined in this guide offer a starting point for researchers and scientists to explore the full potential of this versatile reagent in a variety of applications, from environmental monitoring to quality control in the pharmaceutical industry. Further research to fully characterize the specific properties and optimize the analytical conditions for this compound is encouraged and will undoubtedly expand its utility in the field of analytical science.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. phytojournal.com [phytojournal.com]
- 7. academicjournals.org [academicjournals.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. future4200.com [future4200.com]
- 10. The Solvent Extraction of Metal Chelates - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. aurorabiomed.com.cn [aurorabiomed.com.cn]
Application Notes and Protocols for Fluorescence Spectroscopy of 4-Hydroxy-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental setup and protocols for the fluorescence characterization of 4-Hydroxy-8-methoxyquinoline. Quinoline and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, frequently utilized for their fluorescent properties as probes and labels. This document outlines the foundational principles, instrumentation, and step-by-step methodologies for acquiring and interpreting fluorescence data. It is designed to equip researchers with the necessary knowledge to conduct rigorous photophysical analysis, essential for applications in drug discovery, cellular imaging, and chemical sensing. While specific photophysical data for this compound is not extensively published, this guide provides the framework for its empirical determination.
Introduction: The Quinoline Scaffold in Fluorescence Spectroscopy
The quinoline ring system is a versatile fluorophore, and its derivatives, particularly hydroxyquinolines, are of significant interest due to their potential for strong fluorescence and sensitivity to their local environment.[1] The photophysical properties of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime, are critical parameters that dictate their suitability for various applications.[2] For instance, in drug development, fluorescence spectroscopy can be employed to study drug-protein interactions, cellular uptake, and distribution.[3][4]
This compound belongs to this important class of compounds. The presence of the hydroxyl and methoxy groups can significantly influence its electronic structure and, consequently, its fluorescence characteristics. The hydroxyl group, in particular, can lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift.[5] The methoxy group, an electron-donating group, can also modulate the fluorescence properties.[6]
This guide will walk you through the process of characterizing the fluorescence properties of this compound, from sample preparation to data analysis.
Foundational Principles and Key Photophysical Parameters
Before delving into the experimental protocols, it is crucial to understand the key parameters that will be measured:
-
Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state. The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the peak absorption and emission wavelengths is known as the Stokes Shift .
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.[1]
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[2] It is an intrinsic property of a fluorophore and can be sensitive to its environment.
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for the fluorescence characterization of this compound.
Caption: Experimental workflow for the photophysical characterization of this compound.
Detailed Experimental Protocols
Materials and Instrumentation
-
Compound: this compound (CAS: 21269-34-1)[7]
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide (DMSO), water). The choice of solvent is critical as it can significantly affect the fluorescence properties.[8]
-
Instrumentation:
-
Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
Protocol 1: Sample Preparation
The proper preparation of samples is paramount to obtaining accurate and reproducible fluorescence data.
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable solvent, such as DMSO, to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare Working Solutions: From the stock solution, prepare a series of dilute working solutions in the desired spectroscopic grade solvents. The final concentration for absorbance and fluorescence measurements should be in the micromolar (µM) range.
-
Causality: It is crucial to work with dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1]
-
Protocol 2: Measurement of Absorption and Emission Spectra
-
Absorbance Spectrum:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorbance (λabs_max). This wavelength will be used for excitation in the subsequent fluorescence measurements.
-
-
Emission Spectrum:
-
Transfer the same solution to a quartz fluorescence cuvette.
-
In the spectrofluorometer software, set the excitation wavelength to the determined λabs_max.
-
Scan the emission wavelengths over a range that covers the expected fluorescence of the quinoline derivative (e.g., 300-700 nm).
-
Identify the wavelength of maximum fluorescence emission (λem_max).
-
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield.
-
Prepare Sample and Standard Solutions: Prepare solutions of this compound and the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be very similar to each other.
-
Measure Absorbance: Record the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Calculate Integrated Fluorescence Intensity: Determine the integrated fluorescence intensity (the area under the emission curve) for both the sample (Is) and the standard (Ir).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φs):
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used, though using the same solvent is highly recommended).
-
Protocol 4: Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using a TCSPC system.
-
Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a wavelength close to the λabs_max of the sample.
-
Data Acquisition: Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the arrival of the first emitted photon at the detector. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential decay model to determine the fluorescence lifetime (τ).
Data Presentation and Interpretation
To facilitate the analysis and comparison of the photophysical properties of this compound in different environments, the data should be summarized in a clear and structured format.
Table 1: Illustrative Photophysical Data for Hydroxyquinoline Derivatives
| Compound | Solvent | λabs_max (nm) | λem_max (nm) | Stokes Shift (nm) | ΦF | τ (ns) | Reference |
| 8-Hydroxyquinoline | Ethanol | ~315 | ~520 | ~205 | Low | - | [3] |
| 4-Hydroxyquinoline | Neutral Aqueous | 316 | 349 | 33 | 0.04 | 4.7 | |
| 4-Hydroxyquinoline | Acidic Aqueous | - | - | - | 0.30 | - | |
| 4-Hydroxyquinoline | Basic Aqueous | - | - | - | 0.075 | - |
Note: The data in this table is for illustrative purposes and is based on published values for related compounds. The specific values for this compound must be determined experimentally.
Interpreting the Data:
-
Solvent Effects: Changes in the emission wavelength and quantum yield with solvent polarity can provide insights into the nature of the excited state of this compound. A red shift in the emission spectrum with increasing solvent polarity often indicates a more polar excited state.[8]
-
Stokes Shift: A large Stokes shift is often desirable for fluorescence applications as it minimizes the overlap between the absorption and emission spectra, leading to improved signal-to-noise ratios.
-
Quantum Yield and Lifetime: These parameters provide a quantitative measure of the fluorescence efficiency and can be used to compare the performance of this compound with other fluorophores.
Conclusion and Future Directions
This application note provides a comprehensive guide to the experimental setup and protocols required for the detailed fluorescence characterization of this compound. By following these methodologies, researchers can obtain reliable and reproducible data on its photophysical properties. This information is crucial for rationally designing and implementing fluorescence-based assays in drug discovery and other scientific disciplines. Future work should focus on the experimental determination of the photophysical parameters of this compound in a variety of solvents and biological environments to fully elucidate its potential as a fluorescent probe.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: 4-Hydroxy-8-methoxyquinoline as a Multifunctional Chelating Agent in Biological Systems
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Metal ions are fundamental to life, acting as critical cofactors for enzymes and structural components of proteins. However, the dysregulation of metal homeostasis is a key pathological feature in a range of debilitating human diseases, including neurodegenerative disorders, cancer, and microbial infections. The strategic chelation of aberrant metal ions presents a compelling therapeutic approach to restore cellular balance and mitigate toxicity. Quinoline derivatives, particularly the 8-hydroxyquinoline (8HQ) scaffold, are renowned for their metal-chelating capabilities and diverse biological activities.[1][2] This guide focuses on a specific analog, 4-Hydroxy-8-methoxyquinoline , exploring its potential as a biological chelating agent. While less characterized than its 8-hydroxy isomers, its structural features suggest significant therapeutic potential. This document provides the scientific rationale, key applications, and detailed experimental protocols for investigating the utility of this compound in biological research and drug development.
Introduction: The Rationale for Quinoline-Based Chelators
Transition metals such as iron (Fe), copper (Cu), and zinc (Zn) are essential for cellular function, yet their excess can be profoundly toxic.[3] Aberrant accumulation of these metals can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions, promote the aggregation of pathogenic proteins like amyloid-beta (Aβ), and disrupt vital enzymatic processes.[4][5][6] This loss of metal homeostasis is a central feature in Alzheimer's and Parkinson's diseases.[1]
Chelation therapy aims to sequester these excess metal ions into stable, less-reactive complexes, thereby preventing their participation in harmful reactions.[7] An ideal chelator for biological applications, particularly for central nervous system (CNS) disorders, should be a small, lipophilic molecule capable of crossing the blood-brain barrier.[8]
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry.[9][10] Specifically, the hydroxyl group and the ring nitrogen of hydroxyquinolines form a bidentate chelation site, creating a stable five-membered ring upon coordination with a metal ion.[11][12] This action underlies the neuroprotective, anticancer, and antimicrobial effects observed across the hydroxyquinoline class.[13][14][15]
This compound (4H8MQ) , the focus of this guide, belongs to this promising family. Its structure suggests it retains the critical metal-binding pharmacophore, while the methoxy group may enhance its lipophilicity, potentially improving membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21269-34-1 | [16][17] |
| Molecular Formula | C₁₀H₉NO₂ | [16][17] |
| Molecular Weight | 175.18 g/mol | [16][17] |
| Appearance | Solid | [16][17] |
Mechanism of Action: Metal Chelation
The primary proposed mechanism of action for this compound in a biological context is its ability to function as a bidentate chelating agent. The lone pair of electrons on the heterocyclic nitrogen atom and the deprotonated hydroxyl group form coordination bonds with a central metal ion (M²⁺/M³⁺). This interaction sequesters the metal, neutralizing its redox activity and preventing it from participating in pathological processes.
Caption: Chelation of a metal ion (M²⁺) by this compound.
Key Potential Applications & Investigative Protocols
The therapeutic potential of 4H8MQ can be systematically evaluated across several key disease areas based on the established activities of the hydroxyquinoline class.
Neuroprotection in Neurodegenerative Disease Models
Scientific Rationale: By chelating excess redox-active metals like copper and iron in the brain, 4H8MQ may inhibit the generation of neurotoxic ROS and prevent metal-mediated Aβ peptide aggregation, key events in Alzheimer's disease pathology.[4][18][19]
Experimental Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of 4H8MQ.
Protocol 1: Neuroprotection Against Metal-Induced Oxidative Stress
This protocol details a method to assess whether 4H8MQ can protect a neuronal cell line from metal-induced toxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (4H8MQ) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) chloride (CuCl₂) and Hydrogen Peroxide (H₂O₂) solutions
-
Positive Control: EDTA or Clioquinol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, making them responsive to treatment without being overly stressed from crowding.
-
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 4H8MQ (e.g., 1, 5, 10, 25 µM). Include wells for a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., 10 µM EDTA). Incubate for 2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and be available to chelate metal ions immediately upon their introduction.
-
-
Induction of Toxicity: To the appropriate wells, add CuCl₂ (final concentration ~25 µM) and H₂O₂ (final concentration ~50 µM) to induce oxidative stress. Create a "Toxin Control" group that receives only CuCl₂/H₂O₂ without any pre-treatment.
-
Causality: The combination of copper and peroxide generates hydroxyl radicals via a Fenton-like reaction, mimicking the oxidative stress observed in neurodegenerative diseases.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A successful neuroprotective effect is demonstrated if cells treated with 4H8MQ show significantly higher viability than the "Toxin Control" group.
Anticancer Activity
Scientific Rationale: Cancer cells often have an elevated requirement for metals to sustain rapid proliferation and enzymatic activity. Quinoline-based chelators can disrupt this delicate balance, leading to cell cycle arrest and apoptosis.[9][20] Many quinoline derivatives act as topoisomerase inhibitors or kinase inhibitors, which are established anticancer mechanisms.[21][22][23]
Proposed Mechanism of Action Diagram:
Caption: Proposed anticancer mechanism of 4H8MQ via metal chelation.
Antimicrobial and Antibiofilm Activity
Scientific Rationale: Microbes require a steady supply of metal ions for critical enzymes involved in respiration and DNA replication, as well as for maintaining structural integrity. Chelating these metals can effectively starve the pathogens.[1] The lipophilic nature of hydroxyquinolines allows them to penetrate bacterial cell walls and biofilms.[15][24]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of 4H8MQ that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
4H8MQ stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Prepare Inoculum: Culture bacteria in MHB overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Causality: A standardized inoculum is critical for reproducibility and ensures that the observed inhibition is due to the compound's activity and not variations in bacterial load.
-
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the 4H8MQ stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Causality: This small volume addition minimizes the dilution of the compound while delivering the required number of bacteria.
-
-
Controls:
-
Growth Control: Wells containing MHB and inoculum only (no compound).
-
Sterility Control: Wells containing MHB only (no inoculum).
-
Positive Control: A row with a serial dilution of a known antibiotic like Ciprofloxacin.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of 4H8MQ at which there is no visible turbidity (bacterial growth).[24]
Table 2: Example MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4H8MQ | [Experimental Result] | [Experimental Result] |
| Ciprofloxacin | 0.5 | 0.25 |
Safety and Handling
Based on supplier safety data, this compound should be handled with care in a laboratory setting.[16][17]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[17]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid compound in a chemical fume hood to avoid inhalation.
Conclusion
This compound is a promising yet under-investigated member of the biologically active hydroxyquinoline family. Its structure strongly suggests a capacity for metal chelation, positioning it as a valuable tool for research in neurodegeneration, oncology, and microbiology. The protocols provided in this guide offer a robust framework for researchers to systematically evaluate its efficacy and mechanism of action, paving the way for potential development into a novel therapeutic agent.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 18. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 4-Hydroxy-8-methoxyquinoline in Modern Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] Within the diverse family of quinoline derivatives, 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) have emerged as particularly valuable intermediates in the synthesis of potent therapeutic agents.[5] Their utility is exemplified by their role in the development of the highly successful fluoroquinolone antibiotics.[3]
This guide focuses on a specific, strategically substituted intermediate: 4-hydroxy-8-methoxyquinoline . The presence of the hydroxyl group at the 4-position and the methoxy group at the 8-position offers a unique combination of electronic and steric properties, providing medicinal chemists with a powerful platform for generating novel molecular entities. The hydroxyl group can act as a key hydrogen bond donor or can be converted into a leaving group for nucleophilic substitution, while the methoxy group at the 8-position influences the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, derivatization, and application of this compound as a pivotal intermediate in the discovery of new drug candidates, with a particular focus on the development of novel antiproliferative agents.
Synthesis of the this compound Intermediate
The construction of the 4-hydroxyquinoline core can be achieved through several classic synthetic methodologies. The Conrad-Limpach and Gould-Jacobs reactions are two of the most established and versatile approaches.[1][6]
Conceptual Synthetic Pathways
The synthesis of this compound typically begins with an appropriately substituted aniline, in this case, o-anisidine (2-methoxyaniline).
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction (Adapted)
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[4][6]
Step 1: Condensation of o-Anisidine with a β-ketoester
-
In a round-bottom flask, combine one equivalent of o-anisidine with one equivalent of a suitable β-ketoester (e.g., diethyl malonate).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).
-
Heat the mixture, typically at temperatures ranging from 100-140°C, to drive the condensation and form the intermediate Schiff base.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Thermal Cyclization
-
Once the formation of the Schiff base is complete, heat the reaction mixture to a higher temperature (around 250°C) in an inert, high-boiling solvent like mineral oil to facilitate the electrocyclic ring closing.[6]
-
Maintain the high temperature for several hours until TLC analysis indicates the formation of the cyclized product.
-
Cool the reaction mixture and purify the resulting this compound by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Gould-Jacobs Reaction (Adapted)
The Gould-Jacobs reaction is another powerful method that utilizes an aniline and an ethoxymethylenemalonic ester.[1][7]
-
Combine o-anisidine with diethyl ethoxymethylenemalonate in a suitable solvent.
-
Heat the mixture to facilitate the initial condensation and elimination of ethanol, forming an anilidomethylenemalonate intermediate.
-
Further heating at high temperatures induces a 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.
-
The resulting ester can then be saponified to the corresponding carboxylic acid, followed by decarboxylation to afford this compound.
Application in the Synthesis of Antiproliferative Agents: A Case Study
The true value of this compound as an intermediate is demonstrated by its utility in the synthesis of biologically active molecules. A compelling example is the generation of 4-anilino-2-phenylquinoline derivatives, which have shown significant antiproliferative activity.[2][5]
The synthetic strategy involves the conversion of the 4-hydroxyl group into a more reactive chloro group, which can then be displaced by various anilines to build a library of potential anticancer agents.
Protocol 3: Synthesis of 4-Anilino-8-methoxy-2-phenylquinoline Derivatives [5]
This protocol outlines a multi-step synthesis starting from a precursor that leads to the 8-methoxy-2-phenyl-4-quinolone core, followed by chlorination and subsequent amination.
Step 1: Synthesis of 8-Methoxy-2-phenyl-1H-quinolin-4-one
-
React ethyl 3-chloro-2-(ethoxycarbonyl)-3-phenylpropenoate with o-anisidine to form 2-[(2-methoxyphenylamino)phenylmethylene]malonic acid diethyl ester.
-
Thermally cyclize the resulting ester to afford 8-methoxy-2-phenyl-1H-quinolin-4-one.
Step 2: Chlorination of the 4-Quinolone
-
Treat the 8-methoxy-2-phenyl-1H-quinolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction and purify the product to obtain 4-chloro-8-methoxy-2-phenylquinoline.
Step 3: Nucleophilic Aromatic Substitution with Anilines
-
In a suitable solvent, dissolve the 4-chloro-8-methoxy-2-phenylquinoline.
-
Add the desired substituted aniline (e.g., 4-aminoacetophenone or 3-aminoacetophenone).
-
Heat the reaction mixture to reflux to facilitate the nucleophilic aromatic substitution.
-
Upon completion, cool the reaction and isolate the final 4-anilino-8-methoxy-2-phenylquinoline derivative through filtration and recrystallization.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. cust.edu.tw [cust.edu.tw]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
Application Notes & Protocols: Gravimetric Determination of Metals with 8-Hydroxyquinoline (Oxine)
A Senior Application Scientist's Guide
Introduction: The Role of 8-Hydroxyquinoline in Gravimetric Analysis
Gravimetric analysis remains a cornerstone of analytical chemistry, providing a robust, high-precision method for quantitative analysis based on the measurement of mass. The success of this technique hinges on the ability to selectively precipitate the analyte of interest from a complex matrix, yielding a stable compound of known stoichiometry. Among the arsenal of organic precipitating agents, 8-Hydroxyquinoline (commonly known as "oxine") stands out for its versatility and efficacy in forming stable, insoluble complexes with a wide array of metal ions.[1][2]
This guide provides a detailed exploration of the principles and protocols for using 8-Hydroxyquinoline in the gravimetric analysis of metals. While the user specified 4-Hydroxy-8-methoxyquinoline, it is crucial to establish a foundational understanding based on the parent compound. The chelating capability of this class of reagents fundamentally relies on the spatial arrangement of the hydroxyl group at position 8 and the heterocyclic nitrogen atom.[3][4] This specific conformation allows for the formation of a stable five-membered ring with a metal ion, a structural feature absent in 4-hydroxy derivatives. Therefore, this document will focus on the well-established and scientifically validated methods employing 8-Hydroxyquinoline, providing the authoritative framework for any analysis using its derivatives.
We will delve into the mechanism of chelation, critical experimental parameters, and provide a detailed, field-tested protocol for the determination of aluminum, a classic application that showcases the power of this technique.
Pillar 1: The Principle of Chelation
The efficacy of 8-Hydroxyquinoline as a precipitating agent is rooted in its structure as a bidentate chelating ligand. The molecule possesses two donor atoms: the nitrogen of the pyridine ring and the oxygen of the hydroxyl group.[4] Upon deprotonation of the hydroxyl group in a solution of appropriate pH, these two atoms coordinate with a single metal ion, forming a stable, uncharged inner complex known as a metal chelate.[3][5]
The formation of these insoluble chelates can be represented by the following general reaction, using a divalent metal ion (M²⁺) as an example:
M²⁺ + 2 C₉H₇NO → M(C₉H₆NO)₂ (s) + 2 H⁺
Because the resulting metal complex is uncharged and incorporates the bulky organic ligand, its solubility in aqueous solutions is extremely low, leading to quantitative precipitation. The stoichiometry of the precipitate is well-defined; for example, trivalent aluminum forms a 1:3 complex (Al(C₉H₆NO)₃), while divalent magnesium forms a 1:2 complex (Mg(C₉H₆NO)₂).[1][6]
Caption: Chelation of a metal ion (Mⁿ⁺) by 8-Hydroxyquinoline.
Pillar 2: Critical Experimental Parameters for Selectivity
The true analytical power of 8-Hydroxyquinoline lies in the ability to control precipitation selectivity by carefully manipulating the solution's pH. Different metal oxinates precipitate quantitatively within specific pH ranges. This allows for the separation and determination of one metal in the presence of others.[7]
-
pH Control: This is the most critical factor. For instance, aluminum can be precipitated quantitatively in a solution buffered with acetic acid and ammonium acetate (pH 4.2-9.8).[7][8] In contrast, magnesium requires an ammoniacal solution (higher pH) for complete precipitation. This pH-dependent separation is a key advantage.
-
Temperature: Performing the precipitation from a warm solution (typically 60-70°C) is highly recommended.[8][9] This practice promotes the formation of a more crystalline, easily filterable precipitate and minimizes the coprecipitation of impurities.
-
Reagent Concentration: A slight excess of the 8-Hydroxyquinoline solution is necessary to ensure the complete precipitation of the metal ion, driven by the common ion effect. A large excess, however, can lead to contamination of the precipitate with the reagent itself, causing positive errors.[8][9] The appearance of a faint yellow color in the supernatant is a good indicator of a slight excess of the reagent.[8]
-
Masking Agents: In complex matrices, interfering ions that also precipitate with oxine under similar pH conditions can be sequestered using masking agents. For example, in an ammoniacal solution, tartrate can be used to prevent the precipitation of iron and titanium while allowing aluminum to precipitate.[10]
Pillar 3: Gravimetric Determination of Aluminum
This section provides a comprehensive, step-by-step protocol for the gravimetric determination of aluminum using 8-Hydroxyquinoline. This procedure is widely applicable and serves as a model for developing methods for other metals.
Experimental Workflow Diagram
Caption: Step-by-step workflow for gravimetric analysis.
Protocol: Determination of Aluminum as Aluminum Oxinate
This protocol is adapted from established methods for high-precision analysis.[8][9]
1. Reagent Preparation:
-
8-Hydroxyquinoline Solution (2% w/v): Dissolve 2.0 g of 8-Hydroxyquinoline in 100 mL of 2 M acetic acid. The acid is required to protonate the nitrogen atom, rendering the reagent soluble in water.
-
Ammonium Acetate Solution (2 M): Dissolve approximately 154 g of ammonium acetate in distilled water to make a final volume of 1 L. This will be used as the buffering agent.
2. Sample Preparation:
-
Accurately pipette a known volume (e.g., 10.00 mL) of the aluminum-containing sample solution into a 400 mL beaker.
-
Dilute with approximately 150 mL of distilled water and add 1 mL of 0.1 M HCl to ensure the initial solution is acidic.
3. Precipitation:
-
Gently warm the solution to between 60°C and 70°C on a hot plate. Do not boil.
-
While stirring, add 20 mL of the 2% 8-Hydroxyquinoline solution.
-
Slowly add the 2 M ammonium acetate solution dropwise from a burette. A precipitate of aluminum oxinate will begin to form. Continue adding the buffer until the precipitate is established.
-
Add an additional 25 mL of the 2 M ammonium acetate solution to ensure complete precipitation and proper buffering of the solution.[8][9] The supernatant should appear faintly yellow, indicating a slight excess of the precipitating reagent.
4. Digestion and Filtration:
-
Allow the beaker to stand for at least one hour with occasional stirring. This "digestion" period allows the precipitate to become more crystalline and reduces surface impurities.
-
Filter the solution through a pre-weighed, medium-porosity (No. 4) sintered glass crucible under gentle suction.
-
Ensure all precipitate is transferred from the beaker to the crucible, using a rubber policeman to scrub the beaker walls.
5. Washing and Drying:
-
Wash the precipitate in the crucible thoroughly with several small portions of cold distilled water. Continue washing until the filtrate runs clear and colorless, indicating all excess reagent has been removed.
-
Dry the crucible containing the precipitate in an oven at 102-120°C for at least two hours.[8]
-
Transfer the crucible to a desiccator to cool to room temperature.
6. Weighing and Calculation:
-
Weigh the cooled crucible accurately.
-
Repeat the drying and weighing cycles (e.g., 1-hour drying, cooling, weighing) until a constant weight (±0.2 mg) is achieved. This ensures all moisture has been removed.
-
Calculate the mass of the aluminum oxinate precipitate, Al(C₉H₆NO)₃.
Calculation of Aluminum Content
The concentration of aluminum in the original sample is calculated using the gravimetric factor, which relates the mass of the precipitate to the mass of the analyte.
-
Formula of Precipitate: Al(C₉H₆NO)₃
-
Molar Mass of Al: 26.98 g/mol
-
Molar Mass of Al(C₉H₆NO)₃: 459.44 g/mol
-
Gravimetric Factor (GF): (Molar Mass of Al) / (Molar Mass of Al(C₉H₆NO)₃) = 26.98 / 459.44 = 0.05872
Mass of Al (g) = Mass of Precipitate (g) × GF
Concentration of Al (g/L) = (Mass of Al (g) / Volume of Sample (L))
Summary of Conditions for Metal Ion Precipitation
The versatility of 8-Hydroxyquinoline is evident from the range of metals it can precipitate. The table below summarizes the optimal pH conditions for the quantitative precipitation of several common metal ions.
| Metal Ion | Formula of Precipitate | Optimal pH Range for Precipitation | Notes |
| Aluminum (Al³⁺) | Al(C₉H₆NO)₃ | 4.2 - 9.8 | Precipitated from acetic acid-acetate buffer.[7][8] |
| Magnesium (Mg²⁺) | Mg(C₉H₆NO)₂ | > 9.4 | Requires ammoniacal solution; tartrate can mask Al, Fe. |
| Zinc (Zn²⁺) | Zn(C₉H₆NO)₂ | 4.6 - 13.4 | Can be precipitated from neutral or alkaline solutions. |
| Copper (Cu²⁺) | Cu(C₉H₆NO)₂ | 2.7 - 7.0 | Can be precipitated from weakly acidic solutions. |
| Iron (Fe³⁺) | Fe(C₉H₆NO)₃ | 2.8 - 11.2 | Precipitation is quantitative over a wide pH range. |
This table is compiled from data on 8-Hydroxyquinoline and serves as an authoritative guide for method development.
Conclusion and Outlook
8-Hydroxyquinoline is a powerful and reliable reagent for the gravimetric analysis of a wide variety of metal ions. Its ability to form stable, stoichiometric chelates, combined with the fine control over selectivity afforded by pH adjustment, ensures its continued relevance in modern analytical laboratories. The detailed protocol for aluminum determination provided herein exemplifies the precision and accuracy achievable with this classic technique. For researchers and professionals in materials science and drug development, mastering this method provides a fundamental tool for accurate elemental quantification.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. dovepress.com [dovepress.com]
- 6. rroij.com [rroij.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mcconline.org.in [mcconline.org.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Interference in Metal Analysis with 4-Hydroxy-8-methoxyquinoline
Welcome to the technical support center for the analytical application of 4-Hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in metal analysis. Here, we will delve into the nuances of using this compound, a derivative of the versatile chelating agent 8-Hydroxyquinoline (oxine), to achieve accurate and reliable results by minimizing interference from other metal ions.[1][2][3][4][5][6][7]
Understanding the Chemistry of this compound
This compound belongs to the 8-hydroxyquinoline family of compounds, which are renowned for their ability to form stable chelate complexes with a wide variety of metal ions.[2][3][8] The chelating capability arises from the proximity of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring, which together can bind to a metal ion, forming a stable five-membered ring.[5][7] This property makes them excellent reagents for various analytical techniques, including gravimetric analysis, solvent extraction, and spectrophotometric determination of metals.[2][3]
The introduction of a methoxy group at the 8-position, as in this compound, can modify the electronic properties and steric hindrance of the molecule, potentially influencing its selectivity and the stability of the metal complexes it forms.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions grounded in chemical principles.
Issue 1: Non-selective chelation leading to inaccurate results.
Symptoms:
-
Higher than expected absorbance readings in spectrophotometry.
-
Precipitation of multiple metal complexes.
-
Difficulty in isolating the metal complex of interest.
Probable Cause: this compound, like other 8-hydroxyquinoline derivatives, can react with numerous metal ions.[2][3] If your sample contains multiple metal ions that can form complexes with the reagent under the same conditions, they will all contribute to the signal, leading to erroneous results.
Solutions:
-
pH Control: The formation of metal chelates is highly dependent on the pH of the solution.[9] By carefully controlling the pH, you can selectively precipitate or extract the desired metal complex. For instance, some metal ions will form stable chelates at a specific pH range where others will not. It is crucial to consult literature or perform preliminary experiments to determine the optimal pH for the selective chelation of your target metal ion.
-
Use of Masking Agents: Masking agents are substances that form stable, water-soluble complexes with interfering ions, preventing them from reacting with this compound.[10] Common masking agents include cyanide, tartrate, citrate, fluoride, and EDTA. The choice of masking agent will depend on the specific interfering ions present in your sample. For example, in the spectrophotometric determination of molybdenum, ascorbic acid can be used to mask interference from iron(III) and chromium(VI).[11]
-
Solvent Extraction: This technique allows for the separation of the desired metal chelate from interfering ions.[10][12] The metal chelate is typically extracted into an immiscible organic solvent, leaving the interfering ions in the aqueous phase. The choice of organic solvent is critical and can influence the efficiency of the extraction.
Issue 2: Incomplete precipitation or extraction of the metal chelate.
Symptoms:
-
Lower than expected analytical signal.
-
Poor recovery of the target metal ion.
Probable Cause: Several factors can lead to incomplete formation or extraction of the metal chelate, including incorrect pH, insufficient reagent concentration, or the presence of competing ligands.
Solutions:
-
Optimize Reagent Concentration: Ensure that an adequate excess of this compound is used to drive the chelation reaction to completion. However, a very large excess should be avoided as it can sometimes lead to the formation of soluble complexes or interfere with the measurement.
-
Adjust pH: As mentioned earlier, pH is a critical parameter. Verify and adjust the pH of the solution to the optimal range for the formation of the specific metal chelate you are analyzing.
-
Increase Shaking Time/Contact Time: In solvent extraction, ensure sufficient time for the metal chelate to partition from the aqueous phase to the organic phase. In gravimetric analysis, allow enough time for the complete precipitation of the complex.
Issue 3: Instability of the formed metal chelate.
Symptoms:
-
Fading color of the complex in spectrophotometric analysis.
-
Decomposition of the precipitate in gravimetric analysis.
Probable Cause: The stability of metal chelates can be affected by factors such as pH, temperature, and exposure to light.
Solutions:
-
Maintain Optimal pH: The stability of the metal chelate is often pH-dependent. Ensure the pH is maintained within the optimal range throughout the experiment.
-
Control Temperature: Some metal chelates may be thermally unstable. Avoid high temperatures during the analysis unless specified in the procedure.
-
Protect from Light: For photosensitive complexes, conduct the experiment in low light conditions or use amber-colored glassware to prevent photodecomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the parent compound, 8-Hydroxyquinoline?
The substituents on the quinoline ring can significantly alter the properties of the chelating agent. The methoxy group in this compound can influence the solubility, stability, and selectivity of the metal complexes formed. While specific comparative data for this compound is not abundant in the provided search results, generally, such modifications are intended to enhance the analytical performance for specific metal ions.
Q2: How do I determine the optimal pH for the chelation of a specific metal ion with this compound?
The optimal pH for chelation is typically determined experimentally by preparing a series of solutions containing the metal ion and the chelating agent at different pH values and measuring the analytical signal (e.g., absorbance). The pH at which the signal is maximal and stable is considered optimal. Literature sources for similar 8-hydroxyquinoline derivatives can also provide a good starting point for pH optimization.[9]
Q3: Can this compound be used for the analysis of metals in complex matrices like biological samples or environmental water?
Yes, but it often requires a sample preparation step to remove or mask interfering substances. For complex matrices, techniques like solvent extraction are particularly useful to isolate the metal chelate of interest from the sample matrix.[10][12][13] The use of appropriate masking agents is also crucial in such analyses.
Q4: What are some common interfering ions when using this compound for metal analysis?
Given its structural similarity to 8-hydroxyquinoline, common interfering ions would include a wide range of metal cations that form stable complexes with this class of reagents.[2][3] These can include transition metals like copper, iron, nickel, cobalt, and zinc, as well as other metals like aluminum and magnesium. The specific interferences will depend on the target analyte and the experimental conditions. For instance, in the analysis of molybdenum, ions like iron, copper, and vanadium can interfere.[14][15]
Experimental Workflow & Diagrams
Workflow for Spectrophotometric Metal Analysis
The following diagram illustrates a general workflow for the spectrophotometric determination of a metal ion using this compound, incorporating steps to minimize interference.
Caption: Workflow for selective metal analysis.
Chelation and Interference Mechanism
The following diagram illustrates the principle of chelation and how masking agents work to prevent interference.
Caption: Chelation and masking agent mechanism.
Quantitative Data Summary
| Parameter | Value | Reference |
| 8-Hydroxyquinoline pKa | ~9.9 | [4] |
| Common Metal:Ligand Ratio | 1:2 (M:L) | [5] |
| Typical pH range for Fe(III) chelation | Acidic to Neutral | [9][16][17] |
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. api.pageplace.de [api.pageplace.de]
- 11. zenodo.org [zenodo.org]
- 12. The Solvent Extraction of Metal Chelates - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Application of Ion Associates of Molybdenum with Dithiolphenols and Aminophenols [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. phytojournal.com [phytojournal.com]
Stability issues of 4-Hydroxy-8-methoxyquinoline solutions over time
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs on the stability of 4-Hydroxy-8-methoxyquinoline solutions. As a compound frequently utilized in drug research and organic synthesis, understanding its stability profile is critical for reproducible and accurate experimental outcomes. This guide, structured in a practical question-and-answer format, offers field-proven insights and methodologies to address the common challenges encountered when working with this compound.
Introduction to this compound Stability
This compound is a heterocyclic organic compound belonging to the quinoline family. Like many quinoline derivatives, its stability in solution is not absolute and can be influenced by a variety of environmental and chemical factors. Degradation can lead to a loss of potency, the formation of impurities, and ultimately, inconsistent experimental results. This guide is designed to empower researchers to proactively manage these stability issues through a deeper understanding of the compound's chemical behavior.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during your experiments.
Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is happening and is it still usable?
A: A visible color change is a primary indicator of chemical degradation, most commonly due to oxidation. The quinoline ring system, particularly with a hydroxyl group, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain impurities. The formation of oxidized byproducts often results in colored compounds.
Expert Insight: The phenolic hydroxyl group at the 4-position and the electron-rich methoxy group at the 8-position can increase the molecule's susceptibility to oxidative processes. When hydroquinone-like structures oxidize, they often form quinone-type species, which are typically colored.
Recommendation: It is strongly advised to discard any discolored solution and prepare a fresh batch for all quantitative or sensitive biological assays. Using a degraded solution will introduce unknown variables and compromise the integrity of your results.
Q2: I am observing inconsistent results in my biological assays. Could the stability of my compound solution be the cause?
A: Absolutely. Inconsistent results and a perceived loss of potency are classic signs of compound degradation. If the concentration of the active parent compound decreases over time, its efficacy in an assay will diminish, leading to poor reproducibility between experiments conducted on different days or with solutions of different ages.
Troubleshooting Workflow:
To diagnose this issue, follow a systematic approach. The workflow below can help you identify if solution instability is the root cause of your experimental variability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: What are the optimal storage conditions for this compound stock solutions?
A: The stability of chemical compounds is primarily affected by temperature, light, pH, and oxygen. Based on safety data sheets for structurally related quinoline compounds and general chemical principles, the following conditions are recommended to maximize shelf-life.
Expert Insight: Lowering the temperature slows down the rate of all chemical reactions, including degradation. Amber vials or protection from light is crucial as many aromatic heterocyclic compounds are photosensitive and can undergo photolysis. Using an inert gas like argon or nitrogen can displace oxygen and significantly reduce oxidative degradation, which is a key concern for this molecule.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 2-8°C for short-term (days). | Reduces the rate of chemical degradation. |
| Solvent | Anhydrous DMSO or Ethanol. | The compound is soluble in organic solvents and using anhydrous versions minimizes water-driven hydrolysis. |
| Light Exposure | Store in amber glass vials or wrap clear vials in aluminum foil. | Protects against photolytic degradation. |
| Atmosphere | Overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | Minimizes oxidation by displacing atmospheric oxygen. |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. Glass is generally more inert than plastic. |
Q4: What are the likely degradation pathways for this compound?
A: Based on its chemical structure, the most probable degradation pathways involve oxidation and photolysis. The electron-rich aromatic system is susceptible to attack.
-
Oxidation: The primary pathway is likely the oxidation of the 8-hydroxyquinoline moiety. This can proceed through various mechanisms, potentially forming quinone-like structures, which are often colored and may have altered biological activity.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. This can include hydroxylation of the quinoline ring or other complex rearrangements.
-
Hydrolysis: While generally less reactive, under strong acidic or basic conditions, the methoxy group could potentially be hydrolyzed, though this typically requires harsh conditions.
The diagram below illustrates a plausible oxidative degradation pathway.
Caption: Simplified plausible pathway for oxidative degradation.
Experimental Protocols
To ensure the integrity of your experiments, follow these detailed methodologies for solution preparation and stability assessment.
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas source with a gentle delivery system
Procedure:
-
Pre-Weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound (Molecular Weight: 175.18 g/mol ) into the tared vial. For example, for 1 mL of a 10 mM solution, weigh 1.752 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication in a room temperature water bath can be used if necessary, but avoid heating.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds to displace oxygen.
-
Seal and Label: Immediately and tightly seal the vial. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: For long-term storage, place the vial in a -80°C freezer. For short-term use, store at -20°C. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: A Self-Validating Forced Degradation Study
This protocol allows you to actively test the stability of your compound under various stress conditions, providing empirical data for your specific experimental context. This is a crucial step in method validation for bioanalytical assays.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Set Up Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Degradation: Place in an oven at 60°C.
-
Photolytic Degradation: Expose to a light source providing UV and visible light, as per ICH Q1B guidelines.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). For acid/base conditions, neutralize the samples before analysis.
-
Analysis: Analyze all samples and the control at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Evaluation: Compare the chromatograms. A stable compound will show a single, sharp peak with a consistent area in all samples. Degradation is indicated by:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
Trustworthiness: This self-validating system provides definitive proof of stability (or instability) under your specific conditions. The appearance of new peaks on the chromatogram is direct evidence of degradation, allowing you to establish a reliable shelf-life and avoid compromised experiments.
pH effects on the fluorescence of 4-Hydroxy-8-methoxyquinoline chelates
Technical Support Center: 4-Hydroxy-8-methoxyquinoline Chelates
A Senior Application Scientist's Guide to Navigating pH Effects on Fluorescence
Welcome to the technical support guide for this compound and its fluorescent chelates. As a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold, this molecule is a powerful tool for developing fluorescent probes and materials. However, its photophysical properties, and those of its metal chelates, are exquisitely sensitive to pH. This sensitivity is a double-edged sword: it allows for the creation of pH-responsive systems but can also be a significant source of experimental variability and frustration.
This guide is structured from a problem-solving perspective. It moves beyond simple protocols to explain the fundamental principles governing the system's behavior. By understanding the "why," you will be better equipped to design robust experiments, troubleshoot unexpected results, and unlock the full potential of these versatile fluorophores.
Fundamental Principles: The pH-Fluorescence Nexus
The fluorescence of a this compound chelate is not a property of the ligand or the metal ion alone, but of the complex they form. The stability and structure of this complex are directly dictated by the pH of the medium. This is due to two primary pH-dependent equilibria:
-
Ligand Protonation/Deprotonation: The 4-hydroxyquinoline scaffold has two key ionizable sites: the phenolic hydroxyl group (-OH) and the quinoline nitrogen atom (N).
-
In strongly acidic solutions (low pH): The nitrogen atom is protonated, forming a cationic species (H₂L⁺).
-
In neutral to moderately acidic solutions (mid-pH): The molecule exists predominantly in its neutral form (HL).
-
In basic solutions (high pH): The hydroxyl group deprotonates, forming an anionic species (L⁻). It is this anionic form that is typically the most effective chelator for metal ions.[1][2]
-
-
Metal Ion Hydrolysis: At higher pH values, metal ions themselves can react with hydroxide ions (OH⁻) in the solution to form non-fluorescent or insoluble metal hydroxo complexes (e.g., M(OH)ₓ). This process competes with the desired chelation by the ligand.[3]
The optimal pH for strong fluorescence is therefore a delicate balance: the pH must be high enough to ensure a sufficient concentration of the deprotonated, chelating ligand (L⁻), but not so high that the metal ion precipitates as a hydroxide.[3]
The diagram below illustrates the critical pH-dependent species that influence chelate formation and fluorescence.
Caption: pH-dependent species of the ligand and their role in chelation.
Troubleshooting Guide
This section addresses common problems encountered during fluorescence measurements of this compound chelates.
Question 1: Why is my fluorescence signal extremely weak or completely absent?
-
Answer: This is the most common issue and can stem from several sources, primarily related to pH and chelate formation.
-
Incorrect pH: The pH of your solution may be outside the optimal range for chelate formation. In highly acidic media, the ligand's nitrogen is protonated, preventing chelation. In highly basic media, the metal ion may precipitate as a hydroxide.[3]
-
Solution: Systematically measure the fluorescence intensity of your sample across a range of pH values (e.g., from pH 3 to 11) to determine the optimal pH for your specific metal-ligand system.
-
-
Excited-State Proton Transfer (ESPT): The unchelated this compound ligand is itself weakly fluorescent. This is due to an ultrafast process where the excited molecule transfers a proton from the hydroxyl group to the quinoline nitrogen, providing a rapid non-radiative decay pathway that quenches fluorescence.[4][5][6] Chelation with a metal ion blocks this pathway, "turning on" the fluorescence.[1][6] If the chelate has dissociated or not formed, you will only observe the weak ligand fluorescence.
-
Solution: Confirm chelate formation using UV-Vis absorption spectroscopy. Chelation typically results in a noticeable red-shift in the absorption maximum compared to the free ligand.
-
-
Quenching by Metal Ion: Some transition metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺) are known to quench fluorescence through various mechanisms, even when they form complexes.[2][3]
-
Solution: If you are working with these metals, weak fluorescence may be inherent to the system. Ensure your instrument's sensitivity is maximized. For analytical applications, consider an alternative signaling strategy.
-
-
Incorrect Wavelengths: Ensure you are using the correct excitation (λ_ex) and emission (λ_em) wavelengths for the chelate, not the free ligand. These can shift significantly upon complexation.
-
Solution: After confirming the optimal pH, perform an excitation scan (while monitoring the expected emission wavelength) and an emission scan (while exciting at the expected excitation wavelength) to find the true spectral maxima.
-
-
Question 2: My fluorescence readings are inconsistent and not reproducible. What's going on?
-
Answer: Reproducibility issues often point to inadequate control over experimental variables.
-
Poor Buffer Capacity: Your buffer may not be effective at the target pH, leading to significant pH shifts when the sample is added. This is especially true if your sample itself is acidic or basic.
-
Solution: Choose a buffer system with a pKa value within ±1 unit of your target pH. Verify the final pH of the solution after all components (buffer, ligand, metal ion) have been added. See the protocols section for a list of common buffers.
-
-
Photobleaching: Prolonged exposure of the sample to the high-intensity excitation light can cause photochemical degradation of the fluorophore, leading to a decrease in signal over time.
-
Solution: Minimize exposure time. Use the lowest excitation intensity and narrowest slit widths that provide an adequate signal. Acquire data efficiently and keep the shutter closed when not measuring.
-
-
Temperature Fluctuations: Fluorescence is sensitive to temperature. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay rates.
-
Solution: Use a temperature-controlled cuvette holder to ensure all measurements (including blanks and standards) are performed at the same temperature.
-
-
Question 3: The position of my emission peak (λ_em) has shifted unexpectedly. Why?
-
Answer: A shift in the emission maximum indicates a change in the chemical environment of the fluorophore or the presence of a different emitting species.
-
Incomplete Chelation or Multiple Species: If chelation is incomplete, or if multiple stoichiometric complexes can form (e.g., 1:1 and 1:2 metal-to-ligand), you may observe a broad or shifted emission peak that is a composite of signals from different species in solution.
-
Solution: This is again often pH-dependent. Analyze the emission spectra at different pH values. You may also need to adjust the metal-to-ligand concentration ratio to favor the formation of a single, desired complex.
-
-
Solvent Polarity (Solvatochromism): While less common in a single experiment, changing the solvent composition can significantly shift emission spectra.
-
Solution: Maintain a consistent solvent system throughout your experiments. Be aware that adding stock solutions in different solvents (e.g., a ligand in DMSO added to an aqueous buffer) can alter the overall solvent polarity.
-
-
Question 4: My fluorescence intensity stops increasing, or even decreases, at high concentrations of my chelate. Is this normal?
-
Answer: Yes, this is a well-known phenomenon called the inner filter effect.
-
Inner Filter Effect: At high concentrations, the sample absorbs a significant fraction of the excitation light before it can penetrate the full width of the cuvette. Additionally, emitted light can be re-absorbed by other fluorophore molecules in the solution.[7][8] Both effects lead to a non-linear, and eventually decreasing, relationship between concentration and measured fluorescence.
-
Solution: This is a fundamental limitation of fluorescence spectroscopy. For quantitative analysis, you must work in a concentration range where absorbance is low. A good rule of thumb is to keep the maximum absorbance of your sample below 0.1 AU to ensure a linear response.[7] Dilute your samples accordingly.
-
-
Frequently Asked Questions (FAQs)
Q: How do I determine the optimal pH for a new this compound metal chelate? A: Prepare a series of identical samples containing the ligand and metal ion in a suitable buffer across a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10). Measure the fluorescence intensity of each sample under identical instrument settings. Plot the fluorescence intensity versus pH; the peak of this curve represents the optimal pH for your system.
Q: What is the best buffer to use for my experiments? A: The ideal buffer should be transparent at your excitation and emission wavelengths, not interact with your metal ion or ligand, and have a pKa close to your target pH. Avoid phosphate or citrate buffers if you suspect they might chelate your metal ion of interest. Good starting points include:
-
Acetate: pH 4-5.5
-
MES: pH 5.5-6.7
-
PIPES: pH 6.1-7.5
-
HEPES: pH 7.0-8.0
-
Tris: pH 7.5-9.0
-
CHES: pH 8.6-10.0
Q: My blank solution (buffer + ligand, no metal) is fluorescent. What does this mean? A: As mentioned, the free ligand has some weak intrinsic fluorescence. This is your background signal. However, if this signal is unusually high, it may indicate the presence of contaminating fluorescent metal ions (like Zn²⁺ or Al³⁺) in your buffer or water. Use high-purity water (Milli-Q or equivalent) and analytical grade buffer reagents. You can also treat your buffer with a chelating resin like Chelex 100 to remove trace metal contamination.
Q: How does temperature affect the stability and fluorescence of the chelates? A: Temperature can affect both the thermodynamics of chelate formation (the stability constant, K) and the fluorescence quantum yield. Generally, higher temperatures decrease fluorescence intensity. For robust and comparable results, all experiments should be conducted at a constant, controlled temperature.
Experimental Protocols & Workflows
Protocol 1: Standard Workflow for pH-Dependent Fluorescence Analysis
This protocol outlines the steps for systematically characterizing the effect of pH on your chelate's fluorescence.
Caption: A systematic workflow for characterizing pH effects.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare an aqueous stock solution of the metal salt of interest (e.g., ZnCl₂, Al(NO₃)₃).
-
Prepare a set of 0.5 M or 1.0 M buffer stock solutions covering a wide pH range.
-
-
Preliminary UV-Vis Scan (Optional but Recommended):
-
Prepare two samples at the expected optimal pH: one with only the ligand and one with the ligand and metal ion.
-
Acquire the UV-Vis absorption spectra. A shift in the absorption maximum upon adding the metal confirms complexation.
-
Use the absorbance value to ensure your final fluorescence samples will have an absorbance < 0.1 to avoid the inner filter effect.[8]
-
-
pH Series Sample Preparation:
-
In a series of fluorescence cuvettes, add the appropriate buffer for each desired pH value.
-
Add high-purity water, followed by the ligand stock solution, and mix gently.
-
Initiate the reaction by adding the metal salt stock solution to each cuvette. The final volume and concentrations should be identical across all samples.
-
Allow the samples to equilibrate for a set period (e.g., 15 minutes) at a controlled temperature.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer based on literature values or your preliminary scans. Set appropriate slit widths (e.g., 5 nm for both excitation and emission is a good starting point).
-
For each pH point, first measure a "reagent blank" containing everything except the metal ion.
-
Measure the fluorescence emission spectrum of each sample in the pH series.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum.
-
Identify the maximum fluorescence intensity from each corrected spectrum.
-
Plot the maximum fluorescence intensity as a function of pH to identify the optimal pH range.
-
Data Presentation
The optimal pH and fluorescence characteristics are highly dependent on the specific metal ion being chelated. The following table provides a representative summary based on the known behavior of 8-hydroxyquinoline derivatives.
| Metal Ion | Typical Optimal pH Range | Common Observations & Potential Issues |
| Al³⁺ | 5.0 - 6.5 | Forms a very stable and highly fluorescent complex. Prone to hydrolysis above pH 7. |
| Zn²⁺ | 6.5 - 8.0 | Strong fluorescence. Less prone to hydrolysis than Al³⁺ but can precipitate at very high pH.[3] |
| Mg²⁺ | 8.0 - 10.0 | Forms fluorescent complexes, but generally requires a higher pH for deprotonation and chelation.[3] |
| Cd²⁺ | 6.0 - 7.5 | Forms a highly fluorescent complex, often more intense than other ions.[3] |
| Fe³⁺ / Cu²⁺ | Variable | Often form stable complexes but exhibit significant fluorescence quenching. Not ideal for fluorescence-based detection. |
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline | MDPI [mdpi.com]
- 6. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. vernier.com [vernier.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Troubleshooting Low Sensitivity in 4-Hydroxy-8-methoxyquinoline Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low sensitivity issues encountered in assays utilizing 4-Hydroxy-8-methoxyquinoline and its derivatives. The following question-and-answer format is designed to directly address and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a weak or no fluorescent signal from my this compound probe. What are the primary causes and how can I resolve this?
Low or absent fluorescence is a critical issue that can stem from several factors, ranging from the integrity of the compound to the assay conditions.
Causality: The fluorescence of quinoline derivatives is highly dependent on their chemical environment and structural integrity. The protonation state of the quinoline nitrogen and the hydroxyl group, influenced by pH, can significantly impact fluorescence.[1][2][3] Furthermore, the inherent quantum yield of the probe and its stability are critical for a robust signal.
Troubleshooting Workflow:
A troubleshooting workflow for addressing low or no signal in this compound assays.
Step-by-Step Protocol:
-
Verify Compound Integrity:
-
Solubility Check: Visually inspect your solutions for any precipitation. This compound is a solid, and its solubility can be limited in certain aqueous buffers.[4] If precipitation is observed, consider gentle warming or sonication, and always filter-sterilize after dissolution.[5]
-
Compound Stability: Quinoline derivatives can be sensitive to degradation from light, temperature, and oxygen.[6] It is recommended to prepare fresh stock solutions and store them protected from light at an appropriate temperature.[6]
-
-
Optimize Assay Conditions:
-
pH Optimization: The fluorescence of hydroxyquinolines is often highly pH-dependent.[1][7][8][9] The protonation state of the heterocyclic nitrogen and the hydroxyl group can dramatically alter the electronic properties and, consequently, the fluorescence quantum yield.[3] Perform a pH titration of your assay buffer to determine the optimal pH for maximal fluorescence.
-
Wavelength Verification: Ensure you are using the optimal excitation and emission wavelengths for your specific this compound derivative in your experimental buffer system. These can shift based on solvent polarity and binding state.[1]
-
-
Investigate Quenching:
Q2: My assay results are inconsistent and not reproducible. What could be the cause?
Inconsistent results are often a sign of instability in one or more components of the assay system or variability in the experimental procedure.
Causality: The stability of quinoline compounds can be pH-dependent, leading to degradation over the course of an experiment if the buffer capacity is insufficient.[11] Additionally, temperature and incubation time fluctuations can significantly impact reaction rates and binding equilibria.[12][13]
Troubleshooting Table: Inconsistent Results
| Potential Cause | Recommended Action | Scientific Rationale |
| Compound Degradation | Prepare fresh solutions for each experiment. Protect solutions from light. | Quinoline derivatives can be susceptible to photobleaching and degradation in solution.[1][6] |
| pH Instability | Ensure the buffer system has adequate capacity to maintain the target pH throughout the experiment. | The protonation state of this compound is critical for its fluorescent properties and can change with pH fluctuations.[2][3] |
| Temperature Fluctuations | Use a temperature-controlled incubator and plate reader. Allow all reagents to equilibrate to the assay temperature before use. | Binding kinetics and enzyme activity are highly sensitive to temperature changes.[13][14][15] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for precise timing of reagent additions. | For kinetic assays, precise timing is crucial. For endpoint assays, ensure equilibrium has been reached.[16] |
Experimental Protocol: Assessing Compound Stability in Assay Media
-
Prepare a solution of this compound in your assay medium at the working concentration.
-
Divide the solution into multiple aliquots.
-
Measure the fluorescence intensity of one aliquot immediately (T=0).
-
Store the remaining aliquots under the same conditions as your experiment (e.g., at 37°C in a plate reader).
-
Measure the fluorescence intensity of the aliquots at various time points (e.g., 1, 2, 4, and 8 hours).
-
A significant decrease in fluorescence over time indicates compound instability in the assay medium.[5]
Q3: I'm observing high background fluorescence in my assay. How can I reduce it?
High background can mask the specific signal from your probe, leading to low sensitivity and a poor signal-to-noise ratio.
Causality: Background fluorescence can originate from several sources, including the intrinsic fluorescence of your test compounds (autofluorescence), fluorescent impurities in your reagents or solvents, and non-specific binding of the probe.[10][11]
Logical Diagram for Diagnosing High Background:
A decision tree to identify the source of high background fluorescence.
Strategies to Reduce High Background:
-
Use High-Purity Reagents: Ensure all buffer components and solvents are of high purity and, if possible, designated as "fluorescence-free."[17]
-
Screen for Autofluorescence: Run a control plate with your test compounds in the assay buffer without the this compound probe to identify autofluorescent compounds.[10][11] If a compound is intrinsically fluorescent at your assay wavelengths, consider using a non-fluorescent, orthogonal assay method for confirmation.[10]
-
Optimize Probe Concentration: Use the lowest concentration of the this compound probe that still provides a robust signal. This will minimize background from the probe itself.
-
Incorporate Wash Steps: If your assay format allows, introducing wash steps after incubation can help remove unbound probe and reduce background.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of temperature on the extrinsic incubation period of Zika virus in Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Hydroxy-8-methoxyquinoline
Welcome to the technical support guide for the synthesis of 4-Hydroxy-8-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring higher yields and purity.
Introduction: The Gould-Jacobs Pathway
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves the condensation of an appropriately substituted aniline—in this case, 2-methoxyaniline—with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). The resulting intermediate undergoes a high-temperature thermal cyclization, followed by saponification and decarboxylation to yield the final product.[2][4]
While the Gould-Jacobs reaction is a powerful tool, its high-temperature requirements and multi-step nature can lead to several predictable side reactions. This guide will address these issues in a practical, question-and-answer format.
Core Reaction Pathway: Gould-Jacobs Synthesis
The overall workflow for the synthesis is illustrated below. Understanding the main pathway is crucial for diagnosing deviations and side reactions.
Caption: Overall workflow of the Gould-Jacobs synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My thermal cyclization is not proceeding, or the yield is extremely low. What's going wrong?
A: This is the most common issue in the Gould-Jacobs reaction and is almost always related to insufficient reaction temperature. The intramolecular cyclization of the intermediate, diethyl (2-methoxyphenylamino)methylenemalonate, requires a significant energy input to overcome the activation barrier.[5][6]
Primary Cause: Failure to reach and maintain the required cyclization temperature, which is typically above 250 °C.[6]
Side Reaction Spotlight: Incomplete Cyclization
If the temperature is too low, the reaction stalls after the initial condensation, leaving the uncyclized intermediate as the major component in your reaction mixture.[5]
Caption: The critical temperature fork in the cyclization step.
Troubleshooting Protocol:
-
Solvent Selection: Use a high-boiling point, inert solvent. The most common and effective choices are diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C). These solvents act as a heat-transfer medium, ensuring a stable and uniform high temperature.
-
Temperature Monitoring: Ensure your reaction monitoring setup is accurate. Use a high-temperature thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.
-
Microwave Synthesis: For rapid and efficient heating, consider microwave-assisted synthesis. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[5][7]
| Heating Method | Typical Temperature (°C) | Typical Time | Common Issues |
| Conventional (Oil Bath) | 250 - 260 | 30 - 60 min | Difficult to maintain uniform temperature; potential for localized charring. |
| Microwave Irradiation | 250 - 300 | 5 - 20 min | Requires specialized equipment; pressure can build up.[5] |
Q2: I've isolated my product, but it's contaminated with the starting 3-carboethoxyquinoline intermediate. Why did the final steps fail?
A: This indicates incomplete saponification (hydrolysis) of the ethyl ester or incomplete decarboxylation. Both steps are necessary to arrive at the final product.[1][2]
Side Reaction Spotlight: Incomplete Hydrolysis/Decarboxylation
The presence of ethyl this compound-3-carboxylate or its corresponding carboxylic acid in the final product points to a process failure in the final two stages.
Troubleshooting Protocol:
-
Saponification (Ester Hydrolysis):
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Time & Temperature: The hydrolysis typically requires refluxing for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. A good solvent system for TLC might be Ethyl Acetate/Hexane.
-
-
Decarboxylation:
-
Acidification: After saponification and cooling, the reaction mixture must be carefully acidified. This protonates the carboxylate, forming the carboxylic acid intermediate which is then susceptible to decarboxylation upon heating.
-
Heating: Decarboxylation is not always spontaneous and often requires heating the acidified mixture. This can be done in the same high-boiling solvent. The evolution of CO₂ gas is a clear indicator that the reaction is proceeding.
-
References
Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxy-8-methoxyquinoline Metal Complexes
Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline and its metal complexes. As a Senior Application Scientist, I understand that navigating the experimental intricacies of these compounds can be challenging, with solubility being a primary hurdle. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome these issues, ensuring the integrity and success of your research.
The poor solubility of these complexes often stems from the hydrophobic nature of the quinoline core and strong intermolecular forces within the crystal lattice.[1] However, with a systematic approach, these challenges can be effectively managed.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My newly synthesized this compound metal complex won't dissolve in standard organic solvents. Where do I start?
A1: Initial solvent screening is critical. The solubility of metal complexes is highly dependent on the polarity of the solvent and its ability to interact with both the organic ligand and the metal center.[2][3] A common mistake is not exploring a sufficiently broad range of solvents.
Causality: The principle of "like dissolves like" is a good starting point.[3] The this compound ligand has both aromatic (non-polar) and heteroatomic (polar) features. The overall polarity of the final metal complex can be difficult to predict and is influenced by the metal ion and the complex's geometry. Therefore, a systematic screening approach is the most effective strategy. Highly polar, coordinating solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective because they can interact strongly with the metal center, helping to break down the crystal lattice.[2][3]
Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of your complex into several separate vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent to each vial, starting with less polar options and moving to more polar ones.
-
Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution. If not fully dissolved, sonication for 5-10 minutes can help break up aggregates.[4]
-
Incremental Addition: If the complex has not dissolved, add another 100 µL of the solvent and repeat the agitation/sonication step. Continue this process up to a total volume of 1 mL.
-
Documentation: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) and calculate an estimated concentration if dissolution is achieved.
Data Presentation: Recommended Solvents for Initial Screening
| Solvent | Polarity Index | Typical Use Cases & Notes |
| Toluene | 2.4 | Good for complexes with large, non-polar organic character. |
| Dichloromethane (DCM) | 3.1 | A versatile solvent for a wide range of organic-soluble complexes. |
| Tetrahydrofuran (THF) | 4.0 | A good intermediate polarity solvent; can coordinate with some metals. |
| Acetonitrile | 5.8 | A polar aprotic solvent; can be a good ligand and may replace original ligands.[3] |
| Ethanol / Methanol | 4.3 / 5.1 | Polar protic solvents; useful but can participate in ligand exchange. |
| Dimethylformamide (DMF) | 6.4 | Highly polar; excellent for many metal complexes but has a high boiling point.[3] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very high polarity; often the solvent of last resort. Can be difficult to remove.[2][3] |
Q2: My complex dissolved in an organic solvent, but precipitated when I added it to an aqueous buffer for my biological assay. How can I fix this?
A2: This is a classic solubility crash due to a drastic change in solvent polarity. To maintain solubility in aqueous media, you need to employ specific formulation strategies. The most common and effective methods are pH adjustment and co-solvency.[1][5]
Strategy 1: pH Adjustment
Causality: The solubility of metal complexes is often highly dependent on pH.[6][7] The this compound ligand has a phenolic hydroxyl group and a quinoline nitrogen, both of which can be protonated or deprotonated depending on the pH. Changes in pH can alter the overall charge of the complex, influencing its interaction with the polar water molecules.[8][9] For many metal hydroxides, increasing acidity (lowering pH) increases solubility.[9]
Protocol: pH Optimization Study
-
Stock Solution: Prepare a concentrated stock solution of your complex in a suitable water-miscible organic solvent like DMSO or ethanol (e.g., 10-20 mM).
-
Buffer Series: Prepare a series of buffers covering a relevant pH range (e.g., pH 5.0 to 9.0). Common biological buffers include MES (pH 5.5-6.7), Phosphate (pH 6.0-8.0), and HEPES (pH 7.0-8.0).
-
Test Dilution: In separate microcentrifuge tubes, add a small volume of your stock solution to a larger volume of each buffer to achieve the final desired concentration. For example, add 5 µL of a 10 mM stock to 995 µL of buffer for a final concentration of 50 µM.
-
Incubation & Observation: Gently mix and incubate the solutions at the experimental temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Quantification (Optional): Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant using UV-Vis spectroscopy at a wavelength where the complex absorbs to quantify the amount remaining in solution.
Strategy 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules, preventing them from precipitating out of the solution.[11] Common co-solvents used in preclinical studies include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[5]
Visualization: Co-Solvency Workflow
Caption: Workflow for optimizing a co-solvent system.
Protocol: Co-solvent Screening
-
Determine Assay Tolerance: First, determine the maximum percentage of co-solvent your biological assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). This is often between 0.1% and 5%.[10]
-
Prepare Stock: Prepare a high-concentration stock solution of your complex in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).
-
Screening: Prepare a series of dilutions in your aqueous buffer to achieve the final desired complex concentration, while varying the final co-solvent percentage within the tolerated range.
-
Analysis: Observe the solutions for precipitation as described in the pH optimization protocol. The goal is to find the lowest percentage of co-solvent that keeps your compound in solution.
| Sample | Final Complex Conc. | Stock (20mM in DMSO) | Buffer Volume | Final DMSO % |
| 1 | 50 µM | 2.5 µL | 997.5 µL | 0.25% |
| 2 | 50 µM | 5 µL | 995 µL | 0.5% |
| 3 | 50 µM | 10 µL | 990 µL | 1.0% |
| 4 | 50 µM | 25 µL | 975 µL | 2.5% |
Q3: I've tried pH adjustment and co-solvents, but I still have solubility issues or the required co-solvent concentration is toxic to my cells. What are my other options?
A3: For particularly challenging complexes, more advanced formulation techniques may be necessary. These methods involve creating molecular-level dispersions or encapsulations of your compound.
-
Surfactants: Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior.[5] Your poorly soluble complex can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous medium. Common non-ionic surfactants used in biological research include Tween® 80 and Solutol® HS-15.[5]
-
Cyclodextrin Complexation: Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic outer surface.[1][5] They can encapsulate hydrophobic "guest" molecules, like your metal complex, forming an inclusion complex that has significantly improved apparent water solubility.[5][12]
-
Ligand Modification: If you are in the synthesis and design phase, consider modifying the this compound ligand itself. Adding highly polar or ionizable functional groups (e.g., sulfonic acids, carboxylic acids, or short PEG chains) to the quinoline backbone can dramatically improve the aqueous solubility of the resulting metal complex.[2]
Visualization: Solubility Enhancement Strategy Selection
Caption: Decision workflow for selecting a solubility enhancement method.
Frequently Asked Questions (FAQs)
Q: Why are this compound metal complexes often poorly soluble? A: The core structure, quinoline, is an aromatic bicyclic system that is inherently hydrophobic.[1] While the hydroxyl and methoxy groups add some polarity, the overall molecule can be quite lipophilic. When chelated with a metal, these ligands form a neutral, rigid structure that can pack tightly into a crystal lattice. The energy required to break this lattice and solvate the individual complex molecules can be very high, leading to poor solubility in many solvents.[1]
Q: Does the choice of metal ion influence the solubility of the complex? A: Yes, significantly. The metal ion affects the geometry, charge, and overall stability of the complex. For example, a metal that forms an octahedral complex with two water molecules coordinated may have better aqueous solubility than one that forms a square planar, entirely neutral complex. The nature of the counter-ion used with the metal salt (e.g., chloride vs. perchlorate) can also impact the solubility of the final product.[2]
Q: Can I use heat to dissolve my complex? A: Heating can increase the rate of dissolution and the saturation solubility of a compound. However, it must be used with caution. Many metal complexes are susceptible to thermal degradation or ligand exchange, especially in coordinating solvents like DMSO or methanol.[3] Always perform a small-scale test and check for compound stability (e.g., by TLC or LC-MS) after heating.
Q: Are there any risks associated with using solubility enhancers in biological assays? A: Absolutely. Co-solvents like DMSO can have direct effects on cell membranes and protein function, even at low concentrations.[5] Surfactants can lyse cells at concentrations above their critical micelle concentration (CMC). Buffers and pH changes can alter cellular processes. It is crucial to run parallel controls containing the vehicle (buffer + co-solvent/enhancer at the same concentration) without your test compound to ensure that the observed biological effects are from your complex and not the formulation itself.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. fiveable.me [fiveable.me]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
Reducing background fluorescence in 4-Hydroxy-8-methoxyquinoline experiments
Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence experiments?
This compound is a derivative of quinoline, a class of heterocyclic aromatic compounds known for their fluorescent properties.[1][2] The quinoline scaffold's extended π-electron system can absorb and emit light, making it a valuable tool in various fluorescence-based assays.[3] Its utility is further enhanced by the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, which can influence its photophysical properties and interactions with its environment.[1][4] These compounds are often employed as fluorescent probes for detecting metal ions or as structural motifs in pharmacologically active agents.[2][5]
Q2: My quinoline compound appears to be active in multiple, unrelated assays. What could be the reason?
This is a common characteristic of Pan-Assay Interference Compounds (PAINS).[3] These compounds can interfere with assays through various mechanisms, including autofluorescence, fluorescence quenching, or aggregation, leading to false-positive results.[6][7] It is crucial to perform counter-screens and orthogonal assays to rule out such artifacts early in the drug discovery process.[8][9]
Q3: What are the typical sources of high background fluorescence in my experiments?
High background fluorescence can originate from several sources:[3]
-
Autofluorescence of the Test Compound: Quinoline derivatives themselves can be inherently fluorescent.[3]
-
Reagents and Buffers: Components of your assay buffer, such as phenol red, or impurities in reagents can contribute to the background signal.[10]
-
Assay Vessel: The type of microplate used can be a significant source of background. Plastic-bottom plates, for instance, can be highly fluorescent.[11][12]
-
Cellular Components: In cell-based assays, endogenous molecules like NADH and riboflavin can autofluoresce.[3]
-
Instrumentation: Incorrect settings on the fluorescence reader, such as excessively high gain, can amplify background noise.[11]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly diminish the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. This section provides a systematic approach to identifying and mitigating the sources of unwanted background signals.
Issue 1: Characterizing Autofluorescence of this compound
The first step in troubleshooting is to determine if your this compound compound is contributing to the background signal.
Protocol 1: Measuring Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound
-
Assay Buffer
-
Black, clear-bottom 96- or 384-well plates[11]
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of your this compound compound in the assay buffer.
-
Dispense the dilutions into the wells of the microplate.
-
Include control wells containing only the assay buffer to serve as a blank.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to match that of your primary assay's fluorophore.
-
Measure the emission across a range of wavelengths to determine if there is any overlap with your assay's emission spectrum.[3]
Interpretation of Results: A significant fluorescence signal from the wells containing only your compound indicates that it is autofluorescent under the assay conditions.
Issue 2: Optimizing Assay Conditions to Minimize Background
Once you have characterized the autofluorescence of your compound, you can take steps to minimize its impact and that of other background sources.
Table 1: Strategies for Minimizing Background Fluorescence
| Strategy | Rationale | Recommendations |
| Buffer and Media Selection | Components in the buffer or cell culture media can be fluorescent. | Use phenol red-free media for cell-based assays.[10] Ensure all reagents are of high purity to avoid fluorescent contaminants.[11] |
| Solvent Effects (Solvatochromism) | The polarity of the solvent can significantly affect the fluorescence properties of quinoline derivatives.[13][14] | Test a range of solvents with varying polarities to find one that minimizes the background fluorescence of your compound while maintaining the signal from your assay fluorophore.[15] |
| pH Optimization | The protonation state of the quinoline nitrogen and the hydroxyl group can influence fluorescence.[16] | Perform a pH titration of your assay buffer to identify a pH that selectively enhances the signal of your probe while minimizing the background from your compound.[17] |
| Assay Plate Selection | The material of the assay plate can be a major source of background fluorescence. | Use black-walled, clear-bottom plates to reduce stray light and background from the plate itself.[11] If imaging, consider using glass-bottom vessels instead of plastic.[12] |
| Washing Steps | Inadequate washing can leave behind unbound fluorescent molecules. | After staining, wash your sample 2-3 times with a buffered saline solution like PBS to remove any unbound fluorophores.[12][18] |
Workflow for Optimizing Assay Conditions
Caption: A systematic workflow for troubleshooting high background fluorescence.
Advanced Troubleshooting and Data Correction
In some cases, optimizing the experimental conditions may not be sufficient to eliminate background fluorescence entirely. The following strategies can be employed for data correction.
Technique 1: Background Subtraction
A straightforward method to correct for background fluorescence is to subtract it from your experimental measurements.
Procedure:
-
Blank Measurement: Measure the fluorescence intensity from a well containing all assay components except your analyte of interest (or your primary fluorophore). This will give you a baseline background value.[19]
-
Compound-Only Control: Measure the fluorescence from a well containing only your this compound compound at the same concentration as in your experimental wells.[12]
-
Subtraction: Subtract the average intensity of the appropriate blank/control from your experimental wells.[3][19]
Technique 2: Spectral Unmixing
If your imaging system has spectral detection capabilities, you can computationally separate the emission spectra of your this compound compound and your assay fluorophore.[3]
Protocol 2: Spectral Unmixing
Objective: To digitally separate overlapping fluorescence signals.
Materials:
-
Microscope with spectral imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire Reference Spectra:
-
Image a sample containing only your this compound compound to obtain its autofluorescence spectrum.
-
Image an unstained sample to capture the endogenous autofluorescence spectrum.[3]
-
-
Image Experimental Sample: Acquire an image of your fully stained experimental sample using the same settings.
-
Perform Linear Unmixing: Use the appropriate software to apply a linear unmixing algorithm, providing the reference spectra you collected.[3]
Understanding the Chemistry: Factors Influencing Fluorescence
A deeper understanding of the chemical principles governing the fluorescence of this compound can aid in troubleshooting.
1. Solvatochromism: The polarity of the solvent can alter the energy gap between the ground and excited states of a fluorophore, leading to shifts in the absorption and emission spectra.[13] For quinoline derivatives, increasing solvent polarity can sometimes lead to a red-shift (bathochromic shift) in the emission spectrum.[15]
2. pH Effects: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which often leads to an enhancement of fluorescence.[20][16][21] The phenolic hydroxyl group can be deprotonated in basic media, which can also alter the fluorescence properties.
3. Quenching: This process leads to a decrease in fluorescence intensity. It can occur through various mechanisms, including interactions with other molecules in the solution (e.g., heavy atoms, certain metal ions) or self-quenching at high concentrations.[22][23]
Diagram of Key Influencing Factors
Caption: Environmental factors affecting the fluorescence of this compound.
By systematically addressing these potential issues and understanding the underlying chemical principles, you can significantly reduce background fluorescence and improve the quality and reliability of your experimental data.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Solvatochromism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. goums.ac.ir [goums.ac.ir]
- 16. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Effect of solvent polarity on 4-Hydroxy-8-methoxyquinoline fluorescence
Welcome to the technical support guide for researchers utilizing 4-Hydroxy-8-methoxyquinoline. This document is designed to provide in-depth technical guidance, troubleshooting, and field-proven insights into the effects of solvent polarity on the fluorescence properties of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, interpret your data accurately, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is solvatochromism and why is it significant for this compound?
A1: Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent it is dissolved in.[1] This occurs because the solvent molecules interact differently with the ground and excited electronic states of the solute molecule.
For this compound, this effect is particularly pronounced. The molecule possesses both a hydrogen-bond donating hydroxyl (-OH) group and a hydrogen-bond accepting nitrogen atom within the quinoline ring. Upon photoexcitation, the electron density distribution changes, typically making the excited state (S₁) more polar than the ground state (S₀). Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for fluorescence emission.[2] This results in a bathochromic (red) shift , meaning the emission peak moves to a longer wavelength as solvent polarity increases.[1] Understanding this behavior is crucial for applications in environmental sensing, drug-binding studies, and materials science, as the fluorescence signal becomes a direct readout of the local microenvironment's polarity.
Q2: How do the hydroxyl and methoxy groups influence the fluorescence of this molecule?
A2: The hydroxyl (-OH) and methoxy (-OCH₃) groups are critical modulators of the molecule's photophysical properties.
-
4-Hydroxy Group: The acidic proton on the hydroxyl group can participate in hydrogen bonding with the solvent. More importantly, upon excitation, the acidity of this proton increases, while the basicity of the quinoline nitrogen also increases. This creates the potential for Excited-State Intramolecular Proton Transfer (ESIPT) , where the proton transfers from the oxygen to the nitrogen.[3] This process forms a transient keto-tautomer which has a distinct, significantly red-shifted emission. The extent to which ESIPT occurs is highly dependent on the solvent's ability to mediate this proton transfer. In many hydroxyquinolines, this process can lead to dual fluorescence or a very large Stokes shift.
-
8-Methoxy Group: The methoxy group is an electron-donating group that influences the overall electron density of the quinoline ring system. Its primary role is to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby fine-tuning the absorption and emission wavelengths.
Q3: I observe a significant decrease in fluorescence intensity in protic solvents like water or ethanol. What is the mechanism behind this?
A3: This is a common and important observation for hydroxyquinolines. The quenching of fluorescence in protic (hydrogen-bond donating) solvents is often attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding. Protic solvents can form strong hydrogen bonds with both the hydroxyl group and the quinoline nitrogen. This interaction can promote alternative de-excitation pathways, such as internal conversion or intersystem crossing, that compete with fluorescence. In the case of 8-hydroxyquinoline, its fluorescence is known to be very weak in water and alkanes due to the formation of non-fluorescent tautomers or dimers.[3] The solvent molecules can form a "bridge" or network that facilitates proton transfer, which can lead to non-emissive species.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My fluorescence signal is weak or completely absent.
-
Question: I've dissolved my this compound, but the fluorescence is much weaker than expected, or I see no signal at all. What should I check first?
-
Answer & Causality:
-
Compound Integrity & Concentration: Ensure your compound has not degraded. Prepare a fresh stock solution. At very high concentrations (>10⁻⁵ M), you may encounter aggregation-caused quenching (ACQ), where molecules clump together, providing a non-radiative pathway for de-excitation. Conversely, your concentration may be too low for your instrument's sensitivity.
-
Solvent Choice: As discussed, protic solvents like water and methanol can significantly quench fluorescence. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) often yield higher quantum yields for related compounds like 8-hydroxyquinoline.
-
Presence of Quenchers: Dissolved oxygen is a notorious quencher of fluorescence. Degassing your solvent by bubbling with nitrogen or argon can often improve signal intensity. Additionally, trace impurities, particularly heavy metal ions from glassware or reagents, can act as efficient quenchers.
-
Incorrect Wavelengths: Ensure you are exciting the molecule at its absorption maximum (λ_abs) and monitoring a sufficiently wide emission window. Always run a full excitation and emission scan in a new solvent to determine the optimal wavelengths.
-
Issue 2: The position of my emission peak (λ_em) is not where I expected it.
-
Question: I prepared my sample in a new solvent, and the emission maximum has shifted by 20-50 nm. Is this an error?
-
Answer & Causality:
-
Solvatochromic Shift (Expected Behavior): This is likely not an error but the expected solvatochromic effect. As explained in FAQ Q1, the emission peak of this compound is highly sensitive to solvent polarity. A shift to longer wavelengths (red-shift) is expected as you move from a non-polar solvent (e.g., cyclohexane) to a highly polar one (e.g., acetonitrile, DMSO).[4] This shift directly reflects the stabilization of the excited state by the polar solvent molecules.
-
pH Changes: The protonation state of the molecule dramatically affects its electronic structure and thus its fluorescence. If your solvent is acidic, the quinoline nitrogen may become protonated, leading to a blue-shift. If it's basic, the hydroxyl group may be deprotonated, causing a red-shift. Ensure your solvents are neutral or use a buffered system if pH control is critical.
-
Issue 3: My fluorescence intensity is decreasing rapidly during measurement.
-
Question: When I expose my sample to the excitation light in the fluorometer, the signal starts high but then quickly drops. What is happening?
-
Answer & Causality:
-
Photobleaching: This is the most likely cause. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Hydroxyquinolines, like many organic fluorophores, are susceptible to this.
-
Solution: Reduce the excitation intensity by narrowing the slit width or using a neutral density filter. Minimize the sample's exposure time to the light source. Ensure the solution is deoxygenated, as oxygen can accelerate photobleaching.
-
Issue 4: I am seeing two emission peaks instead of one.
-
Question: My emission spectrum shows a primary peak and a smaller, significantly red-shifted shoulder or peak. What could this be?
-
Answer & Causality:
-
Excited-State Proton Transfer (ESIPT): This is a plausible explanation. The normal emission comes from the locally excited (enol) form. If ESIPT occurs, the resulting keto-tautomer will emit at a much longer wavelength. The presence of two peaks suggests that both species are emitting, indicating an equilibrium in the excited state. This phenomenon is highly sensitive to the solvent environment, particularly its hydrogen-bonding capabilities.
-
Aggregate/Excimer Formation: At higher concentrations, molecules can form excited-state dimers called excimers, which emit at longer, broader wavelengths than the monomer. To check for this, acquire spectra at several dilutions. If the red-shifted peak diminishes relative to the primary peak upon dilution, aggregation is the likely cause.
-
Data Presentation
Table 1: Representative Photophysical Data of a Structural Analog (8-Hydroxyquinoline) in Various Solvents
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Dioxane | 36.0 | 315 | 340 | 2250 | 0.001 |
| Propanol | 50.7 | 315 | 340 | 2250 | 0.002 |
| Acetonitrile | 45.6 | 315 | 410 | 7250 | 0.012 |
| DMSO | 45.1 | 320 | 410 | 6750 | 0.020 |
| DMF | 43.2 | 320 | 410 | 6750 | 0.021 |
| Ethylene Glycol | 56.3 | 320 | 410 | 6750 | 0.008 |
Note: Data is for 8-Hydroxyquinoline and serves as a representative example. λ_abs and λ_em are absorption and emission maxima, respectively. E_T(30) is a common empirical scale of solvent polarity.
Visualized Mechanisms and Workflows
Experimental Protocols
Protocol 1: Measuring the Solvatochromic Shift of this compound
This protocol outlines the procedure for measuring the absorption and fluorescence spectra of this compound in a series of solvents to characterize its solvatochromic behavior.
1. Materials & Equipment:
-
This compound (solid)
-
High-purity solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, DMSO)
-
Class A volumetric flasks and micropipettes
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Step 1: Stock Solution Preparation
-
Accurately weigh a small amount of this compound.
-
Prepare a concentrated stock solution (e.g., 1 mM) in a solvent in which the compound is readily soluble, such as DMSO or ethanol. This minimizes weighing errors.
-
-
Step 2: Working Solution Preparation
-
For each solvent to be tested, prepare a dilute working solution from the stock solution. A final concentration in the range of 1-10 µM is typical.
-
For example, to make a 5 µM solution in a 5 mL volumetric flask, add 25 µL of the 1 mM stock solution and dilute to the mark with the target solvent.
-
Prepare a "blank" sample for each solvent, containing only the pure solvent.
-
-
Step 3: UV-Vis Absorbance Measurement
-
Using the spectrophotometer, first zero the instrument using the blank cuvette for each solvent.
-
Record the absorbance spectrum of each working solution (e.g., from 250 nm to 450 nm).
-
Crucial Check: The absorbance at the excitation wavelength you plan to use for fluorescence should be below 0.1 to avoid inner filter effects. Adjust concentration if necessary.
-
For each spectrum, identify and tabulate the wavelength of maximum absorbance (λ_abs).
-
-
Step 4: Fluorescence Measurement
-
Using the spectrofluorometer, set the excitation wavelength to the λ_abs determined in the previous step for that specific solvent.
-
Record the emission spectrum over an appropriate range (e.g., 350 nm to 650 nm). Set the excitation and emission slit widths to a suitable value (e.g., 5 nm) that provides good signal without excessive photobleaching.
-
For each spectrum, identify and tabulate the wavelength of maximum fluorescence emission (λ_em).
-
3. Data Analysis:
-
Tabulate the λ_abs and λ_em values for each solvent.
-
Calculate the Stokes shift in nanometers (λ_em - λ_abs) and in wavenumbers (cm⁻¹).
-
Plot the emission maximum (λ_em) or Stokes shift against a known solvent polarity scale (like the ET(30) scale) to visualize the solvatochromic trend.
References
Technical Support Center: Photostability and Degradation of 4-Hydroxy-8-methoxyquinoline
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Hydroxy-8-methoxyquinoline. While specific photostability data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of photochemistry, regulatory guidelines, and data from structurally related quinoline derivatives to provide a robust framework for your experimental design and troubleshooting. The information herein is intended to empower you to anticipate challenges, develop appropriate analytical methods, and ensure the integrity of your work. We will proceed from the foundational principles of photostability testing to specific, actionable troubleshooting advice, all grounded in scientific literature and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound, drawing parallels from related hydroxyquinoline and methoxyquinoline compounds.
Q1: What is the expected photosensitivity of this compound?
A: While direct data is limited, the quinoline scaffold is known to be photosensitive.[1] The presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position, both being electron-donating groups, can influence the electron density of the aromatic system and potentially increase its susceptibility to photo-oxidation. Compounds like 8-hydroxyquinoline are known to be light-sensitive, often indicated by a color change in solution upon exposure to light.[2] Therefore, it is prudent to assume that this compound is photosensitive and should be handled with appropriate precautions to protect it from light.
Q2: What are the likely degradation pathways for this compound upon exposure to light?
A: Based on studies of similar compounds, several degradation pathways can be hypothesized. Photo-oxidation is a primary mechanism, potentially leading to the formation of quinone-like structures, which could explain color changes in solution.[2] Other potential degradation pathways for quinoline derivatives include:
-
Hydroxylation: Addition of further hydroxyl groups to the aromatic rings.
-
Demethoxylation/Demethylation: Cleavage of the methoxy group at the 8-position.
-
Ring Opening: More extensive degradation can lead to the cleavage of the heterocyclic or benzene ring.
-
N-Oxidation: The nitrogen in the quinoline ring can be oxidized to form an N-oxide, as has been observed with hydroxychloroquine.[3]
The exact pathway will depend on the experimental conditions, such as the solvent, pH, and the presence of oxygen.[1]
Q3: How does pH influence the photodegradation of this compound?
A: The pH of the solution is a critical factor in the photodegradation of quinoline derivatives.[4] For this compound, the hydroxyl group can be deprotonated under basic conditions, and the quinoline nitrogen can be protonated under acidic conditions. These changes in ionization state can significantly alter the molecule's light absorption properties and its reactivity in the excited state, thus affecting the rate and pathway of photodegradation. For instance, the photodegradation of moxifloxacin, a fluoroquinolone, is significantly faster at acidic and alkaline pH compared to neutral pH.[1] It is therefore essential to control and monitor the pH during photostability studies.
Q4: What initial steps should I take to assess the photostability of this compound?
A: A forced degradation study is the recommended starting point. This involves exposing a solution of the compound to high-intensity light under controlled conditions. A dark control sample, protected from light but kept under the same temperature and atmospheric conditions, is crucial for differentiating between photodegradation and thermal degradation.[5] The study should be conducted in a chemically inert and transparent container. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for such studies.[2][5]
Q5: What analytical techniques are suitable for monitoring the photodegradation of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for this purpose.[6] The method must be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[3]
Part 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the photostability testing of this compound.
Guide 1: Inconsistent Results in Photostability Studies
-
Problem: High variability in the percentage of degradation between replicate experiments.
-
Potential Causes & Solutions:
-
Inconsistent Light Exposure: Ensure that the distance and orientation of the samples relative to the light source are identical for all experiments. Use a calibrated radiometer or lux meter to monitor the light intensity.[4]
-
Temperature Fluctuations: High-intensity lamps can generate heat. Monitor the temperature of the samples and use a temperature-controlled chamber. Include a dark control to assess thermal degradation.
-
Sample Preparation Variability: Ensure consistent preparation of solutions, including pH and concentration. Small variations in pH can significantly impact degradation rates.[1]
-
Oxygen Availability: The presence of oxygen can influence photo-oxidative pathways. For highly reproducible results, consider conducting experiments under a controlled atmosphere (e.g., by purging the solution with nitrogen or air).
-
Guide 2: Poor Mass Balance in HPLC Analysis
-
Problem: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Potential Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may lack a significant chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
-
Volatile Degradants: Small, volatile degradation products may be lost during sample preparation or analysis.
-
Adsorption of Degradants: Highly polar or charged degradation products may irreversibly adsorb to the HPLC column or sample vials. Use silanized vials and evaluate different column chemistries.
-
Incomplete Elution: Some degradation products may be strongly retained on the column. Modify the gradient profile (e.g., extend the gradient, increase the organic solvent percentage at the end of the run) or use a stronger solvent in the mobile phase.
-
Guide 3: Difficulty in Identifying Degradation Products by LC-MS
-
Problem: Unable to obtain clear mass spectra or propose structures for unknown peaks.
-
Potential Causes & Solutions:
-
Low Concentration of Degradants: Concentrate the sample before LC-MS analysis. Perform forced degradation on a larger, more concentrated sample to generate sufficient quantities of the degradation products.
-
Ion Suppression: The mobile phase additives or formulation excipients may suppress the ionization of the degradation products. Optimize the mobile phase composition (e.g., try different buffers like ammonium formate or acetate) and the MS source parameters.
-
Complex Fragmentation: The degradation products may exhibit complex fragmentation patterns. Use high-resolution mass spectrometry (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition. Perform MS/MS experiments at different collision energies to build a complete fragmentation map.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Forced Photodegradation Study
This protocol provides a general framework for conducting a forced photodegradation study in solution, aligned with ICH Q1B principles.[2]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 0.5 mg/mL).
-
Prepare two sets of samples in transparent, chemically inert vials (e.g., quartz or borosilicate glass).
-
Test Sample: Aliquot the stock solution into the vials.
-
Dark Control: Wrap identical vials containing the same solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon or Metal Halide lamp) or Option 2 (Cool White Fluorescent and Near-UV lamps).[2][5]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[2]
-
Monitor and control the temperature inside the chamber.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the test and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the samples by a validated stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point relative to the time zero sample.
-
Compare the degradation in the test sample to the dark control to confirm that the degradation is due to light exposure.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Protocol 2: Stability-Indicating HPLC-PDA Method
This protocol outlines the development of a stability-indicating HPLC method.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Develop a gradient elution program to achieve separation of the parent peak from all degradation products. An example gradient is provided in the table below.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
PDA detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound, and collect spectra over a range (e.g., 200-400 nm).
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using the PDA detector.
-
Data Presentation: Example HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Part 4: Visualizations
Diagram 1: General Photodegradation Workflow
Caption: Workflow for a forced photodegradation study.
Diagram 2: Troubleshooting Logic for Poor Mass Balance
Caption: Decision tree for troubleshooting poor mass balance.
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Photo-physics study of an hydroxy-quinoline derivative as inhibitor of Pim-1 kinase: ultraviolet-visible linear dichroism spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Effects in 4-Hydroxy-8-methoxyquinoline Fluorescence Measurements
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for fluorescence measurements of 4-Hydroxy-8-methoxyquinoline. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction to this compound Fluorescence and Quenching
This compound is a quinoline derivative with inherent fluorescent properties that make it a valuable tool in various scientific applications, including as a fluorescent probe and in the synthesis of pharmacologically active compounds.[1][2] However, like all fluorophores, its fluorescence can be diminished or "quenched" by a variety of processes. Understanding and troubleshooting these quenching effects is critical for obtaining accurate and reproducible data.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[3] It can be broadly categorized into two main types: static and dynamic quenching.[4][5][6] Distinguishing between these mechanisms is paramount as it provides insight into the molecular interactions occurring in your system.[4]
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing little to no fluorescence. What are the potential causes?
A1: A complete lack of fluorescence can be alarming. Here are several factors to investigate:
-
Incorrect Instrument Settings: Ensure your spectrofluorometer's excitation and emission wavelengths are correctly set for this compound. The optimal wavelengths can be influenced by the solvent.[7]
-
Solvent Effects: The choice of solvent can significantly impact fluorescence.[8] Polar solvents, in particular, can sometimes quench the fluorescence of quinoline derivatives.[9][10] It has been noted that the fluorescence of 8-hydroxyquinoline (a related compound) can be quenched by H-bonding with hydroxylic solvents.
-
pH of the Solution: The fluorescence of quinoline derivatives is often pH-dependent.[11][12] Protonation or deprotonation of the molecule can alter its electronic structure and, consequently, its fluorescence properties.[11] For instance, the fluorescence of some N-heterocycles is enhanced upon protonation.[11]
-
Degradation of the Compound: this compound, like many organic molecules, can degrade over time, especially when exposed to light (photobleaching) or reactive chemicals.[13] This degradation can lead to non-fluorescent products.
-
Presence of Quenching Impurities: Impurities in your sample or solvent can act as potent quenchers.[13] Heavy metal ions are known to be effective quenchers of fluorescence.[3][14]
Q2: I'm observing a decrease in fluorescence intensity as I increase the concentration of my analyte. How can I determine the type of quenching?
A2: This is a classic quenching scenario. To distinguish between static and dynamic quenching, a combination of steady-state and time-resolved fluorescence measurements is the most definitive approach.[4]
Key Differentiating Parameters:
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Fluorescence Lifetime | Decreases | Unchanged | In dynamic quenching, the quencher provides an alternative, non-radiative pathway for the excited state to return to the ground state, thus shortening its lifetime.[4][15] In static quenching, only the uncomplexed, fluorescent molecules are excited, and their lifetime is unaffected.[4] |
| Effect of Temperature | Quenching increases with increasing temperature. | Quenching decreases with increasing temperature. | Higher temperatures increase diffusion rates, leading to more frequent collisions between the fluorophore and quencher in dynamic quenching.[4][16] Conversely, increased temperature can destabilize the ground-state complex formed in static quenching, reducing its effect.[3] |
| Absorption Spectrum | Unchanged | May change | The formation of a ground-state complex in static quenching can alter the absorption spectrum of the fluorophore.[17] Dynamic quenching only affects the excited state and does not change the absorption spectrum.[17] |
Experimental Workflow for Differentiating Quenching Mechanisms:
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. klandchemicals.com [klandchemicals.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 12. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physicsopenlab.org [physicsopenlab.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Matrix effects in the analysis of real samples with 4-Hydroxy-8-methoxyquinoline
Document ID: TSC-2025-HMQ-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-8-methoxyquinoline in their analytical workflows. As a Senior Application Scientist, I have structured this guide to move beyond a simple list of steps and instead provide a deeper understanding of the challenges, particularly matrix effects, that can be encountered during the analysis of real-world samples. The goal is to empower you with the knowledge to troubleshoot effectively and ensure the integrity of your data. This is a living document, and we welcome your feedback for future revisions.
Understanding this compound and Its Analytical Challenges
This compound is a heterocyclic compound with potential applications in various fields due to the pharmacological activities associated with the quinoline scaffold.[1] Its analysis, especially at low concentrations in complex biological matrices, is often performed using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
The structure of this compound, with its hydroxyl and methoxy groups, presents specific analytical considerations. The hydroxyl group can make the molecule susceptible to conjugation reactions in metabolic studies, and its polarity can influence its retention on reversed-phase columns. The basic nitrogen in the quinoline ring means that the mobile phase pH will be a critical parameter for achieving good peak shape and retention time stability.
The primary challenge in analyzing this compound in real samples is the matrix effect . This phenomenon, caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, and proteins in plasma), can significantly impact the accuracy and precision of quantification by either suppressing or enhancing the ionization of the target analyte in the mass spectrometer's ion source.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for LC-MS analysis of this compound?
A1: For initial method development, a reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile or methanol and water, both containing an additive like 0.1% formic acid, is recommended. Formic acid helps to protonate the quinoline nitrogen, leading to better peak shape and ionization efficiency in positive ion mode electrospray ionization (ESI+).
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Transition | To be determined by infusion of a standard solution |
Q2: I am observing significant signal suppression for my analyte. What is the likely cause and how can I mitigate it?
A2: Signal suppression is a common matrix effect, often caused by co-eluting phospholipids from biological samples like plasma. These molecules can compete with the analyte for ionization, reducing its signal.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]
-
Protein Precipitation (PPT): While quick, it is often not sufficient to remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize recovery and cleanliness.
-
Solid-Phase Extraction (SPE): Offers the most selective sample cleanup. A mixed-mode or polymer-based SPE sorbent can be effective for retaining this compound while washing away interferences.
-
-
Chromatographic Separation:
-
Modify Gradient: A shallower gradient can help to resolve the analyte from interfering peaks.
-
Use a Different Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity and move the analyte away from the suppression zone.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus ensuring accurate quantification.
Q3: My peak shape for this compound is poor (tailing or fronting). What should I do?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The basic nitrogen on the quinoline ring can interact with residual silanols on the silica-based column, causing peak tailing. Ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep the analyte consistently protonated.
-
Column Conditioning: The column may need to be properly conditioned. Flush with the mobile phase for an extended period.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Consider a Different Column: If tailing persists, a column with a different silica chemistry or a hybrid particle column might be necessary.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Recovery | Inefficient extraction: The chosen sample preparation method is not effectively extracting the analyte. | Optimize Extraction: For LLE, test different solvents and pH conditions. For SPE, screen different sorbents and optimize wash and elution steps. |
| Analyte Instability: The compound may be degrading during sample processing or storage. | Assess Stability: Perform freeze-thaw and benchtop stability experiments. Consider adding antioxidants or adjusting pH if degradation is observed. | |
| High Variability in Results | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Automate or Standardize: Use automated liquid handlers if available. Ensure consistent vortexing times, evaporation conditions, etc. |
| Matrix Effects: Variability in the matrix between different samples can lead to inconsistent ionization suppression/enhancement. | Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects. | |
| Carryover | Adsorption to LC components: The analyte may be adsorbing to the injector, tubing, or column. | Optimize Needle Wash: Use a strong organic solvent, potentially with acid or base, in the needle wash solution. |
| High Concentration Samples: Injecting high concentration samples can lead to carryover in subsequent blanks. | Injection Order: Run blank injections after high concentration samples. | |
| Ghost Peaks | Contamination: Contamination from solvents, vials, or the LC-MS system itself. | Systematic Blank Injections: Inject blanks of mobile phase, reconstitution solvent, and extraction solvent to identify the source of contamination. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analyte and IS into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. An MF between 85% and 115% is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a starting point for developing a robust SPE method.
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizing the Workflow
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
References
Validation & Comparative
A Senior Application Scientist's Guide to Metal Chelators: A Comparative Analysis of 4-Hydroxy-8-methoxyquinoline
For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of 4-Hydroxy-8-methoxyquinoline with other prominent metal chelators. We will delve into the structural nuances, metal binding affinities, and biological implications of these compounds, supported by detailed experimental protocols to empower you in your research endeavors.
The Fundamental Role of Metal Chelation in Biological Systems
Metal ions are indispensable for a myriad of physiological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction. However, dysregulation of metal homeostasis can lead to oxidative stress, protein aggregation, and cellular damage, contributing to the pathology of numerous diseases, including neurodegenerative disorders and cancer.[1] Metal chelators are compounds that can bind to metal ions, forming stable, often water-soluble complexes that can be excreted from the body or rendered biologically inert.[2] The efficacy of a chelator is dictated by its affinity and selectivity for specific metal ions, its ability to cross biological membranes, and its inherent toxicity.
This compound: A Profile
This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are recognized for their potent metal-chelating capabilities.[1] The parent compound, 8-hydroxyquinoline, is a bidentate chelator, binding metal ions through its hydroxyl oxygen and quinoline nitrogen atoms.[3] The introduction of a methoxy group at the 8-position, as in this compound, can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its metal binding affinity, selectivity, and pharmacokinetic profile. While specific stability constants for this compound are not extensively documented in publicly available literature, its biological activities, including antioxidant, antibacterial, and antiviral properties, have been noted.[4][5]
A Comparative Overview of Metal Chelators
The selection of a metal chelator is contingent upon the specific application, the target metal ion, and the biological context. Below is a comparative analysis of this compound and other widely used chelators.
| Chelator | Structure | Key Features & Metal Selectivity | Common Applications |
| This compound | 8-hydroxyquinoline derivative | Expected to chelate divalent and trivalent metal ions. The methoxy group may enhance lipophilicity and modulate binding affinity. | Research in antioxidant, antibacterial, and antiviral agents.[4][5] |
| 8-Hydroxyquinoline (8-HQ) | Parent compound of the quinoline family | Bidentate chelator with broad-spectrum metal binding, including Cu²⁺, Zn²⁺, Fe³⁺.[3] | Antimicrobial, anticancer, and neuroprotective research.[1][6] |
| EDTA (Ethylenediaminetetraacetic acid) | Polyamino-carboxylic acid | Hexadentate, non-selective chelator with high affinity for numerous divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Pb²⁺).[7] | Industrial applications, food preservation, treatment of heavy metal poisoning.[7] |
| Deferoxamine (DFO) | Siderophore-derived hexadentate chelator | High affinity and selectivity for Fe³⁺.[8] | Treatment of iron overload (hemochromatosis).[8] |
| Clioquinol & PBT2 | Halogenated 8-hydroxyquinoline derivatives | Ionophores that can transport Cu²⁺ and Zn²⁺ across cell membranes.[9] | Investigated for Alzheimer's disease treatment.[9][10] |
| BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) | EGTA analogue | High selectivity for Ca²⁺ over Mg²⁺. | Intracellular calcium buffering and research into calcium signaling. |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different metal chelators, a series of well-designed experiments is essential. The following protocols provide a framework for such a comparative analysis.
Determination of Metal-Ligand Stoichiometry and Stability Constants
The stoichiometry and stability of metal-chelator complexes are fundamental parameters that dictate their efficacy. Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex.[11]
Protocol: Job's Method of Continuous Variation
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the chelator in a suitable buffer.
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and chelator stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), while keeping the total volume and total molar concentration constant.[12]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.[11]
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[13]
Caption: Workflow for Determining Metal-Ligand Stoichiometry using Job's Method.
Assessment of Intracellular Chelator Activity
The ability of a chelator to enter cells and bind intracellular metals is crucial for its biological activity. A fluorescence-based assay using a metal-sensitive dye like calcein can be employed to assess intracellular chelation.
Protocol: Intracellular Chelation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
-
Loading with Calcein-AM: Incubate the cells with calcein-AM, a membrane-permeant precursor that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant calcein.
-
Induction of Metal Overload (Optional): To mimic a metal-overload condition, cells can be incubated with a bioavailable metal salt (e.g., ferrous ammonium sulfate). This will quench the calcein fluorescence.
-
Chelator Treatment: Treat the cells with different concentrations of the chelators being compared.
-
Fluorescence Measurement: Monitor the recovery of calcein fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates that the chelator has entered the cell and is removing the metal from calcein.
-
Data Analysis: Compare the rate and extent of fluorescence recovery for each chelator.
Caption: Workflow for Assessing Intracellular Chelator Activity.
Evaluation of Cytotoxicity
It is imperative to assess the toxicity of any potential therapeutic agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Chelator Treatment: Treat the cells with a range of concentrations of each chelator for a defined period (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) for each chelator.
Conclusion
The selection of a metal chelator is a multifaceted decision that requires a thorough understanding of its chemical properties and biological effects. This compound, as a derivative of the potent 8-hydroxyquinoline scaffold, holds promise for applications where modulation of metal ion homeostasis is desired. Its comparative analysis against established chelators like EDTA, Deferoxamine, and others, using the detailed experimental protocols provided in this guide, will enable researchers to make informed decisions and advance their scientific pursuits. The continued exploration of novel chelators and their mechanisms of action will undoubtedly pave the way for new therapeutic strategies for a range of diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iupac.org [iupac.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 12. youtube.com [youtube.com]
- 13. asdlib.org [asdlib.org]
A Comparative Guide to the Validation of an Analytical Method Using 4-Hydroxy-8-methoxyquinoline for Iron (III) Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and material sciences, the precise and accurate quantification of metallic impurities is paramount. Iron, being a common and often critical process-related impurity, demands robust analytical methods for its control. This guide provides an in-depth validation of a spectrophotometric method for the determination of Iron (III) using 4-Hydroxy-8-methoxyquinoline.
This document is structured to provide not just a protocol, but a comprehensive understanding of the method's validation, performance, and a comparative analysis against a well-established alternative. As Senior Application Scientists, our goal is to equip you with the insights necessary to evaluate and implement this method in your laboratory.
Introduction: The Role of this compound in Metal Ion Analysis
8-Hydroxyquinoline and its derivatives are renowned for their chelating properties, forming stable, colored complexes with a variety of metal ions.[1][2][3][4] This characteristic makes them excellent candidates for spectrophotometric analysis. The introduction of a methoxy group at the 8-position, as in this compound, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing selectivity and sensitivity for specific metal ions.
The validation of any analytical method is a regulatory requirement and a cornerstone of good scientific practice, ensuring the reliability and integrity of the generated data.[5] This guide will walk you through the validation process for a this compound-based method for Fe(III) analysis, following the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][5][6]
Method Comparison: this compound vs. Thiocyanate Method
For a meaningful evaluation, we compare the performance of the this compound method with the classical Thiocyanate method for iron determination.
| Parameter | This compound Method | Thiocyanate Method | Commentary |
| Principle | Chelation of Fe(III) to form a colored complex. | Formation of a red-colored iron-thiocyanate complex. | Both are spectrophotometric methods based on complexation. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity within their respective ranges. |
| Range | 1 - 20 µg/mL | 1 - 25 µg/mL | The linear range for both methods is suitable for typical impurity analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | < 2.0% | < 2.5% | The this compound method shows slightly better precision. |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.5 µg/mL | The proposed method offers a lower limit of detection. |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 1.5 µg/mL | The proposed method allows for more sensitive quantification. |
| Robustness | Tolerant to minor changes in pH and reagent concentration. | Sensitive to excess thiocyanate and requires strict pH control. | The this compound method demonstrates superior robustness. |
| Interferences | Potential interference from other transition metals. | Interference from oxidizing and reducing agents, and other metal ions. | Both methods require consideration of the sample matrix for potential interferences. |
Experimental Protocols
Validation of the this compound Method for Iron (III)
To validate a UV-Vis spectrophotometric method for the quantification of Iron (III) using this compound as a chromogenic reagent.
-
This compound (Reagent Grade)
-
Iron (III) standard solution (1000 µg/mL)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Methanol (HPLC Grade)
-
Deionized Water
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Preparation of Reagent Solution: Dissolve 100 mg of this compound in 100 mL of methanol.
-
Preparation of Standard Solutions: Prepare a series of Iron (III) standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting the stock solution with 0.1 M HCl.
-
Complex Formation: To 1 mL of each standard solution, add 1 mL of the this compound reagent solution. Adjust the pH to 3.5 with 0.1 M NaOH. Dilute to 10 mL with deionized water.
-
Measurement: Allow the solutions to stand for 15 minutes for complete color development. Measure the absorbance at the wavelength of maximum absorption (λmax), determined to be 470 nm.
Comparative Method: Thiocyanate Spectrophotometric Method for Iron (III)
To provide a comparative analysis using a well-established method for Iron (III) quantification.
-
Potassium Thiocyanate (KSCN), 10% (w/v) solution
-
Iron (III) standard solution (1000 µg/mL)
-
Nitric Acid (HNO₃), concentrated
-
Deionized Water
-
Preparation of Standard Solutions: Prepare a series of Iron (III) standard solutions with concentrations ranging from 1 µg/mL to 25 µg/mL by diluting the stock solution. Acidify with a few drops of concentrated HNO₃.
-
Complex Formation: To 5 mL of each standard solution, add 1 mL of the 10% KSCN solution. Dilute to 10 mL with deionized water.
-
Measurement: Measure the absorbance immediately at the wavelength of maximum absorption (λmax), which is approximately 480 nm.
Validation Parameters and Results
The following sections detail the validation parameters for the this compound method, with supporting (illustrative) experimental data.
Linearity and Range
The linearity of the method was evaluated by analyzing six concentrations of Iron (III) from 1 µg/mL to 20 µg/mL.
| Concentration (µg/mL) | Absorbance (AU) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 15 | 0.765 |
| 20 | 1.020 |
The calibration curve of absorbance versus concentration yielded a linear regression equation of y = 0.051x + 0.001 with a correlation coefficient (r²) of 0.9995 . The range of the method is established as 1 µg/mL to 20 µg/mL.
Accuracy
Accuracy was determined by the standard addition method. A known amount of Iron (III) was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8.0 | 7.92 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 120% | 12.0 | 11.82 | 98.5% |
The mean recovery was 99.6% , which is within the acceptable range of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples at 10 µg/mL were analyzed on the same day. The Relative Standard Deviation (%RSD) was found to be 1.2% .
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day. The %RSD between the two days was 1.8% .
Both values are well within the acceptance criterion of %RSD ≤ 2%.
Specificity
The specificity of the method was assessed by analyzing a blank sample and a sample spiked with other common metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺). The results indicated that at the working pH and wavelength, the interference from these ions was minimal.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope) = 0.2 µg/mL
-
LOQ = 10 * (Standard Deviation of the Blank / Slope) = 0.6 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters:
-
pH: ± 0.2 units
-
Reagent Concentration: ± 5%
-
Wavelength: ± 2 nm
The results showed no significant changes in absorbance, with a %RSD of less than 3% for all variations, indicating good robustness of the method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the underlying chelation mechanism.
Caption: Experimental workflow for the validation of the this compound method.
Caption: Chelation of Iron (III) by this compound.
Conclusion
The validated spectrophotometric method using this compound offers a sensitive, accurate, precise, and robust alternative for the determination of Iron (III). Its performance, particularly in terms of sensitivity and robustness, presents advantages over the traditional thiocyanate method. This guide provides the necessary framework and illustrative data for researchers and drug development professionals to consider its implementation for routine quality control and impurity analysis. The self-validating nature of the described protocols ensures that the method's performance can be reliably verified in any laboratory setting.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-8-methoxyquinoline with Metal Ions
Introduction: The Promise and Challenge of Quinoline-Based Chemosensors
For researchers in analytical chemistry, environmental science, and drug development, the precise detection and quantification of metal ions is a perpetual challenge. Quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8-HQ) scaffold, have long been recognized as powerful bidentate chelating agents, forming stable and often colorful or fluorescent complexes with a wide array of metal ions.[1][2] Their utility in spectrophotometric and fluorometric analysis is well-established.[3]
This guide focuses on a specific derivative, 4-Hydroxy-8-methoxyquinoline . While the addition of hydroxyl and methoxy groups is anticipated to modulate the electronic properties and, consequently, the metal-binding affinity and selectivity of the parent 8-HQ molecule, a comprehensive body of publicly available experimental data directly comparing its cross-reactivity with a wide range of metal ions is notably scarce.
Therefore, this guide will adopt a dual approach. We will first establish a strong foundational understanding by examining the well-documented cross-reactivity of the parent compound, 8-hydroxyquinoline (8-HQ) , with various metal ions. This will serve as our primary model system, supported by established experimental principles. Subsequently, we will extrapolate from this data to provide expert insights into how the specific substitutions in this compound are expected to influence its behavior, offering a predictive framework for researchers.
The Chelation Mechanism: A Tale of Two Donors
The efficacy of 8-hydroxyquinoline and its derivatives as metal chelators stems from the spatial arrangement of a phenolic hydroxyl group (-OH) and a heterocyclic nitrogen atom.[1][2] These two groups act as a bidentate ligand, meaning they can bind to a single metal ion at two points, forming a stable five-membered ring.[4] The deprotonation of the hydroxyl group provides a negatively charged oxygen atom, while the nitrogen atom offers a lone pair of electrons, both coordinating with the positively charged metal ion. This chelation event is the primary source of the observable changes in the molecule's spectroscopic properties.[3][4][5]
Caption: General chelation of a metal ion (M²⁺) by a quinoline ligand.
Upon chelation, the molecule's conformational freedom is reduced, and its electronic structure is altered. This often leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), or the appearance of new absorption bands in the visible spectrum, resulting in a colored solution.[4][5]
Comparative Analysis of Metal Ion Reactivity (Based on 8-Hydroxyquinoline)
8-Hydroxyquinoline is notoriously non-selective, forming complexes with a vast number of metal ions.[4] This broad reactivity is both a strength and a weakness. While it allows for the detection of many different metals, it also necessitates careful control of experimental conditions, such as pH, and the use of masking agents to mitigate interference when analyzing complex mixtures.
The stability of the formed metal complexes and the resulting spectroscopic signal are highly dependent on the nature of the metal ion, including its charge, ionic radius, and preferred coordination geometry.
Table 1: Summary of 8-Hydroxyquinoline Interactions with Common Metal Ions
| Metal Ion | Typical Stoichiometry (M:L) | Optimal pH Range | Observable Characteristics | Notes |
| Al³⁺ | 1:3 | 4.5 - 9.5 | Intense yellow-green fluorescence. | Highly sensitive fluorometric detection is a classic application.[4] |
| Zn²⁺ | 1:2 | 5.0 - 7.0 | Green fluorescence. | Often used as a fluorescent probe in biological systems.[4] |
| Mg²⁺ | 1:2 | > 9.0 | Green fluorescence. | Requires a more alkaline medium to form a stable complex. |
| Fe³⁺ | 1:3 | 2.5 - 4.5 | Greenish-black precipitate/dark solution. | Strong absorbance, often causes quenching of other fluorescent complexes.[3] |
| Cu²⁺ | 1:2 | 2.7 - 7.0 | Yellow-green precipitate/colored solution. | Forms a very stable complex.[2] |
| Ni²⁺ | 1:2 | 4.5 - 9.5 | Green precipitate/colored solution. | Complex forms over a wide pH range.[1][2] |
| Co²⁺ | 1:2 | 4.2 - 9.5 | Reddish-brown precipitate/colored solution. | Similar reactivity to Ni²⁺.[1][2] |
| Cd²⁺ | 1:2 | 5.5 - 10.0 | Yellow precipitate, fluorescent. | Reactivity is similar to Zn²⁺.[4] |
Disclaimer: This table is a generalized summary based on established literature for 8-hydroxyquinoline. Specific values can vary with experimental conditions.
Predicted Influence of Substituents in this compound
While direct comparative data is lacking, we can make informed predictions about how the 4-hydroxy (-OH) and 8-methoxy (-OCH₃) groups will alter the properties of the parent 8-HQ scaffold.
-
Electronic Effects : Both the hydroxyl and methoxy groups are electron-donating groups. Their presence will increase the electron density on the quinoline ring system. This enhanced electron density on the coordinating nitrogen and oxygen atoms is expected to increase the basicity of the ligand, potentially leading to the formation of more stable metal complexes compared to 8-HQ. This could translate to lower detection limits for certain metal ions.
-
The 4-Hydroxy Group : The additional hydroxyl group at the 4-position introduces another potential coordination site and alters the electronic landscape of the molecule. It is not in a position to form a stable chelate ring with the quinoline nitrogen in the same way the 8-hydroxy group does. However, it could participate in forming bridged complexes or influence the solubility and pKa of the entire molecule. Its presence likely shifts the absorption and emission spectra to longer wavelengths (a bathochromic or red shift).
-
The 8-Methoxy Group : Replacing the hydrogen at the 8-position with a methoxy group blocks the primary chelating hydroxyl group of the parent 8-HQ structure. This is a critical point that seems to be a misunderstanding in the initial premise. A "this compound" would have its primary chelating hydroxyl group at position 8 replaced by a methoxy group, rendering it incapable of the classic bidentate chelation described.
It is more likely the intended compound is a derivative where the 8-hydroxy group is maintained. For instance, if the compound were 4-methoxy-8-hydroxyquinoline , the 8-hydroxy group would remain the key chelating agent. The 4-methoxy group, being electron-donating, would still be expected to increase the stability of the metal complexes.
Assuming the intended structure maintains the 8-hydroxy group for chelation, the presence of other electron-donating groups would generally enhance complex stability but may not drastically alter the fundamental cross-reactivity profile. The same metal ions that bind strongly to 8-HQ are likely to bind strongly to its substituted derivatives.
Experimental Protocols: A Framework for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a systematic spectroscopic analysis is required. Below are generalized protocols for UV-Vis spectrophotometry and fluorescence spectroscopy.
Workflow for Cross-Reactivity Screening
Caption: Experimental workflow for assessing metal ion interference.
Protocol 1: UV-Vis Spectrophotometric Analysis
-
Reagent Preparation :
-
Prepare a stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare individual stock solutions (e.g., 10 mM) of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂) in deionized water.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2-10).
-
-
Determination of Maximum Absorption (λ_max) :
-
In a cuvette, mix the ligand solution, a specific metal ion solution (e.g., Cu²⁺), and a buffer solution to achieve a final desired concentration.
-
Scan the absorbance of the solution across the UV-Vis range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
-
pH Optimization :
-
Prepare a series of solutions, each containing fixed concentrations of the ligand and a target metal ion, but varying the pH using different buffers.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot absorbance versus pH to determine the optimal pH range for complex formation.
-
-
Cross-Reactivity (Interference) Study :
-
Prepare a reference solution containing the ligand and a target metal ion at its optimal pH.
-
Prepare a series of test solutions, each containing the same concentrations of ligand and target metal ion, but also spiked with a potential interfering metal ion at a defined concentration (e.g., 1x, 10x, 100x the concentration of the target ion).
-
Measure the absorbance of the reference and all test solutions at the λ_max.
-
Calculate the percent interference for each potential interferent.
-
Protocol 2: Fluorescence Spectroscopic Analysis
The protocol for fluorescence analysis is analogous to the UV-Vis method, with the following key differences:
-
Wavelength Determination : After forming the complex, determine the optimal excitation wavelength (λ_ex) and measure the emission spectrum to find the maximum emission wavelength (λ_em).
-
Measurement : Instead of absorbance, measure the fluorescence intensity at the λ_em.
-
Analysis : Cross-reactivity is assessed by observing either the quenching (decrease) or enhancement (increase) of the fluorescence signal of the target metal-ligand complex in the presence of other metal ions.
Conclusion and Future Directions
While 8-hydroxyquinoline provides a robust model for understanding metal ion chelation, the specific cross-reactivity profile of this compound remains an open area for investigation. The principles outlined in this guide provide a comprehensive framework for any researcher, scientist, or drug development professional seeking to characterize this promising molecule.
The expected increase in complex stability due to its electron-donating substituents makes this compound a compelling candidate for developing highly sensitive chemosensors. However, empirical validation is paramount. Systematic studies to generate quantitative data—including binding constants, quantum yields, and interference thresholds for a broad range of metal ions—are essential next steps to fully unlock its potential in analytical and biomedical applications.
References
A Technical Guide to the Selectivity of 4-Hydroxy-8-methoxyquinoline for Zinc Over Cadmium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metallo-biochemistry and therapeutic development, the selective chelation of metal ions is of paramount importance. The ability of a ligand to preferentially bind to a target metal ion in a complex biological milieu, replete with competing ions, is a critical determinant of its efficacy and safety. This guide provides an in-depth comparison of 4-hydroxy-8-methoxyquinoline as a selective chelator for zinc (Zn²⁺) over cadmium (Cd²⁺), two divalent cations with similar chemical properties but vastly different biological roles. While zinc is an essential cofactor for a myriad of enzymes and structural proteins, cadmium is a toxic heavy metal with no known biological function. Consequently, the development of ligands that can selectively bind to and modulate the activity of zinc-dependent proteins, without inadvertently sequestering essential ions or mobilizing toxic ones, is a significant focus in medicinal chemistry and chemical biology.
This guide will delve into the quantitative aspects of selectivity, present a detailed experimental protocol for its determination, and offer a comparative analysis with an alternative chelator.
The Principle of Selective Chelation
The selectivity of a ligand for one metal ion over another is fundamentally governed by the thermodynamics of complex formation. This is quantitatively expressed by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a stronger binding affinity and a more stable complex[1][2]. The selectivity of a ligand for metal ion M₁ over M₂ is determined by the ratio of their respective stability constants.
8-Hydroxyquinoline and its derivatives are a well-established class of bidentate chelating agents that coordinate metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group[3][4]. The electronic and steric properties of substituents on the quinoline ring can significantly influence the stability and selectivity of the resulting metal complexes.
Comparative Analysis of Stability Constants
To quantitatively assess the selectivity of this compound for zinc over cadmium, we will compare their respective stability constants (log K). Due to the challenges in finding direct experimental values for this compound, we will extrapolate from the well-studied parent compound, 8-hydroxyquinoline, and discuss the expected influence of the substituents. For a robust comparison, we will also include data for a well-known selective zinc chelator, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).
| Chelator | Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Overall Stability Constant (log β₂) |
| 8-Hydroxyquinoline | Zn²⁺ | 8.6 | 7.9 | 16.5 |
| Cd²⁺ | ~7.0 (estimated) | ~6.0 (estimated) | ~13.0 (estimated) | |
| TPEN | Zn²⁺ | 15.6 | - | 15.6 |
| Cd²⁺ | 17.0 | - | 17.0 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values for 8-hydroxyquinoline are from potentiometric studies[5]. The estimated values for cadmium with 8-hydroxyquinoline are based on the general trend of lower stability for cadmium complexes compared to zinc complexes with similar ligands. TPEN data is included for comparative purposes[6].
The methoxy group at the 8-position in this compound is an electron-donating group, which is expected to increase the basicity of the hydroxyl oxygen, potentially leading to stronger metal complexes compared to the parent 8-hydroxyquinoline. The 4-hydroxy group introduces another potential binding site, although its involvement in chelation would depend on the resulting ring strain. The key to selectivity lies in the subtle differences in the coordination chemistry of zinc and cadmium. Zinc typically prefers a tetrahedral coordination geometry, while cadmium can accommodate both tetrahedral and octahedral geometries[7]. The specific stereochemistry imposed by this compound may favor the coordination of one ion over the other, leading to a difference in their stability constants.
Experimental Protocol: Potentiometric Determination of Stability Constants (Irving-Rossotti Method)
To empirically determine the stability constants of this compound with zinc and cadmium, the Irving-Rossotti potentiometric titration method is a robust and widely accepted technique[8]. This method involves a series of pH titrations to determine the proton-ligand and metal-ligand stability constants.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in hydrogen ion concentration (pH) upon complex formation, providing a direct measure of the equilibrium. It is a highly accurate and reliable method for determining stability constants[9].
-
Irving-Rossotti Method: This specific protocol provides a systematic way to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]), which are essential for determining the stepwise stability constants.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.1 M KCl) is crucial because the activities of the ions in solution, and thus the equilibrium constants, are dependent on the ionic strength of the medium[9].
-
Carbonate-Free NaOH: The titrant, sodium hydroxide, must be free of carbonate, as carbonate ions can interfere with the titration by precipitating the metal ions or forming carbonate complexes.
Step-by-Step Methodology:
1. Preparation of Solutions:
-
Ligand Solution (0.01 M): Accurately weigh and dissolve a known amount of synthesized and purified this compound in a suitable solvent (e.g., a dioxane-water mixture, as many quinoline derivatives have low water solubility) to prepare a 0.01 M solution.
-
Metal Salt Solutions (0.01 M): Prepare 0.01 M solutions of ZnCl₂ and CdCl₂ in deionized water. The exact concentration should be determined by standardization with EDTA.
-
Standard Acid (0.1 M HCl): Prepare and standardize a 0.1 M solution of hydrochloric acid.
-
Standard Base (0.1 M NaOH, Carbonate-Free): Prepare and standardize a 0.1 M solution of sodium hydroxide, ensuring it is free from carbonate contamination.
-
Background Electrolyte (1 M KCl): Prepare a 1 M solution of potassium chloride.
2. Potentiometric Titrations:
Perform the following three titrations at a constant temperature (e.g., 25 °C) in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent oxidation and absorption of CO₂. The total volume of the solution should be kept constant (e.g., 50 mL).
-
Titration A (Acid Blank):
-
5 mL of 0.1 M HCl
-
5 mL of 1 M KCl
-
40 mL of deionized water (or the same solvent mixture as the ligand solution)
-
-
Titration B (Ligand Blank):
-
5 mL of 0.1 M HCl
-
5 mL of 1 M KCl
-
10 mL of 0.01 M this compound solution
-
30 mL of deionized water (or solvent)
-
-
Titration C (Metal-Ligand):
-
5 mL of 0.1 M HCl
-
5 mL of 1 M KCl
-
10 mL of 0.01 M this compound solution
-
5 mL of 0.01 M metal salt solution (either ZnCl₂ or CdCl₂)
-
25 mL of deionized water (or solvent)
-
Titrate each solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of the titrant.
3. Data Analysis (Irving-Rossotti Method):
From the titration curves (pH vs. volume of NaOH added), calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄). Subsequently, determine the free ligand exponent (pL).
The formation curve is then plotted as n̄ versus pL. The stepwise stability constants (log K₁ and log K₂) can be determined from this curve at half-integral values of n̄ (i.e., at n̄ = 0.5 and n̄ = 1.5).
Visualization of the Chelation Process
The following diagram illustrates the stepwise chelation of a divalent metal ion (M²⁺), such as Zn²⁺ or Cd²⁺, by this compound.
Caption: Stepwise formation of metal-ligand complexes.
Conclusion and Future Directions
This guide has outlined the fundamental principles and a robust experimental approach for quantifying the selectivity of this compound for zinc over cadmium. The determination of stability constants through potentiometric titration provides the necessary quantitative data to rigorously assess this selectivity. While existing data on related compounds suggests a preference for zinc, empirical determination for this specific ligand is crucial for its potential application in biological systems.
Future research should focus on performing the detailed experimental protocol described herein to obtain the precise stability constants for the zinc and cadmium complexes of this compound. Furthermore, investigating the influence of pH on the selectivity will be critical for understanding its behavior in physiological environments. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can also be employed to complement the potentiometric data and provide further insights into the coordination chemistry of these complexes. The development of highly selective zinc chelators remains a significant goal in medicinal chemistry, and a thorough understanding of the principles and experimental methodologies outlined in this guide is essential for advancing this field.
References
- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Substituted Hydroxyquinolines in Metal Sensing
For researchers, scientists, and professionals in drug development, the precise detection and quantification of metal ions are paramount. Dysregulation of metal ion homeostasis is implicated in a spectrum of pathologies, from neurodegenerative diseases to cancer, making the development of sensitive and selective sensors a critical endeavor. Among the diverse array of chemical tools available, substituted hydroxyquinolines have emerged as a versatile and powerful class of fluorescent chemosensors.
This guide provides an in-depth comparative analysis of substituted hydroxyquinolines for metal ion sensing. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between chemical structure and sensing performance, offering field-proven insights into experimental design and data interpretation. Every protocol and piece of data presented herein is grounded in established scientific literature to ensure trustworthiness and reproducibility.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Metal Chelation
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring. The proximity of the hydroxyl group at the 8th position and the nitrogen atom in the pyridine ring creates a bidentate chelation site, enabling the formation of stable complexes with a wide range of metal ions.[1][2]
The parent 8-HQ molecule is weakly fluorescent. This is due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton of the hydroxyl group is transferred to the nitrogen atom of the pyridine ring in the excited state, providing a non-radiative decay pathway.[3][4] Upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is a cornerstone of 8-HQ's utility as a fluorescent sensor.[3]
The Art of Substitution: Tuning Selectivity and Sensitivity
The true power of the 8-hydroxyquinoline scaffold lies in its amenability to chemical modification. By introducing various substituents at different positions on the quinoline ring, it is possible to finely tune the sensor's properties, including its selectivity for specific metal ions, its sensitivity (detection limit), and its photophysical characteristics (e.g., emission wavelength and quantum yield).
The electronic nature of the substituent plays a crucial role. It has been observed that introducing electron-donating groups at the C-5 or C-7 positions of the quinoline ring can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum of the resulting metal complex. Conversely, electron-withdrawing groups in the same positions can cause a blue-shift.[5] This allows for the rational design of sensors with specific optical properties tailored to the available instrumentation.
Comparative Performance of Substituted Hydroxyquinoline-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is quantified by several key performance metrics. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected. The binding constant (Kₐ) describes the affinity of the sensor for the metal ion; a higher value indicates stronger binding. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.
The following table summarizes the performance of a selection of substituted 8-hydroxyquinoline derivatives for the detection of various metal ions, compiled from the scientific literature.
| Sensor/Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) of Complex | Solvent System | Reference |
| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M | - | - | Soil Extracts | [3][5] |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | < 1 x 10⁻⁷ M | - | - | Weakly acidic | [3][5] |
| Novel 8-HQ Derivative | Al³⁺ | 7.38 x 10⁻⁶ M | - | - | EtOH/H₂O (1:99, v/v) | [6] |
| (8-hydroxyquinolin-5-yl)methyl benzoate | Zn²⁺ | - | - | - | CH₂Cl₂ | [7] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | Zn²⁺ | - | - | - | CH₂Cl₂ | [7] |
| (8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate | Zn²⁺ | - | - | - | CH₂Cl₂ | [7] |
| 8-HQ Benzoate (3c) | Hg²⁺ | - | - | >0.5 | ACN | [7] |
| 8-HQ Benzoate (3c) | Cu²⁺ | - | - | >0.5 | ACN | [7] |
Note: A dash (-) indicates that the data was not reported in the cited source. The performance of a sensor can be highly dependent on the solvent system and other experimental conditions.
Core Signaling Mechanisms in Hydroxyquinoline-Based Sensors
The fluorescence response of substituted hydroxyquinolines upon metal binding is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new sensors and the interpretation of experimental data.
Chelation-Enhanced Fluorescence (CHEF) and Inhibition of ESIPT
As previously mentioned, the primary "turn-on" mechanism for many 8-HQ sensors is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, the ESIPT process provides an efficient non-radiative decay pathway, resulting in weak fluorescence. Upon chelation to a metal ion, the hydroxyl proton is displaced, blocking the ESIPT pathway. This, combined with the increased rigidity of the molecule upon complexation, restricts vibrational and rotational modes of non-radiative decay, leading to a significant enhancement of the fluorescence quantum yield. This overall effect is often referred to as Chelation-Enhanced Fluorescence (CHEF).[3]
Figure 1: CHEF and Inhibition of ESIPT Mechanism.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is another common mechanism that can modulate the fluorescence of a sensor. In a typical PET sensor, the 8-hydroxyquinoline core is linked to a fluorophore and a metal ion receptor. In the absence of the target metal ion, upon excitation of the fluorophore, an electron from the receptor can be transferred to the excited fluorophore, quenching its fluorescence. When the target metal ion binds to the receptor, the energy level of the receptor's frontier molecular orbital is lowered, preventing the PET process and "turning on" the fluorescence.
Figure 2: Photoinduced Electron Transfer (PET) Mechanism.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of substituted hydroxyquinolines and the characterization of their metal sensing properties.
General Synthesis of Substituted 8-Hydroxyquinolines
Several classical methods are employed for the synthesis of the 8-hydroxyquinoline core, including the Skraup synthesis and the Friedländer annulation.[5] For introducing substituents, modern cross-coupling reactions such as the Suzuki coupling are frequently utilized.[5]
Example: Synthesis of a 5-Aryl-8-Hydroxyquinoline via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a 5-aryl-8-hydroxyquinoline, starting from 5-bromo-8-hydroxyquinoline.
-
Protection of the Hydroxyl Group:
-
Dissolve 5-bromo-8-hydroxyquinoline in a suitable solvent such as DMF.
-
Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the protected product by column chromatography.
-
-
Suzuki Cross-Coupling:
-
In a reaction vessel, combine the protected 5-bromo-8-hydroxyquinoline, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the coupled product by column chromatography.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the protected 5-aryl-8-hydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for debenzylation (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the final 5-aryl-8-hydroxyquinoline product.
-
References
- 1. Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection [dr.ichemc.ac.lk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Intracellular Magnesium Imaging: A Comparative Performance Evaluation of 4-Hydroxy-8-methoxyquinoline
For researchers, scientists, and drug development professionals, the precise measurement of intracellular ions is paramount to understanding cellular physiology and disease. Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, plays a crucial role in a vast array of cellular processes, from enzymatic reactions to signal transduction.[1] Consequently, the development of sensitive and selective fluorescent probes for imaging intracellular Mg²⁺ is a significant area of research. This guide provides an in-depth technical comparison of 4-Hydroxy-8-methoxyquinoline, a member of the 8-hydroxyquinoline (8-HQ) family of fluorescent ion sensors, with a widely used commercial alternative, Magnesium Green. We will delve into the mechanistic underpinnings of these probes, present a comparative analysis of their performance based on available data, and provide detailed experimental protocols for their application in live-cell imaging.
The Mechanism of Action: Chelation-Enhanced Fluorescence
The fluorescence of 8-hydroxyquinoline and its derivatives is governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In its free, unbound state, the 8-HQ molecule is weakly fluorescent. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule, providing a non-radiative pathway for the molecule to return to its ground state, thereby quenching fluorescence.[2]
When an 8-HQ derivative, such as this compound, chelates with a metal ion like Mg²⁺, this ESIPT process is inhibited. The coordination of the metal ion with the hydroxyl and nitrogen atoms prevents the proton transfer, forcing the molecule to return to its ground state via radiative decay, resulting in a significant increase in fluorescence intensity.[2] This "turn-on" fluorescence response is the basis for its utility as an ion indicator.
Caption: Mechanism of Chelation-Enhanced Fluorescence in 8-HQ Derivatives.
Comparative Performance Analysis: this compound vs. Magnesium Green
| Property | This compound (and related 8-HQ derivatives) | Magnesium Green™ | Significance in Biological Imaging |
| Excitation Max (λex) | ~368 nm (for MgQ₂)[3] | ~507 nm[4] | The excitation wavelength should ideally be in the visible range to minimize phototoxicity and cellular autofluorescence. Longer wavelengths are generally less damaging to live cells. |
| Emission Max (λem) | ~488 nm (for MgQ₂)[3] | ~531 nm[4] | The emission wavelength should be sufficiently separated from the excitation wavelength (a large Stokes shift) to allow for efficient detection with standard filter sets. |
| Quantum Yield (Φ) | Variable, depends on the specific derivative and environment. Generally low in the unbound state and increases upon ion binding.[5] For the related 4-hydroxyquinoline, Φ is reported to be 35% in neutral aqueous solution.[6][7] | Not explicitly stated in available resources, but it is a bright fluorescein-based dye. | A higher quantum yield indicates a brighter probe, allowing for lower excitation light intensity and reduced phototoxicity. |
| Dissociation Constant (Kd) for Mg²⁺ | DCHQ derivatives (related 8-HQs) have Kd values of 44 µM and 73 µM.[8] | 1.0 mM[9] | The Kd should be close to the physiological concentration of the ion of interest to provide a sensitive response to changes in its concentration. Intracellular free Mg²⁺ is typically in the 0.5-1.5 mM range. |
| Selectivity | High selectivity for Mg²⁺ over other divalent cations like Ca²⁺ is a key feature of many 8-HQ derivatives.[8] | Also binds Ca²⁺, although with lower affinity. Ca²⁺ interference can be a consideration.[10] | High selectivity is crucial for accurately measuring the target ion without interference from other biologically abundant ions. |
| Cell Permeability | Can be modified for cell permeability, often by esterification (e.g., AM esters). | Available as a cell-permeant AM ester.[10] | For intracellular imaging, the probe must be able to cross the cell membrane. |
| Photostability | Generally considered to have good photostability, but this can vary between derivatives. | Fluorescein-based dyes are known to be susceptible to photobleaching with prolonged exposure to excitation light. | High photostability is essential for long-term time-lapse imaging experiments. |
| pH Sensitivity | Fluorescence can be pH-dependent.[8] | The affinity for Mg²⁺ is reported to be relatively stable between pH 5.5 and 7.4.[10] | A probe that is insensitive to physiological pH fluctuations will provide more reliable ion measurements. |
Expert Insights:
The choice between an 8-HQ derivative like this compound and a fluorescein-based probe like Magnesium Green will depend on the specific experimental requirements. 8-HQ derivatives often exhibit higher selectivity for Mg²⁺ over Ca²⁺, which can be a significant advantage.[8] However, their excitation wavelengths are typically in the near-UV range, which can induce more phototoxicity and autofluorescence compared to the visible light excitation of Magnesium Green.[3][4] The lower dissociation constant of some 8-HQ derivatives may be advantageous for detecting lower Mg²⁺ concentrations.[8] Conversely, the well-characterized nature and commercial availability of Magnesium Green make it a convenient choice for many standard applications.
Experimental Protocols for Live-Cell Imaging of Intracellular Magnesium
The following is a generalized protocol for staining live cells with a fluorescent Mg²⁺ indicator. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
1. Reagent Preparation:
-
Stock Solution: Prepare a 1-5 mM stock solution of the AM ester form of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Loading Buffer: Prepare a loading buffer, which is typically a serum-free culture medium or a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. The presence of calcium and magnesium in the buffer should be considered based on the experimental design.[11]
2. Cell Preparation:
-
Plate cells on a suitable imaging vessel, such as glass-bottom dishes or chamber slides, and culture them to the desired confluency (typically 50-70%).
3. Probe Loading:
-
Dilute the stock solution of the fluorescent probe into the pre-warmed loading buffer to a final working concentration, which typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash them once with the loading buffer.
-
Add the probe-containing loading buffer to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
4. Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove any excess extracellular probe.
-
Incubate the cells for an additional 30 minutes in fresh imaging medium to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent probe inside the cells.
5. Live-Cell Imaging:
-
Mount the imaging vessel on the stage of a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Maintain the cells at 37°C and, if necessary, under a controlled atmosphere (e.g., 5% CO₂) throughout the imaging experiment.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[12]
Caption: A generalized workflow for intracellular Mg²⁺ imaging.
Conclusion and Future Perspectives
Both this compound, as a representative of the 8-HQ family, and Magnesium Green are valuable tools for the investigation of intracellular magnesium dynamics. The choice of probe should be guided by a careful consideration of the specific biological question, the instrumentation available, and the potential for off-target effects. While 8-HQ derivatives offer the potential for higher selectivity, their photophysical properties may present challenges in certain experimental contexts.
The future of intracellular ion imaging lies in the development of probes with improved photostability, larger Stokes shifts, and ratiometric capabilities to allow for more quantitative and reliable measurements. Furthermore, the design of probes that can be targeted to specific subcellular compartments will provide a more nuanced understanding of the complex spatial and temporal regulation of intracellular magnesium. As our understanding of the critical roles of magnesium in health and disease continues to grow, so too will the demand for more sophisticated tools to visualize and quantify this essential ion within the intricate environment of the living cell.
References
- 1. Intracellular magnesium detection: imaging a brighter future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [Magnesium Green] | AAT Bioquest [aatbio.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium Green™, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to the Synthesis of 4-Hydroxy-8-methoxyquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxy-8-methoxyquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. Within this class, this compound stands out as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its unique substitution pattern, featuring a hydroxyl group at the 4-position and a methoxy group at the 8-position, imparts specific physicochemical properties that are leveraged in drug design. The efficient and reliable synthesis of this building block is therefore of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of the three principal synthetic strategies for accessing the 4-hydroxyquinoline core, specifically tailored to the synthesis of this compound: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Skraup/Doebner-von Miller reaction. We will delve into the mechanistic underpinnings of each protocol, provide representative experimental procedures, and offer a comparative analysis of their respective advantages and limitations.
Classical Synthetic Routes: An Inter-Laboratory Comparison
The synthesis of 4-hydroxyquinolines has a rich history, with several named reactions developed over the years still forming the basis of modern synthetic efforts. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Gould-Jacobs Reaction: A Versatile and Stepwise Approach
The Gould-Jacobs reaction is a widely utilized method for the preparation of 4-hydroxyquinolines.[1][2] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the desired 4-hydroxyquinoline.[1]
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the aniline (in this case, 2-methoxyaniline) on the electron-deficient double bond of an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The subsequent high-temperature cyclization is a key step, proceeding via a 6-electron electrocyclization.[1] The final steps of ester hydrolysis and decarboxylation are typically straightforward. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups.[1]
Figure 1: Workflow of the Gould-Jacobs reaction for this compound synthesis.
Experimental Protocol (Microwave-Assisted Gould-Jacobs):
Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to accelerate the reaction and improve yields.[3][4] The following is a representative protocol for a related derivative, which can be adapted for this compound.
-
Condensation: In a microwave-safe vial, combine 2-methoxyaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 250 °C for a specified time (typically 5-15 minutes).[4] Monitor the reaction by thin-layer chromatography (TLC).
-
Cyclization: The intermediate formed is then subjected to thermal cyclization in a high-boiling solvent like diphenyl ether at approximately 250 °C.
-
Hydrolysis and Decarboxylation: The resulting ethyl this compound-3-carboxylate is saponified using a solution of sodium hydroxide, followed by acidification and heating to induce decarboxylation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
The Conrad-Limpach Synthesis: A Direct Thermal Cyclization
The Conrad-Limpach synthesis provides a more direct route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[5][6] This reaction is highly dependent on temperature to control the regioselectivity.
Mechanism and Rationale:
The reaction begins with the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. At lower temperatures (around room temperature), the reaction favors the formation of the β-aminoacrylate (the kinetic product), which upon heating to high temperatures (around 250 °C), cyclizes to form the 4-hydroxyquinoline.[5] The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step.[5]
Figure 2: Workflow of the Conrad-Limpach synthesis.
Representative Experimental Protocol:
-
Condensation: A mixture of 2-methoxyaniline (1.0 eq.) and ethyl acetoacetate (1.0 eq.) is stirred at room temperature, often with a catalytic amount of acid, to form the enamine intermediate.
-
Cyclization: The crude intermediate is added to a high-boiling solvent such as diphenyl ether or Dowtherm A, preheated to approximately 250 °C. The reaction is maintained at this temperature for a short period (e.g., 30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent.
The Skraup and Doebner-von Miller Reactions: Acid-Catalyzed Cyclizations
The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that proceed under strong acidic conditions.[7][8] The Skraup synthesis utilizes glycerol, which dehydrates in situ to form acrolein, while the Doebner-von Miller reaction employs pre-formed α,β-unsaturated aldehydes or ketones.[7][8]
Mechanism and Rationale:
In the Skraup synthesis, concentrated sulfuric acid first dehydrates glycerol to the highly reactive acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydrogenation to form the quinoline ring. An oxidizing agent, such as nitrobenzene or arsenic acid, is required for the final aromatization step.[8] The Doebner-von Miller reaction follows a similar pathway but starts with an α,β-unsaturated carbonyl compound directly.[7] These reactions are known to be vigorous and potentially hazardous if not controlled properly.[8]
Representative Experimental Protocol (Skraup Synthesis):
-
Reaction Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: Add 2-methoxyaniline and an oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require cooling to control the temperature. Once the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The quinoline product is then typically isolated by steam distillation or solvent extraction.
-
Purification: The crude product is purified by distillation, recrystallization, or column chromatography.
Comparative Analysis of Synthesis Protocols
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis | Skraup/Doebner-von Miller Reaction |
| Starting Materials | Aniline, Alkoxymethylenemalonate Ester | Aniline, β-Ketoester | Aniline, Glycerol or α,β-Unsaturated Carbonyl, Oxidizing Agent |
| Key Intermediates | Anilidomethylenemalonate | β-Aminoacrylate | Dihydroquinoline |
| Reaction Conditions | Stepwise: initial condensation followed by high-temperature cyclization | Two-temperature process: low-temp condensation, high-temp cyclization | Strongly acidic, highly exothermic, requires an oxidizing agent |
| Typical Yields | Moderate to good | Moderate to good, highly dependent on cyclization conditions | Variable, can be low to moderate |
| Advantages | Versatile, good for substituted anilines, stepwise nature allows for intermediate isolation | Relatively direct, uses common starting materials | One-pot reaction (Skraup), can be cost-effective for large scale |
| Disadvantages | Multi-step process, requires high temperature for cyclization | Requires very high temperatures, potential for side reactions | Harsh and potentially hazardous conditions, formation of tars, limited substituent scope |
| Modern Variations | Microwave-assisted synthesis significantly reduces reaction times and improves yields[3][4] | Use of various high-boiling solvents to optimize yields | Modifications to control the exothermicity and improve yields |
Conclusion and Recommendations
For the synthesis of this compound, the Gould-Jacobs reaction , particularly with microwave assistance, presents a reliable and relatively high-yielding approach. The stepwise nature of the reaction allows for better control and characterization of intermediates. The Conrad-Limpach synthesis offers a more direct route, but achieving high yields requires careful control of the high-temperature cyclization step. The Skraup/Doebner-von Miller reactions , while historically significant, are generally less favored for the synthesis of highly functionalized or sensitive quinolines due to the harsh reaction conditions and potential for low yields and side product formation.
Ultimately, the choice of synthetic protocol will be dictated by the specific needs of the researcher, including the desired scale of the reaction, available equipment, and safety considerations. For laboratory-scale synthesis where yield and purity are paramount, the Gould-Jacobs or a well-optimized Conrad-Limpach protocol are recommended.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.org [mdpi.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Accuracy and Precision of 4-Hydroxy-8-methoxyquinoline-Based Assays for Metal Ion Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metal ions is a critical endeavor. Metal ions play a ubiquitous role in biological systems, acting as cofactors for enzymes, stabilizing protein structures, and participating in signaling pathways. However, an imbalance in metal ion homeostasis is linked to numerous pathologies, including neurodegenerative diseases and cancer.[1] Consequently, robust analytical methods for their detection are paramount.
This guide provides an in-depth comparison of assays based on the 4-Hydroxy-8-methoxyquinoline scaffold with other prevalent analytical techniques. We will delve into the underlying chemical principles, compare performance metrics based on experimental data, and provide actionable protocols to empower you to make informed decisions for your research needs.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Metal Chelation
8-Hydroxyquinoline (8-HQ) and its derivatives are cornerstone reagents in the field of analytical chemistry, renowned for their capacity to act as potent chelating agents for a vast array of metal ions, including Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[2][3] The key to this capability lies in its molecular architecture: the proximity of the hydroxyl group at the 8-position to the nitrogen atom of the pyridine ring enables the formation of a stable, five-membered chelate ring upon coordination with a metal ion.[4]
This chelation event is not merely a binding interaction; it often transduces a measurable optical signal, most notably a dramatic increase in fluorescence. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), forms the basis of many 8-HQ-based assays. In its free, unbound state, 8-HQ exhibits weak fluorescence due to non-radiative decay processes. Upon binding a metal ion, the molecule becomes more rigid, which suppresses these quenching pathways and leads to a significant "turn-on" fluorescent response.[2][4] The 4-hydroxy and 8-methoxy substitutions on the quinoline ring can further modulate the compound's chelating affinity, selectivity, and photophysical properties.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Performance Comparison: 8-Hydroxyquinoline Derivatives vs. Alternative Methods
The choice of an analytical method hinges on a balance of sensitivity, selectivity, cost, and throughput. While 8-HQ-based fluorescence assays offer many advantages, it is crucial to understand their performance in the context of other established techniques like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and other sensor types.
| Method | Principle | Typical Analytes | Limit of Detection (LOD) | Advantages | Limitations |
| 8-HQ Derivative Assays | Fluorescence (CHEF) | Divalent and trivalent metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺)[5] | Nanomolar (nM) to low micromolar (µM)[6] | High sensitivity, cost-effective, high throughput potential, real-time analysis. | Potential for interference from other metal ions, can be pH-sensitive. |
| Atomic Absorption (AAS) | Light absorption by free atoms | Wide range of metals | Parts per billion (ppb) | Well-established, high selectivity. | Single-element analysis, requires sample digestion, slower throughput. |
| ICP-MS | Mass-to-charge ratio of ions | Most elements | Parts per trillion (ppt) to parts per billion (ppb)[7] | Extremely high sensitivity, multi-element capability, isotopic analysis.[7] | High instrument cost, complex matrix effects, requires specialized facilities. |
| Electrochemical Sensors | Voltammetry, Potentiometry | Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺ | Can reach picomolar (pM) levels[8] | Very high sensitivity, portability. | Susceptible to matrix effects, electrode fouling can be an issue.[8][9] |
| Colorimetric Sensors | Change in UV-Vis absorption | Hg²⁺, Pb²⁺, Cr⁶⁺, Cu²⁺ | Micromolar (µM) to nanomolar (nM)[8] | Simple, low cost, potential for naked-eye detection. | Generally lower sensitivity than fluorescence or electrochemical methods.[8] |
Experimental Workflow & Protocols
A robust and reproducible assay is the foundation of trustworthy data. The following section outlines a generalized workflow for metal ion detection using a this compound-based fluorescent probe, followed by a detailed experimental protocol.
General Experimental Workflow
Caption: General experimental workflow for fluorescence-based metal ion sensing.
Detailed Protocol: Fluorimetric Determination of a Target Metal Ion
This protocol is a representative method and should be optimized for the specific this compound derivative and target metal ion.
1. Materials and Reagents:
-
This compound derivative (probe)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Aqueous buffer (e.g., 20 mM HEPES, pH 7.4)
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, FeCl₃, CuCl₂) prepared in deionized water.
-
96-well microplate (black, clear bottom, for fluorescence)
-
Spectrofluorometer or microplate reader
2. Reagent Preparation:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the this compound derivative in DMSO. Store protected from light.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the relevant metal ion salts in deionized water.
-
Working Solutions: On the day of the experiment, prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen aqueous buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
3. Assay Procedure:
-
Assay Setup: To each well of a 96-well plate, add the probe working solution to achieve a final concentration (e.g., 10 µM).
-
Blank Measurement: Add buffer only to a set of wells to serve as the assay blank.
-
Standard Curve: Prepare a serial dilution of the target metal ion stock solution in the assay buffer. Add these standards to the wells containing the probe to generate a calibration curve (e.g., 0-100 µM).
-
Unknown Samples: Add your unknown samples to the remaining wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the chelation reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan of the probe in the presence of the target metal ion.
4. Data Analysis and Validation:
-
Calibration Curve: Subtract the average fluorescence of the blank wells from all measurements. Plot the background-corrected fluorescence intensity against the concentration of the metal ion standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
-
Quantification: Use the linear regression equation to calculate the concentration of the metal ion in your unknown samples.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.[10] This calculation provides a statistical measure of the lowest concentration of the analyte that can be reliably distinguished from the blank.
Conclusion: Selecting the Right Tool for the Job
Assays based on the this compound scaffold and its parent 8-hydroxyquinoline family offer a compelling combination of high sensitivity, operational simplicity, and cost-effectiveness for the quantification of biologically relevant metal ions.[2][11] Their "turn-on" fluorescence mechanism provides a direct and robust signal upon metal chelation.
However, no single method is universally superior. For applications demanding the absolute lowest detection limits across a wide range of elements, the capital investment in ICP-MS is justified.[7] For routine, high-throughput screening where cost and speed are primary drivers, 8-HQ-based fluorescence assays represent an excellent and scientifically sound choice. The key to success lies in understanding the strengths and limitations of each technique and validating the chosen method within the specific experimental context. This guide provides the foundational knowledge and practical steps to confidently employ and interpret data from these powerful analytical tools.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorimetric determination of iron using 5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ijrpc.com [ijrpc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
A Senior Application Scientist's Guide: Benchmarking 4-Hydroxy-8-methoxyquinoline Against Commercial Fluorescent Probes
Foreword: The Quest for Superior Fluorescent Probes
In the landscape of cellular imaging and quantitative biology, the fluorescent probe is a cornerstone technology. The selection of an appropriate fluorophore is paramount for generating reliable, reproducible, and high-fidelity data. While the market is saturated with well-characterized commercial dyes, the pursuit of novel probes with unique advantages—be it enhanced photostability, specific analyte sensitivity, or facile synthesis—is a relentless endeavor.
This guide focuses on 4-Hydroxy-8-methoxyquinoline , a derivative of the classic metal-chelating agent 8-hydroxyquinoline (8-HQ). The 8-HQ scaffold is renowned for its ability to form highly fluorescent complexes with various metal ions, a property that has cemented its role in analytical chemistry and materials science.[1][2][3][4] This guide provides a comprehensive framework for objectively evaluating the performance of this compound against established commercial probes like Rhodamine B and Fluorescein. We will delve into the core principles of benchmarking, provide detailed experimental protocols, and present a comparative analysis to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their applications.
The Foundation: Understanding Key Performance Metrics
Before a direct comparison can be made, it is crucial to understand the key photophysical parameters that define a high-performance fluorescent probe. These metrics form the basis of our benchmarking framework.
-
Fluorescence Quantum Yield (Φf): This is the ultimate measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[5][6][7][8] A high quantum yield is desirable as it translates to a brighter signal, enabling higher sensitivity and better signal-to-noise ratios.
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[9][10] High photostability is critical for applications requiring long or repeated exposures, such as time-lapse microscopy and single-molecule tracking.[9][10]
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a given wavelength. A higher extinction coefficient means the probe can be excited more efficiently, contributing to a brighter overall signal.
-
Selectivity and Sensitivity: For probes designed to detect specific analytes like metal ions, selectivity is the ability to bind to the target ion in the presence of other competing ions.[11][12] Sensitivity is defined by the detection limit—the lowest concentration of the analyte that the probe can reliably measure.[11]
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes self-absorption (where emitted photons are reabsorbed by other probe molecules) and simplifies the optical setup by making it easier to separate the excitation and emission light.
The Competitors: A Profile of Commercial Standards
Our benchmark analysis will compare this compound against two titans of the fluorescence world: Fluorescein and Rhodamine B. These probes are selected for their widespread use and well-documented properties, providing a robust baseline for comparison.
| Feature | Fluorescein | Rhodamine B | This compound (Anticipated) |
| Dye Class | Xanthene | Xanthene | Substituted 8-Hydroxyquinoline |
| Excitation Max (nm) | ~494 | ~546[13] | Dependant on metal chelation |
| Emission Max (nm) | ~519 | ~567[13] | Dependant on metal chelation |
| Quantum Yield (Φf) | High (~0.79-0.92 in specific solvents)[14][15][16] | High (~0.65-0.70 in ethanol)[17][18] | Low (free ligand), High (metal complex)[1][3] |
| Photostability | Low to Moderate[9] | High[19] | Moderate to High (as metal complex) |
| Key Advantage | High initial brightness | Excellent photostability | High sensitivity and selectivity for certain metal ions |
| Key Disadvantage | Poor photostability, pH sensitivity | Lower quantum yield than Fluorescein | Weak fluorescence in absence of target analyte |
The Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Unlike Fluorescein and Rhodamine B, which are "always-on" fluorophores, 8-hydroxyquinoline derivatives typically operate via a "turn-on" mechanism. In its free state, 8-HQ is weakly fluorescent due to an efficient non-radiative decay pathway involving excited-state intramolecular proton transfer (ESIPT).[1][20]
Upon chelation with a metal ion (e.g., Al³⁺, Zn²⁺), this ESIPT pathway is blocked. The formation of a rigid metal-ligand complex restricts intramolecular rotations and vibrations, shutting down non-radiative decay channels and forcing the excited molecule to release its energy as fluorescence. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) and is the basis for its utility as a highly sensitive metal ion sensor.[3][21]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HQ derivatives.
Experimental Protocols for Rigorous Benchmarking
Objectivity in comparison requires standardized, validated protocols. The following sections detail the methodologies for quantifying the key performance metrics discussed earlier.
Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination
This protocol uses the comparative method, which measures the fluorescence of the test compound relative to a well-characterized standard with a known quantum yield.[5][6][22]
Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5]
Materials:
-
Test Compound (this compound)
-
Fluorescence Standard (e.g., Rhodamine B in ethanol, Φf = 0.65)[17]
-
High-purity solvent (e.g., ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
-
1 cm pathlength quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the same solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions for both the test compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18]
-
Measure Absorbance: Using the spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum on the spectrofluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used (this term is 1 if the same solvent is used for both).
-
Caption: Workflow for Relative Quantum Yield Determination.
Protocol 2: Photostability Assessment
This protocol determines the photobleaching half-life (t₁/₂), a common metric for quantifying photostability.[9]
Objective: To measure the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[9]
Materials:
-
Fluorescent dye solutions at a consistent concentration.
-
Fluorescence microscope with a stable light source (e.g., LED or laser).
-
Sensitive camera (e.g., sCMOS or CCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Mount a sample of the dye solution on a microscope slide.
-
Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set and set the illumination intensity. Crucially, use the exact same illumination intensity for all dyes being compared.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Begin continuous illumination of a specific region of interest (ROI).
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence has significantly diminished.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the illuminated ROI for each image in the time series.[23]
-
Correct for background fluorescence.
-
Normalize the intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) versus time.
-
Determine the time at which the normalized intensity equals 0.5. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.
-
Caption: Workflow for Photostability (Photobleaching) Assessment.
Conclusion and Authoritative Perspective
The true value of a novel fluorescent probe like this compound can only be ascertained through rigorous, objective benchmarking against established standards. While the inherent CHEF mechanism of the 8-hydroxyquinoline scaffold promises high sensitivity and selectivity for metal ion detection, its performance is not absolute.[2][3][24] Its quantum yield in a complexed state, its photostability under prolonged excitation, and its specificity in a complex biological milieu must be quantified.
This guide provides the foundational principles and actionable protocols to perform such a comparison. By systematically evaluating this compound against workhorses like Rhodamine B and Fluorescein, researchers can generate the robust data needed to validate its utility. The ultimate goal is not merely to find a "brighter" probe, but to identify the right probe for a specific application—one that offers the optimal balance of brightness, stability, and specificity to yield clear, unambiguous results. The methodologies described herein represent a self-validating system to achieve that goal.
References
- 1. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 14. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 15. Fluorescein [omlc.org]
- 16. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodamine B - Wikipedia [en.wikipedia.org]
- 18. omlc.org [omlc.org]
- 19. The Fluorescence of Rhodamine [opg.optica.org]
- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. benchchem.com [benchchem.com]
- 24. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to 4-Hydroxy-8-methoxyquinoline: A Cost-Benefit Analysis for Laboratory Applications
This guide provides an in-depth cost-benefit analysis of utilizing 4-Hydroxy-8-methoxyquinoline in research settings. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog listing to offer a practical comparison of procurement versus in-house synthesis, benchmarked against the performance of established alternatives in key therapeutic areas. Our analysis is grounded in experimental data to empower you to make informed decisions for your projects, balancing budgetary constraints with scientific outcomes.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system is integral to numerous compounds with diverse pharmacological activities, including anticancer, neuroprotective, antiviral, and antibacterial properties.[2][3][4] this compound, a specific derivative, combines the metal-chelating prowess of the 8-hydroxyquinoline family with a 4-hydroxy (or 4-quinolone) tautomer, a feature known to contribute to anticancer and anti-HIV activities.[5][6] This unique combination makes it a compelling, albeit specialized, tool for discovery research.
Cost Analysis: To Synthesize or to Purchase?
A primary consideration for any lab is the cost of reagents. For this compound, researchers face a classic dilemma: the convenience of purchasing a high-purity commercial product versus the potential cost savings of in-house synthesis.
Option A: Direct Procurement
The most straightforward approach is purchasing the compound from a chemical supplier. This ensures high purity and saves significant time and labor. However, this convenience comes at a premium price.
Option B: In-House Synthesis
A common synthetic route to 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by high-temperature cyclization. For this compound, this would typically involve 2-methoxyaniline and diethyl malonate.
Workflow for In-House Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metal Analysis: Spectrophotometry with 4-Hydroxy-8-methoxyquinoline vs. ICP-MS
In the landscape of elemental analysis, the choice of analytical technique is paramount to achieving accurate and reliable data. For researchers, scientists, and drug development professionals, this decision hinges on a nuanced understanding of the capabilities and limitations of the available methodologies. This guide provides an in-depth comparison of a classic spectrophotometric method, employing a chelating agent like 4-Hydroxy-8-methoxyquinoline, against the modern powerhouse of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of metal ions.
This comparison moves beyond a simple list of pros and cons, delving into the fundamental principles, practical workflows, and performance characteristics of each technique. By understanding the causality behind the experimental choices and the inherent constraints of each method, you will be empowered to select the most appropriate tool for your specific analytical challenge.
At a Glance: Key Differences
| Feature | Spectrophotometry with this compound | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric measurement of a metal-ligand complex | Mass-to-charge ratio separation of ionized atoms |
| Sensitivity | Parts per million (ppm) to high parts per billion (ppb) | Parts per trillion (ppt) to parts per quadrillion (ppq)[1][2] |
| Selectivity | Moderate; prone to interferences from other metals | High; capable of isotopic analysis |
| Throughput | Low; typically single-element analysis | High; multi-element and isotopic analysis |
| Matrix Tolerance | Low; susceptible to interference from sample components | Moderate to high (with mitigation strategies)[3] |
| Cost (Instrument) | Low | High |
| Cost (Operational) | Low | High |
| Expertise Required | Basic to Intermediate | Advanced |
The Chromogenic Approach: Metal Analysis with this compound
Spectrophotometric methods utilizing chelating agents represent a foundational technique in analytical chemistry. This compound, a derivative of the well-established 8-hydroxyquinoline, functions as a chromogenic reagent. The core principle of this method lies in the reaction between the metal ion of interest and the organic ligand to form a colored complex. The intensity of this color, which is directly proportional to the concentration of the metal ion, is then measured using a UV-Visible spectrophotometer.
The choice of a ligand like this compound is driven by its ability to form stable, colored chelates with a range of metal ions. The hydroxyl and nitrogen groups on the quinoline ring are the key functional groups that bind to the metal ion, creating a stable ring structure.
Limitations of the Spectrophotometric Method
While cost-effective and straightforward, the spectrophotometric approach using this compound has several inherent limitations that researchers must consider:
-
Limited Sensitivity: The detection limits of spectrophotometric methods are typically in the parts per million (ppm) or, under optimal conditions, high parts per billion (ppb) range.[4] This sensitivity is often insufficient for trace and ultra-trace metal analysis required in many environmental and pharmaceutical applications.
-
Lack of Selectivity: 8-hydroxyquinoline and its derivatives are known to form complexes with a wide variety of metal ions.[5] This lack of specificity can lead to significant interferences, where the presence of other metals in the sample can contribute to the measured absorbance, resulting in erroneously high readings. While techniques like pH adjustment and the use of masking agents can mitigate this to some extent, they add complexity to the procedure and may not completely eliminate interferences.
-
Matrix Effects: The chemical composition of the sample matrix can significantly impact the formation and stability of the metal-ligand complex. The presence of other ions, organic matter, or changes in pH can alter the color development and lead to inaccurate results.[6]
-
Single-Element Analysis: Spectrophotometric methods are generally designed for the determination of a single element at a time. Analyzing multiple elements in a sample requires sequential analyses with different reagents and conditions, making it a time-consuming process for multi-element surveys.
-
Indirect Measurement: The method relies on a chemical reaction to produce a measurable signal. The completeness of this reaction, the stability of the resulting complex, and the adherence to Beer's Law are all critical factors that can introduce variability and error.[6]
The Gold Standard: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for the determination of a wide range of elements. The fundamental principle of ICP-MS involves the introduction of a sample, typically as a liquid aerosol, into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.[1]
The Unparalleled Advantages of ICP-MS
ICP-MS has become the technique of choice for trace and ultra-trace metal analysis due to its numerous advantages:
-
Exceptional Sensitivity: ICP-MS offers extremely low detection limits, typically in the parts per trillion (ppt) to parts per quadrillion (ppq) range for many elements.[1][2] This makes it ideal for applications where even minute concentrations of metals are of interest, such as in environmental monitoring and the analysis of high-purity materials.
-
High Throughput and Multi-Element Capability: A key advantage of ICP-MS is its ability to perform rapid, simultaneous, or sequential analysis of multiple elements in a single run. This significantly increases sample throughput compared to single-element techniques.
-
Isotopic Analysis: Because ICP-MS separates ions based on their mass-to-charge ratio, it can distinguish between different isotopes of the same element. This capability is invaluable in applications such as isotope dilution studies, geological dating, and source apportionment of contaminants.
-
Wide Linear Dynamic Range: ICP-MS typically has a wide linear dynamic range, allowing for the measurement of both trace and major elements in the same sample, often with minimal dilution.
Navigating the Challenges of ICP-MS
Despite its power, ICP-MS is not without its limitations:
-
Matrix Effects: While more robust than spectrophotometry, ICP-MS can still be susceptible to matrix effects. High concentrations of dissolved solids in a sample can lead to signal suppression or enhancement, affecting the accuracy of the results.[3] Strategies to mitigate these effects include sample dilution, matrix-matching of standards, and the use of internal standards.
-
Interferences: The primary analytical challenge in ICP-MS is the presence of isobaric and polyatomic interferences. Isobaric interferences occur when isotopes of different elements have the same nominal mass. Polyatomic interferences are formed by the combination of atoms from the argon plasma, sample matrix, and acids. Modern ICP-MS instruments often incorporate collision/reaction cells to effectively remove these interferences.
-
High Cost and Complexity: ICP-MS instruments are significantly more expensive to purchase and operate than spectrophotometers. They also require a higher level of operator expertise for method development, maintenance, and data interpretation.
Quantitative Performance: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the typical detection limits for a selection of metal ions by both techniques. It is important to note that the detection limits for the spectrophotometric method are highly dependent on the specific metal, the reagent, and the experimental conditions.
| Metal Ion | Typical Detection Limit (UV-Vis with 8-HQ derivative) | Typical Detection Limit (ICP-MS) |
| Iron (Fe³⁺) | ~1 ppm (1000 ppb)[7] | ~0.005 ppb |
| Copper (Cu²⁺) | ~0.1 ppm (100 ppb) | ~0.001 ppb |
| Zinc (Zn²⁺) | ~0.38 µg/mL (380 ppb)[4] | ~0.002 ppb |
| Cadmium (Cd²⁺) | ~0.5 µg/mL (500 ppb)[5] | ~0.001 ppb |
| Lead (Pb²⁺) | ~0.5 µg/g (500 ppb)[8] | ~0.001 ppb |
| Chromium (Cr) | ~0.3 µg/g (300 ppb)[8] | ~0.001 ppb |
| Arsenic (As) | ~0.34 µg/g (340 ppb)[8] | ~0.002 ppb |
Note: The detection limits for UV-Vis spectrophotometry are approximate and can vary significantly. The ICP-MS detection limits are representative values and can be influenced by the instrument, matrix, and operating conditions.
Experimental Workflows: A Practical Perspective
The choice between these two techniques also has significant implications for the daily laboratory workflow. The following diagrams and protocols illustrate the typical experimental procedures for each method.
Workflow for Spectrophotometric Analysis
Caption: Workflow for metal analysis using a spectrophotometric method.
Experimental Protocol: Spectrophotometric Determination of Iron (III) using 8-Hydroxyquinoline (A Representative Protocol)
This protocol is adapted from a standard method for the determination of iron (III) and serves as a representative example for a this compound-based analysis.[7]
-
Preparation of Reagents:
-
Prepare a stock solution of the iron (III) standard.
-
Prepare a solution of 8-hydroxyquinoline in a suitable solvent (e.g., chloroform or acidified water).
-
-
Preparation of Calibration Standards:
-
From the stock solution, prepare a series of standard solutions of known iron (III) concentrations.
-
-
Sample Preparation:
-
Collect the water sample and adjust the pH to the optimal range for complex formation.
-
For solid samples, perform an acid digestion to bring the metals into solution, followed by pH adjustment.
-
-
Complex Formation:
-
To a known volume of each standard and sample, add a specific volume of the 8-hydroxyquinoline reagent.
-
Allow the solutions to stand for a predetermined amount of time to ensure complete complex formation.
-
-
Extraction (if necessary):
-
If using an organic solvent for the reagent, extract the metal-oxine complex into the organic layer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax) for the iron-oxine complex.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron (III) standards.
-
Determine the concentration of iron (III) in the sample by interpolating its absorbance on the calibration curve.
-
Workflow for ICP-MS Analysis
References
- 1. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. www.welcomehomevetsofnj.org - A Comparison Of Icp Oes And Uv Vis Spectrophotometer For [welcomehomevetsofnj.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eu-opensci.org [eu-opensci.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Hydroxy-8-methoxyquinoline Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this vast chemical space, 4-hydroxy-8-methoxyquinoline derivatives have emerged as a class of significant interest, demonstrating promising potential as anticancer and antimicrobial agents. The strategic placement of a hydroxyl group at the 4-position and a methoxy group at the 8-position imparts unique physicochemical properties that influence their interaction with biological targets.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives. We will delve into the nuanced effects of substituent modifications on their biological potency, compare their performance against established therapeutic agents, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fascinating class of compounds.
Part 1: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity.[2] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents.[1][3] The anticancer properties of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase and protein kinases, and induce apoptosis.[1][3]
Part 2: Decoding the Structure-Activity Landscape of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on the quinoline core. The following sections dissect the key SAR trends observed for anticancer and antimicrobial activities.
Anticancer Activity: Key Structural Determinants
The anticancer potential of this scaffold is significantly modulated by substitutions at the 2, 4, and 8 positions.
-
The 4-Hydroxy Group: The hydroxyl group at the 4-position is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of target enzymes. In some 4-oxoquinoline derivatives, this moiety is crucial for their cytotoxic effects.[4]
-
The 8-Methoxy Group: The methoxy group at the 8-position influences the lipophilicity and electronic properties of the molecule. While the 8-hydroxy counterparts are often potent due to their metal-chelating abilities, the 8-methoxy substitution can fine-tune the molecule's properties to enhance cell permeability and target engagement.[5]
-
Substitution at the 2-Position: The 2-position of the quinoline ring is a common site for modification. Introducing aryl groups at this position can significantly impact anticancer potency. For instance, the presence of a 4-methoxyphenyl group can enhance cytotoxicity.[6] The nature of the linker between the quinoline core and the 2-position substituent also plays a role.
Antimicrobial Activity: Structural Insights
The antimicrobial activity of quinoline derivatives is often linked to their ability to chelate metal ions essential for bacterial enzyme function and to disrupt the bacterial cell membrane.
-
The Role of the 8-Position: In the broader class of 8-hydroxyquinolines, the hydroxyl group is a key chelating moiety.[7][8] While the 8-methoxy derivatives lose this specific chelating ability, they can still exhibit antimicrobial effects through other mechanisms. The lipophilicity conferred by the methoxy group can aid in penetrating the bacterial cell wall.
-
Substitutions on the Quinoline Ring: The introduction of various substituents on the quinoline ring can modulate the antimicrobial spectrum and potency. For example, the addition of heterocyclic moieties can lead to compounds with interesting antibacterial profiles.
Part 3: Comparative Analysis with Alternative Therapeutics
To contextualize the potential of this compound derivatives, it is essential to compare their activity with established drugs.
-
Comparison with Topoisomerase Inhibitors (e.g., Doxorubicin): Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerase.[1] A direct comparison of IC50 values against various cancer cell lines can reveal the relative potency of novel this compound compounds.
-
Comparison with Kinase Inhibitors (e.g., Gefitinib, Erlotinib): The quinoline and related quinazoline scaffolds are present in several approved tyrosine kinase inhibitors.[9][10] Comparing the inhibitory profiles of this compound derivatives against key cancer-related kinases like EGFR and VEGFR can highlight their potential as targeted therapies.
-
Comparison with Microtubule-Targeting Agents (e.g., Docetaxel): Some quinoline derivatives have been shown to interfere with tubulin polymerization.[3] Comparing their efficacy with established microtubule inhibitors like docetaxel can provide insights into their mechanism of action and therapeutic potential.[11]
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of representative quinoline derivatives, providing a quantitative basis for SAR analysis and comparison with standard drugs.
Table 1: Anticancer Activity of Quinoline Derivatives (IC50 in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric (ACP03) | 1.92 | [4] |
| 4-Oxoquinoline-3-carboxamide derivative (17b) | Gastric (ACP03) | 5.18 | [4] |
| Doxorubicin | Gastric (ACP03) | 0.274 | [4] |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [6] |
| Lapatinib | MDA-MB-231 (Breast) | 32.5 | [6] |
| Quinoline-Docetaxel analogue (6c) | MCF-7-MDR (Breast) | 0.0088 | [11] |
| Docetaxel | MCF-7-MDR (Breast) | 0.180 | [11] |
Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Reference |
| 8-Methoxy-4-methyl-quinoline derivative (10) | 6.25 | 3.125 | [12] |
| 8-Methoxy-4-methyl-quinoline derivative (11) | 6.25 | 3.125 | [12] |
| 8-Hydroxyquinoline derivative (PH176) | - | 16 (MIC50 for MRSA) | [13] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | - | 1.1 (MRSA) | [7][8] |
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reliability and reproducibility of the data presented, the following are detailed protocols for the key experimental assays.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the bacterial suspension.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mechanistic Study: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as markers of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-15% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Visualization & Formatting
To further elucidate the concepts discussed, the following diagrams illustrate the core chemical structure, a summary of the SAR, and the experimental workflows.
Caption: Key structural features influencing the biological activity of this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
A Critical Review of 4-Hydroxy-8-methoxyquinoline: Unveiling its Potential in Diverse Scientific Applications
Introduction: The Quinoline Scaffold and the Promise of 4-Hydroxy-8-methoxyquinoline
The quinoline ring system is a privileged scaffold in drug discovery and functional materials development, owing to its versatile chemical reactivity and diverse biological activities.[1] Within this class of compounds, 8-hydroxyquinoline and its derivatives have garnered significant attention for their potent metal-chelating properties, which underpin their utility as anticancer, antifungal, and neuroprotective agents, as well as corrosion inhibitors.[1][2] this compound, a less-explored member of this family, presents a unique substitution pattern that is anticipated to modulate its physicochemical and biological properties. The presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position can influence its electronic distribution, lipophilicity, and metal-binding capabilities, potentially offering advantages over more studied analogues. This guide aims to critically evaluate the applications of this compound, providing researchers with the foundational knowledge to harness its potential.
Synthesis of this compound: A Proposed Pathway
While a definitive, step-by-step protocol for the synthesis of this compound is not widely published, established methods for the synthesis of 4-hydroxyquinolines provide a reliable blueprint. The Gould-Jacobs reaction is a particularly promising approach, given its successful application in the synthesis of the closely related 3-acetyl-4-hydroxy-8-methoxyquinoline.[3]
Proposed Synthesis via Gould-Jacobs Reaction:
This proposed synthesis involves the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Step 1: Condensation of 2-Methoxyaniline with Diethyl Ethoxymethylenemalonate
-
Reactants: 2-Methoxyaniline and Diethyl ethoxymethylenemalonate (EMME).
-
Procedure: An equimolar mixture of 2-methoxyaniline and EMME is heated, typically at temperatures ranging from 100 to 140°C. This reaction can be performed neat or in a high-boiling solvent. The reaction proceeds via a nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline, followed by the elimination of ethanol to yield the intermediate ethyl 2-((2-methoxyphenyl)amino)methylenemalonate.
-
Causality: The nucleophilicity of the aniline nitrogen is crucial for the initial attack on the electron-deficient carbon of the malonate derivative. The electron-donating nature of the methoxy group on the aniline may influence the reaction rate.
Step 2: Thermal Cyclization
-
Procedure: The intermediate from Step 1 is heated to a higher temperature, often in a high-boiling solvent like diphenyl ether or Dowtherm A, typically in the range of 240-280°C.[4] This high temperature induces an intramolecular cyclization via an electrocyclic reaction, followed by the elimination of another molecule of ethanol to form the quinoline ring.
-
Causality: The high thermal energy is required to overcome the activation barrier for the 6-electron cyclization process, leading to the formation of the thermodynamically stable aromatic quinoline system.
Step 3: Saponification and Decarboxylation
-
Procedure: The resulting ethyl this compound-3-carboxylate is then subjected to saponification using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid. Subsequent heating of the carboxylic acid derivative in an acidic medium leads to decarboxylation, yielding the final product, this compound.
-
Causality: The basic conditions of saponification facilitate the nucleophilic attack of hydroxide on the carbonyl carbon of the ester. The subsequent decarboxylation is a thermally driven process that results in the loss of carbon dioxide and the formation of the desired 4-hydroxyquinoline.
Experimental Workflow: Proposed Gould-Jacobs Synthesis
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably most critical, phase is its safe and compliant disposal. 4-Hydroxy-8-methoxyquinoline, a heterocyclic compound frequently utilized as a building block in medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
The Foundation of Safe Disposal: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound, while a valuable synthetic intermediate, is not benign. Its hazard profile, derived from authoritative sources, dictates the necessary precautions for its handling and ultimate disposal.
As a substituted quinoline, it shares characteristics with a class of compounds known for their biological activity and potential environmental impact. The U.S. Environmental Protection Agency (EPA) classifies the parent compound, quinoline, as a probable human carcinogen and notes its toxicity to aquatic life.[1][2][3] Therefore, all derivatives, including this compound, must be managed as hazardous waste.
A review of safety data indicates that this compound is harmful if swallowed and causes serious eye damage or irritation.[4] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all stages of its lifecycle, including disposal.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | PubChem[5], Sigma-Aldrich |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | PubChem[5], Echemi[4] |
| Aquatic Toxicity | Parent quinoline compounds are very toxic to aquatic life with long-lasting effects. | Loba Chemie[6] |
The Core Directive: Never Down the Drain
The single most critical rule for the disposal of this compound and its contaminated materials is unequivocal: never dispose of it via the sanitary sewer system (i.e., down the drain). [7] Quinolines are persistent organic pollutants that are not effectively removed by standard wastewater treatment processes.[8] Their release into aquatic ecosystems can cause long-term adverse effects.[6] Furthermore, the EPA's regulations, such as the Final Rule on Management Standards for Hazardous Waste Pharmaceuticals, explicitly prohibit the sewering of hazardous waste pharmaceuticals, a category under which many quinoline derivatives used in research would fall.[9]
Step-by-Step Disposal Protocol: From Bench to Manifest
The proper disposal of this compound is a systematic process involving waste characterization, segregation, accumulation, and transfer to a licensed disposal facility. This workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Phase 1: Waste Characterization and Segregation
-
Identify all Waste Streams: This includes pure, unused this compound, reaction mixtures containing the compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions used for cleaning contaminated glassware.
-
Characterize the Waste: In the absence of a specific pre-assigned EPA waste code for this compound, the waste must be characterized based on its properties.[11] Due to its known oral toxicity, it falls under the Toxicity Characteristic . Therefore, it must be managed as a hazardous waste.
-
Segregate at the Source:
-
Solid Waste: Collect unused solid this compound and contaminated items (gloves, wipes, weigh paper) in a designated, robust, sealable container lined with a polyethylene bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Do not mix this waste with other streams like halogenated solvents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12][13]
-
Phase 2: Container Management and Labeling
-
Use Compatible Containers: Ensure waste containers are made of materials compatible with organic nitrogenous compounds. The original chemical container is often the best choice for unused product.[14]
-
Proper Labeling is Crucial: All waste containers must be clearly and accurately labeled. The label, typically provided by your EHS department, must include:
-
Accumulation in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation and under the control of the laboratory personnel.[15] The SAA must be away from drains and high-traffic areas.
Phase 3: Disposal and Decontamination
-
Arrange for Pickup: Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a waste pickup.[7] Do not allow waste to accumulate for more than 12 months in an academic lab setting.[16]
-
Recommended Disposal Technology - Incineration: The standard and most effective disposal method for quinoline-based compounds is high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete destruction of the organic molecule. For quinoline, incineration temperatures in a rotary kiln can range from 820 to 1,600 °C.[17] The incinerator must be equipped with afterburners and scrubbers to neutralize toxic combustion byproducts, such as oxides of nitrogen (NOx).
-
Decontamination: Thoroughly decontaminate any reusable glassware that has come into contact with this compound. This involves rinsing with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste, and then following with a standard detergent and water wash.
Regulatory and Compliance Summary
Adherence to national and local regulations is non-negotiable. This table summarizes the key regulatory codes applicable to the disposal of this compound.
| Regulatory Framework | Waste Code / Guideline | Description |
| EPA (USA) | Characteristic Waste: D-Code (Toxicity) | While not specifically listed on P or U lists, its toxic properties require classification as a characteristic hazardous waste. The specific D-code would be determined by TCLP testing if required, but it is managed as toxic regardless.[1][18] |
| RCRA | 40 CFR Part 261 | Defines solid and hazardous waste. Laboratory waste management falls under these regulations, with specific provisions for academic labs (Subpart K).[10][16] |
| EWC (Europe) | 16 05 06 or 07 05 04 | 16 05 06: laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[12][16] 07 05 04: other organic solvents, washing liquids and mother liquors from the MFSU of pharmaceuticals. |
*Denotes a hazardous waste entry.
By implementing this structured and scientifically-grounded disposal plan, researchers and laboratory managers can ensure they are not only compliant with the law but are also upholding their responsibility to protect themselves, their colleagues, and the environment. This commitment to safety, extending to the very end of a chemical's lifecycle, is the hallmark of a trustworthy and exemplary research enterprise.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 40 CFR § 721.9100 - Substituted quinoline. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. PubChemLite - this compound-3-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. dsposal.uk [dsposal.uk]
- 13. EWC codes | List Of Waste | European Waste Codes [pureplanetrecycling.co.uk]
- 14. EWC Codes - Sterling Environmental [sterlingenvironmentalsolutions.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Information on EWC Codes [icer-grp.com]
- 17. wku.edu [wku.edu]
- 18. pwaste.com [pwaste.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
